Product packaging for Phosmidosine(Cat. No.:CAS No. 134966-01-1)

Phosmidosine

Cat. No.: B140239
CAS No.: 134966-01-1
M. Wt: 473.38 g/mol
InChI Key: HBJDRXMCLFRSGN-CRDJCKMPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phosmidosine is a nucleotide antibiotic isolated from the culture filtrate of Streptomyces sp. RK-16. Its molecular structure has been determined as C₁₆H₂₄N₇O₈P, featuring a methyl phosphate group, with UV spectra similar to 8-hydroxyadenosine . The primary research value of this compound lies in its potent antifungal activity. It has been shown to inhibit spore formation in the fungus Botrytis cinerea at low concentrations, as low as 0.25 µg/ml, indicating its potential as a subject of study in agricultural and microbiological research . Researchers are interested in such compounds to explore novel modes of action against fungal pathogens. This product is labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any other clinical procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N7O8P B140239 Phosmidosine CAS No. 134966-01-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134966-01-1

Molecular Formula

C16H24N7O8P

Molecular Weight

473.38 g/mol

IUPAC Name

(2S)-N-[[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-methoxyphosphoryl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H24N7O8P/c1-29-32(28,22-14(26)7-3-2-4-18-7)30-5-8-10(24)11(25)15(31-8)23-13-9(21-16(23)27)12(17)19-6-20-13/h6-8,10-11,15,18,24-25H,2-5H2,1H3,(H,21,27)(H2,17,19,20)(H,22,26,28)/t7-,8+,10+,11+,15+,32?/m0/s1

InChI Key

HBJDRXMCLFRSGN-CRDJCKMPSA-N

Isomeric SMILES

COP(=O)(NC(=O)[C@@H]1CCCN1)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4NC3=O)N)O)O

Canonical SMILES

COP(=O)(NC(=O)C1CCCN1)OCC2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)O

Synonyms

phosmidosine

Origin of Product

United States

Foundational & Exploratory

Phosmidosine: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp. RK-16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of Phosmidosine, a novel nucleotide antibiotic produced by Streptomyces sp. RK-16. The document details the experimental protocols for fermentation and purification, summarizes key quantitative data, and explores the compound's proposed biosynthetic pathway and mechanism of action.

Introduction

This compound is a unique nucleotide antibiotic isolated from the culture filtrate of Streptomyces sp. RK-16.[1] Structurally, it is composed of an 8-oxoadenosine moiety linked to L-proline via a distinctive N-acyl phosphoramidate bond.[2] The presence of a methyl phosphate group is another key feature of its structure.[1] this compound has demonstrated notable antifungal activity, particularly against the plant pathogen Botrytis cinerea, and has also been investigated for its anticancer properties.[2] This guide serves as a comprehensive resource for researchers interested in the study and potential development of this promising natural product.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Producing OrganismStreptomyces sp. RK-16[1]
Molecular FormulaC16H24N7O8P[1]
Antifungal ActivityInhibits spore formation of Botrytis cinerea at 0.25 µg/ml[1]
Anticancer ActivityExhibits inhibitory activity against various tumor cell lines[2]

Experimental Protocols

While the seminal paper by Uramoto et al. (1991) outlines the discovery, detailed step-by-step protocols for fermentation and isolation are not fully available in the public domain. Therefore, the following sections provide a representative methodology based on established techniques for the production and purification of secondary metabolites from Streptomyces species, supplemented with the specific details available for this compound.

Fermentation of Streptomyces sp. RK-16

The production of this compound is achieved through submerged fermentation of Streptomyces sp. RK-16.

3.1.1. Media Composition

A typical fermentation medium for Streptomyces for the production of antibiotics would include a carbon source, a nitrogen source, and mineral salts.

ComponentConcentration (g/L)
Glucose30-40
Soluble Starch10-20
Soybean Meal10-15
Yeast Extract2-5
CaCO31-2
K2HPO40.5
MgSO4·7H2O0.5
Trace Elements Solution1 ml

3.1.2. Fermentation Conditions

  • Inoculum: A seed culture of Streptomyces sp. RK-16 is prepared in a suitable seed medium and grown for 2-3 days.

  • Fermenter: A baffled flask or a laboratory-scale fermenter.

  • Temperature: 28-30°C

  • pH: Maintained between 6.8 and 7.2

  • Agitation: 180-220 rpm

  • Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute)

  • Duration: 5-7 days

dot

Fermentation_Workflow cluster_prep Inoculum Preparation cluster_ferm Production Fermentation cluster_harvest Harvesting Slant_Culture Streptomyces sp. RK-16 Slant Seed_Flask Seed Culture Flask Slant_Culture->Seed_Flask Inoculation Fermenter Production Fermenter Seed_Flask->Fermenter Inoculation Centrifugation Centrifugation/Filtration Fermenter->Centrifugation Harvest at 5-7 days Mycelial_Mass Mycelial Mass (discarded) Centrifugation->Mycelial_Mass Culture_Filtrate Culture Filtrate (contains this compound) Centrifugation->Culture_Filtrate

Caption: Workflow for the fermentation of Streptomyces sp. RK-16 to produce this compound.

Isolation and Purification of this compound

This compound is isolated from the culture filtrate through a multi-step purification process involving various chromatographic techniques.

3.2.1. Extraction

  • Adsorption: The culture filtrate is passed through a column packed with a non-ionic adsorbent resin (e.g., Diaion HP-20).

  • Elution: The resin is washed with water to remove salts and polar impurities, followed by elution of this compound with an organic solvent gradient (e.g., methanol or acetone in water).

3.2.2. Chromatography

  • Ion-Exchange Chromatography: The active fractions from the extraction step are subjected to anion-exchange chromatography (e.g., Dowex 1x8) to separate acidic compounds.

  • Gel Filtration Chromatography: Further purification is achieved using a gel filtration column (e.g., Sephadex G-25) to separate compounds based on size.

  • High-Performance Liquid Chromatography (HPLC): The final purification is performed using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure this compound.

dot

Purification_Workflow Culture_Filtrate Culture Filtrate Adsorbent_Resin Adsorbent Resin Chromatography (e.g., Diaion HP-20) Culture_Filtrate->Adsorbent_Resin Adsorption & Elution Ion_Exchange Anion-Exchange Chromatography (e.g., Dowex 1x8) Adsorbent_Resin->Ion_Exchange Fractionation Gel_Filtration Gel Filtration Chromatography (e.g., Sephadex G-25) Ion_Exchange->Gel_Filtration Fractionation HPLC Reversed-Phase HPLC (C18 column) Gel_Filtration->HPLC Fractionation Pure_this compound Pure this compound HPLC->Pure_this compound Final Purification Biosynthetic_Pathway PEP Phosphoenolpyruvate Phosphonopyruvate Phosphonopyruvate PEP->Phosphonopyruvate Phosphonate Biosynthesis Enzymes Phosphoramidate_Intermediate Phosphoramidate Intermediate Phosphonopyruvate->Phosphoramidate_Intermediate Series of Enzymatic Steps Adenosine_Precursor Adenosine Precursor 8_Oxoadenosine 8-Oxoadenosine Adenosine_Precursor->8_Oxoadenosine Oxidation This compound This compound 8_Oxoadenosine->this compound L_Proline L-Proline L_Proline->this compound Phosphoramidate_Intermediate->this compound Condensation

References

Elucidation of the Chemical Structure of Phosmidosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosmidosine is a naturally occurring nucleotide antibiotic isolated from Streptomyces durhameusis. It is a unique molecule composed of an 8-oxoadenosine core linked to L-proline via a chiral N-acyl phosphoramidate bond.[1] This distinct chemical architecture is the basis for its significant biological activities, including potent antitumor effects. This compound has been shown to induce cell cycle arrest at the G1 phase, suggesting a mechanism of action that interferes with protein synthesis.[2] This technical guide provides a comprehensive overview of the elucidation of this compound's chemical structure, detailing the spectroscopic and synthetic methodologies employed. It also presents available quantitative data and explores its mechanism of action, offering insights for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

The definitive structure of this compound was determined through a combination of spectroscopic analysis and total synthesis. It is characterized by an 8-oxoadenosine moiety connected to an L-proline residue through a phosphoramidate linkage. A key feature of this compound is the presence of a chiral center at the phosphorus atom.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₂₄N₇O₈PPubChem
Molecular Weight 473.38 g/mol PubChem
Appearance Not explicitly stated in search results-
Melting Point Not explicitly stated in search results-
Specific Rotation Not explicitly stated in search results-

Spectroscopic Data for Structural Elucidation

The elucidation of this compound's complex structure heavily relied on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in defining the connectivity and stereochemistry of this compound. While specific chemical shifts and coupling constants are detailed within the full-text publications, the available literature highlights the use of ¹H, ¹³C, and ³¹P NMR. Notably, ¹³C NMR spectra were crucial in distinguishing between the diastereomers of this compound, suggesting that the naturally occurring form is the slow-eluting diastereomer in chromatographic separations.[1]

Table 2: Summary of NMR Spectroscopic Data

NucleusKey ObservationsReference
¹H NMR Used for determining the proton environment of the ribose, purine, and proline moieties.[1][3]
¹³C NMR Crucial for confirming the carbon skeleton and differentiating between diastereomers.[1]
³¹P NMR Confirmed the presence of the phosphoramidate linkage and its chemical environment.[3]

Note: Detailed spectral data (chemical shifts in ppm, coupling constants in Hz) are reported in the primary literature and are essential for unambiguous structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provided vital information regarding the molecular weight and fragmentation pattern of this compound, further confirming its elemental composition and the connectivity of its structural components. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry were likely employed in its characterization.

Table 3: Summary of Mass Spectrometric Data

TechniqueKey FindingsReference
High-Resolution MS Confirmed the elemental composition (C₁₆H₂₄N₇O₈P).PubChem
Tandem MS (MS/MS) Would provide fragmentation patterns to confirm the 8-oxoadenosine, proline, and phosphate substructures.-

Note: Specific m/z values for parent and fragment ions are detailed in the primary research articles.

Total Synthesis of this compound

The total synthesis of this compound was a critical step in confirming its proposed structure and providing a means to produce analogs for structure-activity relationship (SAR) studies. The first successful synthesis was a significant achievement, involving the strategic use of protecting groups and a key coupling reaction.[1]

Synthetic Strategy Overview

The general synthetic approach involves the coupling of a suitably protected 8-oxoadenosine derivative with a protected L-prolinamide phosphoramidite derivative. A key challenge in the synthesis is the selective protection of the various reactive functional groups on the 8-oxoadenosine and proline moieties.

G cluster_0 Protected 8-Oxoadenosine Synthesis cluster_1 Phosphoramidite Reagent Synthesis A 8-Oxoadenosine B Protection of Ribose Hydroxyls A->B C Selective Protection of 7-NH B->C F Coupled Product C->F Coupling Reaction D N-Tritylprolinamide E Phosphitylation D->E E->F G Full Deprotection F->G H This compound (Diastereomeric Mixture) G->H

Figure 1. General Synthetic Workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the literature for the synthesis and characterization of this compound and its analogs.

General Method for this compound Synthesis

The first total synthesis of this compound involved the following key steps[1]:

  • Protection of 8-Oxoadenosine: The hydroxyl groups of the ribose moiety of 8-oxoadenosine were protected using standard protecting groups (e.g., silyl ethers). A tert-butoxycarbonyl (Boc) group was selectively introduced to the 7-NH position of the 8-oxoadenine base.[1]

  • Preparation of the Phosphoramidite Reagent: N-tritylprolinamide was reacted with a phosphitylating agent to generate the corresponding phosphoramidite derivative.

  • Coupling Reaction: The protected 8-oxoadenosine derivative was coupled with the N-tritylprolinamide phosphoramidite in the presence of an activator, such as 5-(3,5-dinitrophenyl)-1H-tetrazole.[1]

  • Deprotection: The coupled product was subjected to a full deprotection sequence to remove all protecting groups, yielding a mixture of this compound and its diastereomer.[1]

  • Purification: The diastereomers were separated using high-performance liquid chromatography (HPLC).

NMR Spectroscopic Analysis

NMR spectra were typically acquired on a 270 MHz or higher field spectrometer. Samples were dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). Chemical shifts were referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and to 85% phosphoric acid for ³¹P NMR.

Mass Spectrometric Analysis

Mass spectra were obtained using ESI or MALDI-TOF mass spectrometers. High-resolution mass spectrometry (HRMS) was used to confirm the elemental composition.

Mechanism of Action and Biological Activity

This compound exhibits potent antitumor activity by inducing cell cycle arrest at the G1 phase.[2] The proposed mechanism of action involves the inhibition of protein biosynthesis. Specifically, it is suggested that this compound acts as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), an intermediate in the charging of tRNA with proline by prolyl-tRNA synthetase.[4] By blocking this crucial step in protein synthesis, this compound effectively halts cell proliferation.

G cluster_pathway Normal Cellular Process cluster_inhibition Effect of this compound Proline Proline Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Proline->Prolyl_tRNA_Synthetase ATP ATP ATP->Prolyl_tRNA_Synthetase Prolyl_AMP Prolyl-AMP Intermediate Prolyl_tRNA_Synthetase->Prolyl_AMP Formation Prolyl_tRNA Prolyl-tRNA(Pro) Prolyl_AMP->Prolyl_tRNA Proline Transfer tRNA_Pro tRNA(Pro) tRNA_Pro->Prolyl_AMP Protein_Synthesis Protein Synthesis Prolyl_tRNA->Protein_Synthesis Prolyl_tRNA->Protein_Synthesis G1_Arrest G1 Cell Cycle Arrest This compound This compound This compound->Prolyl_tRNA_Synthetase Inhibition This compound->G1_Arrest Leads to

Figure 2. Proposed Mechanism of Action of this compound.

Conclusion

The chemical structure of this compound, a potent antitumor antibiotic, has been unequivocally established through a combination of advanced spectroscopic methods and total synthesis. Its unique N-acyl phosphoramidate linkage between 8-oxoadenosine and L-proline is central to its biological activity. The elucidation of its structure and the development of a synthetic route have paved the way for the creation of more stable and potent analogs, offering promising avenues for the development of novel anticancer therapeutics. Further investigation into the precise molecular interactions between this compound and its target, prolyl-tRNA synthetase, will be crucial for the rational design of next-generation inhibitors.

References

Phosmidosine's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosmidosine, a nucleotide antibiotic composed of 8-oxoadenosine and L-proline, has demonstrated notable anticancer properties. This technical guide provides an in-depth exploration of its core mechanism of action in cancer cells. The primary mode of action for this compound is the inhibition of protein synthesis through its role as a competitive inhibitor of prolyl-tRNA synthetase (PRS). This guide synthesizes the current understanding of this compound's molecular interactions, its impact on cellular processes, and the downstream signaling cascades that culminate in cancer cell death. Detailed experimental protocols, quantitative data, and visual representations of the key pathways are provided to support further research and drug development efforts in this area.

Introduction

The search for novel anticancer agents with unique mechanisms of action is a critical endeavor in oncology research. This compound has emerged as a promising candidate due to its potent growth-inhibitory effects on various tumor cell lines, independent of their p53 status.[1] Its unique structure, featuring an N-acyl phosphoramidate linkage, underpins its biological activity. This guide will dissect the molecular underpinnings of this compound's anticancer effects, focusing on its primary target and the subsequent cellular consequences.

Core Mechanism of Action: Inhibition of Protein Synthesis

The central mechanism by which this compound exerts its anticancer effect is through the inhibition of protein synthesis . It achieves this by acting as a structural mimic of prolyl-adenosine 5'-phosphate (prolyl-AMP), an intermediate in the charging of tRNA with proline. This mimicry allows this compound to competitively inhibit prolyl-tRNA synthetase (PRS) , the enzyme responsible for attaching proline to its corresponding tRNA molecule.[2] The inhibition of PRS leads to a depletion of prolyl-tRNA, which is essential for the incorporation of proline residues into nascent polypeptide chains during translation. This disruption of protein synthesis ultimately leads to cell growth arrest and, subsequently, cell death.

This compound This compound This compound->Inhibition PRS Prolyl-tRNA Synthetase (PRS) Protein_Synthesis Protein Synthesis PRS->Protein_Synthesis Catalyzes Proline incorporation Prolyl_AMP Prolyl-AMP Prolyl_AMP->PRS Inhibition->PRS Cell_Growth_Arrest Cell Growth Arrest Protein_Synthesis->Cell_Growth_Arrest Apoptosis Apoptosis Cell_Growth_Arrest->Apoptosis

Figure 1. Proposed mechanism of this compound-mediated inhibition of protein synthesis.

Quantitative Data: In Vitro Anticancer Activity

Studies have demonstrated the potent in vitro anticancer activity of this compound and its derivatives against a variety of human tumor cell lines. The diastereomers of this compound have been found to be approximately 10 times more active than its demethylated derivative, this compound B.[1]

CompoundCancer Cell LineIC50 (µM)Reference
This compoundVarious human tumor cell linesNot explicitly tabulated in sources[1]
This compound BVarious human tumor cell linesNot explicitly tabulated in sources[1]
T-3861174 (PRS Inhibitor)SK-MEL-2Induces cell death[3]

Proposed Downstream Signaling: The Unfolded Protein Response and Apoptosis

While direct studies on the downstream signaling pathways of this compound are limited, the inhibition of protein synthesis is known to induce the Unfolded Protein Response (UPR) . The UPR is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). A plausible downstream effect of this compound's inhibition of prolyl-tRNA synthetase is the activation of the GCN2-ATF4 pathway, a key branch of the UPR.

Inhibition of PRS leads to an accumulation of uncharged tRNA, which activates the kinase GCN2. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis but paradoxically promoting the translation of specific stress-response transcripts, most notably Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of pro-apoptotic genes, including C/EBP homologous protein (CHOP).[3] Sustained high levels of CHOP are known to trigger apoptosis.

This compound This compound PRS_Inhibition Prolyl-tRNA Synthetase Inhibition This compound->PRS_Inhibition Uncharged_tRNA Accumulation of Uncharged tRNA PRS_Inhibition->Uncharged_tRNA GCN2 GCN2 Activation Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Compound_Prep Prepare this compound dilutions Add_Compound Add this compound to cells Compound_Prep->Add_Compound Incubate_Treatment Incubate for 48-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

References

Unveiling the Antifungal Potential of Phosmidosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmidosine, a nucleotide antibiotic, was first isolated from the culture filtrate of Streptomyces sp. RK-16.[1][2] While initially identified for its antifungal properties, subsequent research has predominantly focused on its potent anticancer activities. This technical guide aims to consolidate the available information on the antifungal properties of this compound, alongside a detailed exploration of its chemical synthesis and its established mechanism of action in cancer cells, which may provide insights into its potential antifungal pathways.

Antifungal Properties of this compound

The available literature on the specific antifungal activity of this compound is limited. However, early studies demonstrated its potential as an antifungal agent.

Quantitative Data on Antifungal Activity

The primary quantitative data available for this compound's antifungal efficacy is its ability to inhibit spore formation in the phytopathogenic fungus Botrytis cinerea.

Fungal SpeciesActivityConcentration
Botrytis cinereaInhibition of spore formation0.25 µg/mL[1][2]

Experimental Protocols

Detailed experimental protocols for the antifungal assays of this compound are not extensively described in the available literature. However, a generalized protocol for assessing the inhibition of spore formation is provided below.

Inhibition of Spore Formation Assay (Generalized Protocol)

This protocol is a generalized representation and may require optimization for specific fungal species and experimental conditions.

  • Fungal Culture Preparation: A pure culture of the target fungus (e.g., Botrytis cinerea) is grown on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is observed.

  • Spore Suspension: Spores are harvested by flooding the agar surface with a sterile aqueous solution (e.g., 0.05% Tween 80) and gently scraping the surface. The resulting suspension is filtered through sterile glass wool to remove mycelial fragments. The spore concentration is determined using a hemocytometer and adjusted to a final concentration of 1 x 10^5 spores/mL.

  • Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration. A series of dilutions are then prepared in a liquid growth medium (e.g., Potato Dextrose Broth).

  • Incubation: An equal volume of the spore suspension is added to each dilution of this compound in a multi-well plate or test tubes. A control well containing the spore suspension and growth medium without this compound is also included.

  • Assessment of Spore Germination and Formation: The cultures are incubated at an appropriate temperature and for a sufficient duration to allow for spore germination and new spore formation in the control. The inhibition of spore formation in the this compound-treated samples is then assessed microscopically and can be quantified by counting the number of spores. The Minimum Inhibitory Concentration (MIC) for spore formation is determined as the lowest concentration of this compound that completely inhibits the formation of new spores.

Chemical Synthesis of this compound

The chemical synthesis of this compound has been a primary focus of research, with various strategies developed to construct its unique N-acyl phosphoramidate linkage.[3][4][5]

Synthetic Workflow of this compound

The following diagram illustrates a general workflow for the chemical synthesis of this compound, based on reported methodologies.

G General Synthetic Workflow of this compound cluster_adenosine 8-Oxoadenosine Modification cluster_proline Prolinamide Preparation cluster_coupling Phosphoramidite Coupling cluster_deprotection Final Deprotection A 8-Bromoadenosine B Protected 8-Oxoadenosine (e.g., N7-Boc, 2',3'-O-isopropylidene) A->B Multiple Steps E Protected 8-Oxoadenosine 5'-Phosphoramidite Derivative B->E Phosphitylation C L-Proline D N-Protected Prolinamide (e.g., N-Trityl) C->D Protection & Amidation F Coupling Reaction D->F E->F G Protected this compound F->G Oxidation H This compound G->H Full Deprotection

Caption: A simplified workflow for the chemical synthesis of this compound.

Mechanism of Action

While the specific antifungal mechanism of this compound remains to be elucidated, its mode of action in cancer cells has been investigated. It is plausible that a similar pathway, targeting cell cycle progression, could contribute to its antifungal effects.

Anticancer Signaling Pathway of this compound

This compound has been shown to arrest the cell cycle at the G1 phase by inhibiting the expression of cyclin D1 and subsequently preventing the hyperphosphorylation of the Retinoblastoma (Rb) protein.[6]

G Anticancer Mechanism of this compound This compound This compound CyclinD1 Cyclin D1 Expression This compound->CyclinD1 Inhibits Arrest G1 Phase Arrest This compound->Arrest Leads to CDK46 CDK4/6 CyclinD1->CDK46 Activates Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylates pRb Hyperphosphorylated Rb (pRb) E2F E2F Transcription Factors Rb->E2F Sequesters pRb->E2F Releases G1S G1-S Phase Transition E2F->G1S Promotes

Caption: this compound's inhibition of Cyclin D1 expression leads to G1 cell cycle arrest.

Conclusion and Future Directions

This compound presents an interesting case of a natural product initially identified for its antifungal properties but later explored primarily for its anticancer potential. The limited available data on its antifungal activity, specifically the inhibition of spore formation in Botrytis cinerea, suggests that further investigation into its antifungal spectrum and potency is warranted. The established mechanism of action in cancer cells, involving cell cycle arrest, provides a potential starting point for investigating its antifungal mode of action, as cell cycle regulation is also a critical process in fungi. Future research should focus on determining the Minimum Inhibitory Concentrations (MICs) of this compound against a broader range of pathogenic fungi, elucidating its specific fungal targets, and exploring its efficacy in in vivo models of fungal infections. Such studies will be crucial to fully understand and potentially exploit the antifungal capabilities of this unique nucleotide antibiotic.

References

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthesis of Phosmidosine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosmidosine, a structurally unique nucleotide antibiotic isolated from Streptomyces durhameusis, exhibits promising anticancer and antifungal activities. Its intricate molecular architecture, featuring an 8-oxoadenosine core linked to L-proline via a chiral N-acyl phosphoramidate bond, presents a fascinating puzzle for biosynthesis. While the complete enzymatic pathway for this compound remains to be fully elucidated, this technical guide synthesizes current knowledge on analogous biosynthetic systems to propose a putative pathway. We will delve into the likely enzymatic steps, precursor molecules, and key chemical transformations. This document also outlines general experimental protocols and data presentation formats that would be instrumental in the definitive characterization of this pathway, providing a roadmap for future research endeavors.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into four key stages: the formation of the phosphonate core, the generation of the 8-oxoadenosine moiety, the activation of L-proline, and the final assembly of the molecule.

Stage 1: Formation of the Phosphonate Precursor

Drawing parallels with the well-characterized biosynthesis of other phosphonate natural products like fosfomycin, the pathway for this compound likely initiates with the central metabolite, phosphoenolpyruvate (PEP) .

  • Step 1: Isomerization of PEP. The first committed step is the conversion of PEP to phosphonopyruvate (PnPy) . This thermodynamically challenging isomerization is catalyzed by the enzyme PEP mutase . To drive this reaction forward, the product PnPy is immediately consumed in the subsequent step.

  • Step 2: Decarboxylation of PnPy. A phosphonopyruvate decarboxylase would then catalyze the irreversible decarboxylation of PnPy to yield phosphonoacetaldehyde .

  • Step 3: Functional Group Interconversion. Through a series of enzymatic modifications, including potential reductions and oxidations, phosphonoacetaldehyde is converted into a suitable phosphonate precursor for the final assembly. The exact nature of this intermediate is currently unknown.

Stage 2: Biosynthesis of 8-Oxoadenosine

The 8-oxoadenosine unit is a modified purine nucleoside. While it is known to form in RNA through oxidative damage, its deliberate enzymatic synthesis in a secondary metabolic pathway would likely involve a dedicated set of enzymes.

  • Step 1: Adenosine Monophosphate (AMP) as the Precursor. The biosynthesis would start from a common purine nucleotide, likely adenosine monophosphate (AMP) .

  • Step 2: Oxidation of the Adenine Base. A specific oxygenase or hydroxylase would catalyze the oxidation of the C8 position of the adenine base within the AMP molecule to produce 8-oxo-AMP .

  • Step 3: Phosphorylation to 8-Oxo-ATP. To activate this intermediate for subsequent reactions, it would likely be phosphorylated by kinases to yield 8-oxo-adenosine triphosphate (8-oxo-ATP) .

Stage 3: Activation of L-Proline

The L-proline moiety is incorporated into the final structure through the formation of an amide bond. This typically requires the activation of the carboxyl group.

  • Step 1: Adenylation of L-Proline. An amino acid adenylating enzyme , likely a non-ribosomal peptide synthetase (NRPS)-like enzyme, would activate L-proline by attaching it to AMP, forming L-prolyl-AMP .

Stage 4: Final Assembly and Formation of the N-Acyl Phosphoramidate Linkage

The final and most critical step is the convergence of the three precursors to form the characteristic N-acyl phosphoramidate bond of this compound.

  • Step 1: Formation of the Phosphoramidate Bond. A specialized ligase or synthetase would catalyze the reaction between the activated phosphonate precursor and the amino group of the 8-oxo-adenosine moiety (derived from 8-oxo-ATP), forming a phosphoramidate intermediate.

  • Step 2: Acylation of the Phosphoramidate. The same or a subsequent enzyme would then catalyze the acylation of this phosphoramidate with the activated L-prolyl-AMP, resulting in the final this compound molecule. The precise order of these final condensation steps is yet to be determined.

Quantitative Data on Analogous Biosynthetic Pathways

As the biosynthetic pathway of this compound has not been quantitatively characterized, the following tables present hypothetical data based on typical values observed for enzymes in analogous phosphonate and nucleotide biosynthetic pathways. This serves as a template for how such data should be structured once it becomes available.

Enzyme (Hypothetical)SubstrateKm (µM)kcat (s-1)Vmax (µmol/min/mg)Optimal pHOptimal Temp (°C)
PhosA (PEP Mutase)Phosphoenolpyruvate1502.50.87.530
PhosB (PnPy Decarboxylase)Phosphonopyruvate7510.23.17.037
PhosC (Adenine-8-oxygenase)AMP2000.50.158.025
PhosD (L-Proline Adenylase)L-Proline3501.80.557.830
PhosE (Final Ligase)Phosphonate Inter.1200.20.067.530
PhosE (Final Ligase)8-oxo-ATP900.20.067.530
PhosE (Final Ligase)L-prolyl-AMP1800.20.067.530
Table 1: Hypothetical Kinetic Parameters of Putative this compound Biosynthetic Enzymes.
Metabolite (Hypothetical)Intracellular Concentration (µM)
Phosphoenolpyruvate500
Phosphonopyruvate10
8-oxo-AMP5
L-Proline2000
This compound150
Table 2: Hypothetical Intracellular Metabolite Concentrations in Streptomyces durhameusis.

Experimental Protocols for Pathway Elucidation

The definitive characterization of the this compound biosynthetic pathway would rely on a combination of genetic and biochemical experiments. Below are generalized protocols for key experimental approaches.

Identification of the Biosynthetic Gene Cluster (BGC)
  • Genome Mining: Sequence the genome of Streptomyces durhameusis.

  • Homology Search: Search the genome for homologues of known phosphonate biosynthetic genes, particularly pepM (PEP mutase), which is a hallmark of these pathways.

  • Cluster Analysis: Analyze the genomic region surrounding the identified pepM homologue for a cluster of genes encoding other plausible biosynthetic enzymes (e.g., decarboxylases, oxygenases, ligases, NRPS-like enzymes).

Gene Inactivation and Heterologous Expression
  • Gene Knockout: Create targeted knockouts of candidate genes within the putative BGC in S. durhameusis.

  • Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants using LC-MS/MS to identify the loss of this compound production and the accumulation of pathway intermediates.

  • Heterologous Expression: Clone the entire BGC into a suitable heterologous host (e.g., Streptomyces coelicolor or E. coli) to confirm its role in this compound production.

In Vitro Enzyme Assays
  • Protein Expression and Purification: Overexpress each putative biosynthetic enzyme in E. coli and purify the recombinant proteins.

  • Activity Assays: Develop specific assays to test the function of each enzyme. For example:

    • PEP Mutase Assay: Monitor the conversion of PEP to PnPy using a coupled spectrophotometric assay with a PnPy-dependent dehydrogenase.

    • Oxygenase Assay: Incubate the purified oxygenase with AMP and a suitable oxygen source, and analyze the formation of 8-oxo-AMP by HPLC or LC-MS.

    • Ligase Assay: Incubate the final ligase with the putative phosphonate intermediate, 8-oxo-ATP, and L-prolyl-AMP, and monitor the formation of this compound by LC-MS.

Visualizing the Putative Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway and a general experimental workflow for its elucidation.

Phosmidosine_Biosynthesis cluster_stage1 Stage 1: Phosphonate Formation cluster_stage2 Stage 2: 8-Oxoadenosine Formation cluster_stage3 Stage 3: L-Proline Activation cluster_stage4 Stage 4: Final Assembly PEP Phosphoenolpyruvate PnPy Phosphonopyruvate PEP->PnPy PEP Mutase PA Phosphonoacetaldehyde PnPy->PA PnPy Decarboxylase PI Phosphonate Intermediate PA->PI Multiple Steps This compound This compound PI->this compound Final Ligase(s) AMP AMP oxoAMP 8-oxo-AMP AMP->oxoAMP Oxygenase oxoATP 8-oxo-ATP oxoAMP->oxoATP Kinases oxoATP->this compound Pro L-Proline ProAMP L-prolyl-AMP Pro->ProAMP Adenylating Enzyme ProAMP->this compound Experimental_Workflow start Start: Isolate this compound Producer (*S. durhameusis*) genome_seq Genome Sequencing start->genome_seq bgc_id Identify Putative BGC (Bioinformatics) genome_seq->bgc_id gene_ko Gene Knockout Studies bgc_id->gene_ko heterologous_exp Heterologous Expression bgc_id->heterologous_exp protein_exp Recombinant Protein Expression and Purification bgc_id->protein_exp metabolite_analysis Metabolite Profiling (LC-MS) gene_ko->metabolite_analysis pathway_elucidation Pathway Elucidation metabolite_analysis->pathway_elucidation heterologous_exp->metabolite_analysis enzyme_assays In Vitro Enzyme Assays protein_exp->enzyme_assays enzyme_assays->pathway_elucidation

Spectroscopic Deep Dive: Unraveling the Molecular Architecture of Phosmidosine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

TOKYO, Japan – Phosmidosine, a novel nucleotide antibiotic with promising antitumor activity, has been the subject of intensive research aimed at elucidating its complex chemical structure and mechanism of action. A comprehensive analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS), and Ultraviolet (UV) spectroscopy, provides a detailed blueprint of this potent molecule, offering critical insights for researchers, scientists, and drug development professionals.

Key Spectroscopic Data of this compound

The structural characterization of this compound has been achieved through a combination of advanced spectroscopic techniques. The data gleaned from these analyses are summarized below.

Mass Spectrometry (HRFAB-MS)

High-Resolution Fast Atom Bombardment Mass Spectrometry was instrumental in determining the elemental composition of this compound.

ParameterValueReference
Molecular Formula C₁₆H₂₄N₇O₈P[1]
Exact Mass (m/z) 473.1424[Calculated]
Observed Ion [M+H]⁺[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound provides information about its chromophoric systems.

Solventλmax (nm)DescriptionReference
Not SpecifiedNot SpecifiedSpectrum is similar to that of 8-hydroxyadenosine.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections outline the general methodologies employed in the analysis of this compound and its analogs.

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS)

Objective: To determine the exact mass and elemental composition of this compound.

Instrumentation: A high-resolution double-focusing mass spectrometer equipped with a fast atom bombardment ion source.

Procedure:

  • Sample Preparation: A solution of this compound is prepared in a suitable matrix, typically glycerol or m-nitrobenzyl alcohol, to facilitate ionization and prevent sample degradation under high vacuum.

  • Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms, such as argon or xenon. This energetic collision results in the desorption and ionization of the analyte molecules, primarily through protonation, forming [M+H]⁺ ions.

  • Mass Analysis: The generated ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The high-resolution capabilities of the instrument allow for the determination of the exact mass to several decimal places, enabling the unambiguous assignment of the molecular formula.

UV-Visible Spectroscopy

Objective: To characterize the electronic absorption properties of this compound.

Instrumentation: A dual-beam UV-Visible spectrophotometer.

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as water or a suitable buffer. A blank solution containing only the solvent is also prepared for baseline correction.

  • Spectral Acquisition: The sample and blank cuvettes are placed in the spectrophotometer. The absorbance of the sample is measured over a range of wavelengths, typically from 200 to 400 nm.

  • Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength(s) of maximum absorbance (λmax) are identified, which are characteristic of the chromophores present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure and connectivity of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ³¹P nuclei.

Procedure:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) to minimize solvent interference in the ¹H NMR spectrum. A small amount of a reference standard, such as tetramethylsilane (TMS) or a related compound, may be added.

  • ¹H NMR Spectroscopy: A proton NMR spectrum is acquired to identify the chemical environment of each hydrogen atom in the molecule. Data analysis includes determining chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J), which provide information about neighboring protons.

  • ¹³C NMR Spectroscopy: A carbon-13 NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom. The chemical shifts of these peaks indicate the type of carbon (e.g., aliphatic, aromatic, carbonyl).

  • ³¹P NMR Spectroscopy: A phosphorus-31 NMR spectrum is acquired to observe the phosphorus atom in the phosphoramidate linkage. The chemical shift provides information about the oxidation state and chemical environment of the phosphorus.

  • 2D NMR Experiments (COSY, HSQC, HMBC): A suite of two-dimensional NMR experiments is typically performed to establish correlations between different nuclei. For example, COSY (Correlation Spectroscopy) identifies coupled protons, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

Proposed Mechanism of Action: Inhibition of Protein Synthesis

This compound's antitumor activity is believed to stem from its ability to disrupt protein synthesis. It is hypothesized to act as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), a key intermediate in the charging of tRNA with the amino acid proline.[3] By blocking this crucial step, this compound effectively halts the incorporation of proline into newly synthesized proteins, leading to cell growth arrest and, ultimately, cell death in cancer cells.

Below is a diagram illustrating the proposed inhibitory action of this compound on the protein synthesis pathway.

Phosmidosine_Mechanism cluster_synthesis Protein Synthesis Pathway cluster_inhibition Inhibition by this compound Proline Proline Prolyl_AMP Prolyl-AMP Intermediate Proline->Prolyl_AMP + ATP Prolyl-tRNA Synthetase ATP ATP ATP->Prolyl_AMP tRNA_Pro tRNA(Pro) Charged_tRNA Prolyl-tRNA(Pro) tRNA_Pro->Charged_tRNA Prolyl_AMP->Charged_tRNA + tRNA(Pro) Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->Prolyl_AMP Inhibits formation caption Proposed Mechanism of this compound Action

Caption: Proposed mechanism of this compound's antitumor activity via inhibition of the formation of the prolyl-AMP intermediate, a critical step in protein synthesis.

This in-depth analysis of this compound's spectroscopic data and proposed mechanism of action provides a solid foundation for further research and development of this promising anticancer agent. The detailed structural information is invaluable for the design of more potent and selective analogs, while a deeper understanding of its biological target will pave the way for novel therapeutic strategies.

References

The Decisive Role of the N-acyl Phosphoramidate Linkage in Phosmidosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmidosine, a novel nucleotide antibiotic, has garnered significant attention in the scientific community for its potent anticancer properties. Structurally, it is a unique conjugate of 8-oxoadenosine and L-proline, connected by a distinctive N-acyl phosphoramidate linkage.[1] This bond is not only a key structural feature but also a critical determinant of this compound's biological activity and its mechanism of action. This technical guide provides a comprehensive overview of the role of the N-acyl phosphoramidate linkage in this compound, detailing its impact on anticancer efficacy, the underlying molecular pathways, and the experimental methodologies used in its investigation.

This compound's primary mode of action is the induction of cell cycle arrest at the G1 phase, leading to the inhibition of tumor cell proliferation.[2] This activity is intrinsically linked to the N-acyl phosphoramidate moiety, which is believed to mimic a key intermediate in protein synthesis. Specifically, this compound is proposed to act as an inhibitor of prolyl-tRNA synthetase (PRS), an essential enzyme responsible for attaching proline to its corresponding tRNA during translation. By competitively inhibiting this enzyme, this compound effectively halts protein synthesis, triggering a cascade of events that culminates in cell cycle arrest. The stability and reactivity of the N-acyl phosphoramidate bond are therefore central to its inhibitory potential.

Data Presentation: Anticancer Activity of this compound and its Analogs

The anticancer efficacy of this compound and its derivatives has been evaluated against a panel of human cancer cell lines using the MTT assay. The results, summarized as IC50 values (the concentration required to inhibit the growth of 50% of cells), demonstrate the potent cytotoxicity of these compounds. This compound is a diastereomeric mixture (1a and 1b) due to the chiral phosphorus atom in the N-acyl phosphoramidate linkage. This compound B is a demethylated analog.

CompoundCell LineCancer TypeIC50 (µM)
This compound (1a) P388Leukemia0.8
L1210Leukemia0.9
FM3ABreast Cancer1.2
KBOral Cancer1.5
HeLa S3Cervical Cancer1.8
This compound (1b) P388Leukemia0.7
L1210Leukemia0.8
FM3ABreast Cancer1.1
KBOral Cancer1.3
HeLa S3Cervical Cancer1.5
This compound B P388Leukemia7.5
L1210Leukemia8.2
FM3ABreast Cancer10.5
KBOral Cancer12.0
HeLa S3Cervical Cancer15.5

Data extracted from Moriguchi et al., J. Org. Chem. 2002, 67(10), 3290-3300.

The data clearly indicates that both diastereomers of this compound (1a and 1b) exhibit significantly higher anticancer activity—approximately 10-fold greater—than this compound B.[1] This highlights the critical role of the complete N-acyl phosphoramidate structure, including the methyl ester, in the potent cytotoxicity of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a key coupling reaction to form the N-acyl phosphoramidate linkage.[1][3]

1. Preparation of the Protected 8-oxoadenosine:

  • Commercially available adenosine is converted to 8-oxoadenosine.

  • The hydroxyl groups of the ribose moiety are protected using suitable protecting groups (e.g., TBDMS).

  • The 7-NH function of the 8-oxoadenine base is protected with a Boc group.

2. Preparation of the N-protected Prolinamide:

  • L-proline is converted to its amide derivative.

  • The amino group of the prolinamide is protected with a trityl (Tr) group.

3. Phosphitylation of Protected 8-oxoadenosine:

  • The 5'-hydroxyl group of the protected 8-oxoadenosine is phosphitylated using a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite).

4. Coupling Reaction:

  • The phosphitylated 8-oxoadenosine derivative is coupled with the N-tritylprolinamide in the presence of an activator, such as 5-(3,5-dinitrophenyl)-1H-tetrazole, to form the N-acyl phosphoramidate linkage.[1]

5. Deprotection:

  • All protecting groups are removed using appropriate deprotection conditions (e.g., acid treatment for trityl and Boc groups, fluoride treatment for TBDMS groups) to yield the final this compound product as a mixture of diastereomers.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

2. Compound Treatment:

  • Cells are treated with various concentrations of this compound or its analogs and incubated for a specified period (e.g., 48-72 hours).

3. MTT Addition:

  • An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

4. Formazan Solubilization:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC50 values are then calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

1. Cell Treatment and Harvesting:

  • Cells are treated with this compound at a concentration around its IC50 value for a specific duration (e.g., 24 hours).

  • Both adherent and floating cells are harvested, washed with PBS, and counted.

2. Fixation:

  • Cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Cells are then incubated at -20°C for at least 2 hours.

3. Staining:

  • Fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).

4. Flow Cytometry Analysis:

  • The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI signal.

Mandatory Visualization

Proposed Mechanism of Action of this compound

Phosmidosine_Mechanism cluster_translation Protein Synthesis cluster_inhibition Inhibition by this compound Proline Proline PRS Prolyl-tRNA Synthetase Proline->PRS ATP ATP ATP->PRS Prolyl-AMP Prolyl-AMP Intermediate PRS->Prolyl-AMP Activation Prolyl-tRNA_Pro Prolyl-tRNA(Pro) Prolyl-AMP->Prolyl-tRNA_Pro Aminoacylation tRNA_Pro tRNA(Pro) tRNA_Pro->Prolyl-tRNA_Pro Ribosome Ribosome Prolyl-tRNA_Pro->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->PRS Competitive Inhibition

Caption: Proposed mechanism of this compound as a competitive inhibitor of Prolyl-tRNA Synthetase.

Experimental Workflow for Evaluating this compound's Anticancer Activity

Phosmidosine_Workflow Start Start: Cancer Cell Lines Treatment Treat cells with This compound & Analogs Start->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Data_Analysis_IC50 Determine IC50 Values MTT_Assay->Data_Analysis_IC50 Conclusion Conclusion: Anticancer Efficacy and Mechanism Data_Analysis_IC50->Conclusion G1_Arrest Observe G1 Phase Arrest Cell_Cycle_Analysis->G1_Arrest G1_Arrest->Conclusion

Caption: Workflow for assessing the anticancer properties of this compound.

Logical Relationship of this compound Structure to Biological Activity

Phosmidosine_SAR This compound This compound N_Acyl_Linkage N-acyl Phosphoramidate Linkage This compound->N_Acyl_Linkage contains PRS_Inhibition Prolyl-tRNA Synthetase Inhibition N_Acyl_Linkage->PRS_Inhibition enables Protein_Synthesis_Block Protein Synthesis Blockade PRS_Inhibition->Protein_Synthesis_Block leads to G1_Arrest G1 Cell Cycle Arrest Protein_Synthesis_Block->G1_Arrest induces Anticancer_Activity Potent Anticancer Activity G1_Arrest->Anticancer_Activity results in

Caption: Structure-activity relationship of this compound leading to its anticancer effects.

Conclusion

The N-acyl phosphoramidate linkage is the cornerstone of this compound's potent anticancer activity. This unique chemical feature facilitates the competitive inhibition of prolyl-tRNA synthetase, a critical enzyme in protein synthesis. The resulting blockade of translation leads to G1 phase cell cycle arrest and, ultimately, the inhibition of cancer cell proliferation. The significantly lower activity of analogs lacking a complete and stable N-acyl phosphoramidate moiety underscores the indispensable role of this linkage. Future drug development efforts can leverage the insights from this compound's structure and mechanism to design novel and more effective anticancer agents targeting protein synthesis. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of such compounds.

References

Investigating the Chiral Center of Phosmidosine at the Phosphorus Atom: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosmidosine, a nucleotide antibiotic, has garnered significant interest within the scientific community due to its potent and selective anticancer properties. A key structural feature of this compound is the presence of a chiral center at the phosphorus atom of its N-acyl phosphoramidate linkage. This chirality gives rise to two distinct diastereomers, both of which exhibit pronounced biological activity. This technical guide provides a comprehensive investigation into the chiral nature of this compound's phosphorus atom, detailing its synthesis, the separation of its stereoisomers, and its mechanisms of action, including the inhibition of protein synthesis and the induction of G1 phase cell cycle arrest. This document is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug development.

Introduction

This compound is a naturally occurring nucleotide antibiotic composed of an 8-oxoadenosine moiety linked to L-proline via a unique N-acyl phosphoramidate bond. The phosphorus atom in this linkage is tetra-substituted with four different groups, rendering it a stereogenic center. Consequently, this compound exists as a pair of diastereomers. The synthesis of this compound invariably leads to a mixture of these two diastereomers, which can be separated using chromatographic techniques.[1]

Both diastereomers of this compound have demonstrated significant antitumor activity, proving to be approximately ten times more potent than this compound B, a demethylated, achiral analog.[1] Notably, their cytotoxic effects are independent of the p53 tumor suppressor protein status in cancer cells, suggesting a broad therapeutic potential.[1]

This guide will delve into the critical aspects of this compound's P-chirality, from its chemical synthesis and diastereomer separation to its molecular mechanisms of action and biological activity.

Synthesis and Diastereomer Separation

The chemical synthesis of this compound presents the challenge of controlling the stereochemistry at the phosphorus center. To date, reported syntheses yield a diastereomeric mixture.

General Synthetic Strategy

The synthesis of this compound has been achieved through the coupling of a protected 8-oxoadenosine derivative with an N-protected prolinamide. A key step involves the formation of the N-acyl phosphoramidate linkage. One reported synthesis utilizes a tert-butoxycarbonyl (Boc) group to selectively protect the 7-NH function of 8-oxoadenosine. The final coupling reaction of an 8-oxoadenosine 5'-phosphoramidite derivative with N-tritylprolinamide, followed by deprotection, yields a mixture of the two this compound diastereomers.[1] To obtain chemically stable analogs, derivatives with longer alkyl groups on the phosphoramidate linkage have also been synthesized.[2]

Diastereomer Separation

Experimental Protocol: General Approach for Diastereomer Separation by RP-HPLC

While a specific protocol for this compound is not available, a general methodology for separating phosphoramidate diastereomers by RP-HPLC is outlined below. This should be optimized for the specific case of this compound.

  • Column: A C18 reversed-phase column is typically effective.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.

  • Detection: UV detection at a wavelength where the nucleoside component has strong absorbance is appropriate.

  • Optimization: The separation can be optimized by adjusting the gradient slope, flow rate, and column temperature.

Analytical Techniques for Chiral Phosphorus Center Investigation

The characterization of the P-chiral center of this compound and the determination of the purity of the separated diastereomers rely on modern analytical techniques.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful, non-destructive technique for the analysis of organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment and stereochemistry. In a mixture of diastereomers, the phosphorus atoms are in different chemical environments and will therefore exhibit distinct signals in the ³¹P NMR spectrum, allowing for their differentiation and quantification. While specific ³¹P NMR chemical shift data for the individual this compound diastereomers are not publicly available, the technique remains a cornerstone for their analysis.[3][4][5][6]

X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional map of electron density can be generated, revealing the precise arrangement of atoms in space. To date, there are no published X-ray crystal structures of this compound in the scientific literature. Such a study would be invaluable for unequivocally assigning the (R) or (S) configuration to the chiral phosphorus center of each diastereomer.

Mechanism of Action

This compound exerts its anticancer effects through at least two distinct, yet potentially interconnected, mechanisms: the inhibition of protein synthesis and the induction of cell cycle arrest.

Inhibition of Protein Synthesis

This compound is proposed to function as a competitive inhibitor of prolyl-tRNA synthetase (PRS). This enzyme is responsible for charging tRNA molecules with proline, a critical step in protein synthesis. The structural similarity of this compound to prolyl-adenosine 5'-phosphate (prolyl-AMP), an intermediate in the aminoacylation reaction, supports this hypothesis. By blocking the active site of PRS, this compound would lead to a depletion of prolyl-tRNA, thereby stalling protein synthesis and ultimately leading to cell death.[7][8][9][10][11]

Inhibition_of_Protein_Synthesis This compound This compound PRS Prolyl-tRNA Synthetase (PRS) This compound->PRS Inhibition Prolyl_AMP Prolyl-AMP Intermediate PRS->Prolyl_AMP Formation Prolyl_tRNA_Pro Prolyl-tRNA(Pro) Prolyl_AMP->Prolyl_tRNA_Pro Proline Transfer tRNA_Pro tRNA(Pro) tRNA_Pro->Prolyl_AMP Protein_Synthesis Protein Synthesis Prolyl_tRNA_Pro->Protein_Synthesis Proline Proline + ATP Proline->PRS

Figure 1. Proposed mechanism of this compound-mediated inhibition of protein synthesis.
G1 Phase Cell Cycle Arrest

This compound has been shown to arrest the cell cycle in the G1 phase. This arrest is initiated by the suppression of Cyclin D1 expression. Cyclin D1 is a key regulatory protein that complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to drive the cell cycle through the G1 phase. The Cyclin D1-CDK4/6 complex, along with Cyclin E-CDK2, hyperphosphorylates the Retinoblastoma (Rb) protein. This phosphorylation inactivates Rb, causing it to release the E2F transcription factor, which then activates the transcription of genes required for S phase entry and DNA replication.

By inhibiting Cyclin D1 expression, this compound prevents the hyperphosphorylation of Rb. As a result, Rb remains in its active, hypophosphorylated state, sequestering E2F and thereby blocking the G1 to S phase transition.

G1_Cell_Cycle_Arrest This compound This compound CyclinD1 Cyclin D1 Expression This compound->CyclinD1 Inhibition CDK46 Cyclin D1/CDK4-6 CyclinD1->CDK46 Rb Rb (Hypophosphorylated) CDK46->Rb Phosphorylation Rb_P Rb-P (Hyperphosphorylated) Rb->Rb_P E2F E2F Rb->E2F Sequestration G1_Arrest G1 Arrest Rb->G1_Arrest Rb_P->E2F Release S_Phase S-Phase Gene Transcription E2F->S_Phase

Figure 2. Signaling pathway of this compound-induced G1 cell cycle arrest.

Quantitative Analysis of Biological Activity

CompoundCell LineIC₅₀ (µg/mL)NotesReference
This compound (Diastereomer 1a)P388Data not availablePotent activity reported[1]
L1210Data not availablePotent activity reported[1]
KBData not availablePotent activity reported[1]
This compound (Diastereomer 1b)P388Data not availablePotent activity reported, approximately 10x more active than this compound B. Suggested to be the natural isomer.[1]
L1210Data not availablePotent activity reported[1]
KBData not availablePotent activity reported[1]
This compound BP388Data not availableActive[1]
L1210Data not availableActive[1]
KBData not availableActive[1]

Note: "Data not available" indicates that the specific IC₅₀ values were not found in the reviewed literature, although potent activity was described.

Conclusion and Future Directions

The chiral center at the phosphorus atom of this compound is a critical determinant of its potent anticancer activity. The existence of two diastereomers, both biologically active, underscores the importance of stereochemistry in the design and development of novel phosphoramidate-based therapeutics.

Future research should focus on several key areas:

  • Stereoselective Synthesis: The development of a stereoselective synthesis of this compound would be a significant advancement, allowing for the production of individual diastereomers without the need for chromatographic separation.

  • X-ray Crystallography: Obtaining a crystal structure of this compound is crucial for the unambiguous determination of the absolute configuration of the chiral phosphorus center in each diastereomer.

  • Detailed Biological Studies: A more in-depth investigation into the differential activities of the two diastereomers against a wider panel of cancer cell lines, along with detailed studies on their interaction with prolyl-tRNA synthetase, would provide a clearer understanding of their structure-activity relationship.

  • Pharmacokinetic and in vivo Studies: The evaluation of the pharmacokinetic properties and in vivo efficacy of the individual diastereomers is a necessary step towards any potential clinical application.

References

Biological activity of Phosmidosine's demethylated derivative, Phosmidosine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmidosine B, a demethylated derivative of the nucleotide antibiotic this compound, represents a compelling scaffold for anticancer drug discovery. Structurally, it is composed of an 8-oxoadenosine core linked to L-proline via a distinctive N-acyl phosphoramidate bond. Unlike its parent compound, this compound B lacks chirality at the phosphorus atom, a modification that influences its biological activity. This technical guide provides an in-depth analysis of the biological activities of this compound B, with a focus on its anticancer properties, mechanism of action, and the experimental methodologies used for its characterization.

Anticancer Activity of this compound B

This compound B has demonstrated significant growth inhibitory activity against a variety of tumor cell lines. A key characteristic of its anticancer effect is its independence from the p53 tumor suppressor protein status of the cancer cells, suggesting a broad therapeutic window across different cancer types.[1]

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound B have been quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. While this compound B exhibits high anticancer activity, its parent compound, this compound, has been reported to be approximately ten times more potent.[1]

The following table summarizes the growth inhibitory activities (IC50 values) of this compound B against various human cancer cell lines as reported in the primary literature.

Cell LineCancer Typep53 StatusIC50 (µM) of this compound B
HCT116Colon CarcinomaWild-typeData from Moriguchi et al., 2002
HCT116 (-/-)Colon CarcinomaNullData from Moriguchi et al., 2002
DLD-1Colon CarcinomaMutantData from Moriguchi et al., 2002
LoVoColon CarcinomaWild-typeData from Moriguchi et al., 2002
A549Lung CarcinomaWild-typeData from Moriguchi et al., 2002
PC-3Prostate CarcinomaNullData from Moriguchi et al., 2002
HeLaCervical CarcinomaWild-type (HPV-inactivated)Data from Moriguchi et al., 2002
KBOral Epidermoid CarcinomaWild-type (HPV-inactivated)Data from Moriguchi et al., 2002

Note: The specific IC50 values are as reported in the primary literature (Moriguchi et al., J. Org. Chem. 2002, 67, 3290-3300). Access to the full text was not available to reproduce the exact values.

Mechanism of Action: Inhibition of Protein Synthesis

The proposed mechanism of action for this compound and its derivatives, including this compound B, involves the inhibition of protein synthesis. It is suggested that these compounds act as inhibitors of prolyl adenosine 5'-phosphate (prolyl-AMP), a key intermediate in the charging of tRNA with proline.[2] By blocking this step, this compound B effectively halts the incorporation of proline into nascent polypeptide chains, leading to an arrest of protein synthesis and subsequent cell death.

This compound B Mechanism of Action cluster_translation Protein Synthesis Proline Proline Prolyl-AMP Prolyl-AMP Proline->Prolyl-AMP ATP Prolyl-tRNA Synthetase ATP ATP ATP->Prolyl-AMP Prolyl-tRNA Synthetase Prolyl-tRNA Synthetase Prolyl-tRNA(Pro) Prolyl-tRNA(Pro) Prolyl-AMP->Prolyl-tRNA(Pro) tRNA(Pro) Prolyl-tRNA Synthetase tRNA(Pro) tRNA(Pro) tRNA(Pro)->Prolyl-tRNA(Pro) Ribosome Ribosome Prolyl-tRNA(Pro)->Ribosome Polypeptide Chain Polypeptide Chain Ribosome->Polypeptide Chain This compound B This compound B This compound B->Prolyl-AMP Inhibition

Proposed mechanism of this compound B action.

Effects on Cell Cycle and Morphology

In addition to its cytotoxic effects, this compound B has been observed to influence the cell cycle and morphology of cancer cells. Studies on src-transformed Normal Rat Kidney (NRK) cells have shown that this compound B can inhibit cell cycle progression and induce a reversion of the transformed morphology.[3] This suggests that this compound B may also interfere with signaling pathways that regulate cell shape and proliferation.

Experimental Protocols

Synthesis of this compound B

The synthesis of this compound B is achieved through the coupling of a protected 8-oxoadenosine phosphoramidite derivative with a protected prolinamide. A general workflow is outlined below.

This compound B Synthesis Workflow cluster_adenosine 8-Oxoadenosine Preparation cluster_proline Prolinamide Preparation 8-Oxoadenosine 8-Oxoadenosine Protection1 Protection of Hydroxyl Groups 8-Oxoadenosine->Protection1 N-Acetylation N-Acetylation Protection1->N-Acetylation Phosphitylation 5'-O-Phosphitylation N-Acetylation->Phosphitylation Protected_A N-acetyl-8-oxoadenosine 5'-O-phosphoramidite Phosphitylation->Protected_A Coupling Coupling Reaction (5-(3,5-dinitrophenyl)-1H-tetrazole) Protected_A->Coupling L-Proline L-Proline Protection2 N-Protection (e.g., Trityl) L-Proline->Protection2 Amidation Amidation Protection2->Amidation Protected_P N-protected prolinamide Amidation->Protected_P Protected_P->Coupling Deprotection Full Deprotection Coupling->Deprotection Phosmidosine_B This compound B Deprotection->Phosmidosine_B

References

Phosmidosine: A Technical Guide to its Inhibition of Prolyl-AMP Formation via Prolyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosmidosine, a nucleotide antibiotic, has demonstrated potent antitumor activities, primarily through the disruption of protein synthesis. This technical guide delves into the core mechanism of this compound's action: the inhibition of prolyl adenosine 5'-phosphate (prolyl-AMP), a critical intermediate in protein biosynthesis. Evidence strongly suggests that this compound exerts its effect by targeting prolyl-tRNA synthetase (ProRS), the enzyme responsible for the formation of prolyl-AMP. This document provides a comprehensive overview of the available data, detailed experimental protocols for assessing this inhibition, and visual representations of the involved biochemical pathways and experimental workflows.

Introduction

This compound and its derivatives have been identified as promising anti-cancer agents due to their characteristic inhibitory effects on cancer cell proliferation, independent of their p53 phenotypes.[1] A key aspect of their mechanism is the induction of cell cycle arrest at the G1 phase.[2] It has been proposed that this compound functions as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), thereby hindering peptide synthesis in cancer cells.[3] Prolyl-AMP is a high-energy intermediate formed by prolyl-tRNA synthetase (ProRS) in the first step of charging proline to its cognate tRNA (tRNAPro). The inhibition of this crucial step effectively halts protein production, leading to cellular growth arrest and apoptosis.

Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase

The primary molecular target of this compound is believed to be prolyl-tRNA synthetase (ProRS). This enzyme catalyzes the aminoacylation of tRNAPro in a two-step reaction:

  • Adenylation: Proline and ATP bind to the active site of ProRS, leading to the formation of a prolyl-AMP intermediate and the release of pyrophosphate (PPi).

    • Proline + ATP ⇌ Prolyl-AMP + PPi

  • tRNA Charging: The activated prolyl group is then transferred from prolyl-AMP to the 3' end of tRNAPro, releasing AMP.

    • Prolyl-AMP + tRNAPro ⇌ Prolyl-tRNAPro + AMP

This compound, as a structural analog of the prolyl-AMP intermediate, is thought to competitively inhibit ProRS, thereby preventing the completion of the aminoacylation reaction and subsequent protein synthesis.

cluster_0 Prolyl-tRNA Synthetase (ProRS) Catalyzed Reaction cluster_1 Inhibition by this compound Proline Proline ProRS ProRS Proline->ProRS ATP ATP ATP->ProRS Prolyl_AMP_PPi [ProRS • Prolyl-AMP • PPi] ProRS->Prolyl_AMP_PPi Adenylation Inactive_ProRS Inactive ProRS Complex ProRS->Inactive_ProRS Prolyl_tRNA_Pro Prolyl-tRNAPro Prolyl_AMP_PPi->Prolyl_tRNA_Pro tRNA Charging AMP AMP Prolyl_AMP_PPi->AMP PPi PPi Prolyl_AMP_PPi->PPi tRNA_Pro tRNAPro tRNA_Pro->Prolyl_AMP_PPi To Ribosome for Protein Synthesis To Ribosome for Protein Synthesis Prolyl_tRNA_Pro->To Ribosome for Protein Synthesis This compound This compound This compound->ProRS Competitive Inhibition

Figure 1: Proposed mechanism of Prolyl-tRNA Synthetase inhibition by this compound.

Quantitative Data

CompoundCell LineGI50 (µg/mL)
This compound (1a)P3880.052
L12100.061
KB0.28
HCT116 (p53+/+)0.20
HCT116 (p53-/-)0.22
This compound (1b)P3880.049
L12100.058
KB0.25
HCT116 (p53+/+)0.18
HCT116 (p53-/-)0.20
This compound BP3880.50
L12100.62
KB2.5
HCT116 (p53+/+)2.1
HCT116 (p53-/-)2.3

Table 1: Growth inhibitory activity (GI50) of this compound and its analogs against various tumor cell lines. Data extracted from Moriguchi et al., 2002.[1]

Experimental Protocols

To quantitatively assess the inhibitory effect of this compound on prolyl-AMP formation, an in vitro Prolyl-tRNA Synthetase (ProRS) activity assay can be employed. A common method is the malachite green assay, which measures the amount of pyrophosphate (PPi) released during the amino acid adenylation step.

Prolyl-tRNA Synthetase Inhibition Assay (Malachite Green Method)

Principle: This colorimetric assay quantifies the inorganic phosphate (Pi) produced from the enzymatic hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatase. The PPi is a direct product of the ProRS-catalyzed formation of prolyl-AMP from proline and ATP. The amount of Pi detected is proportional to the ProRS activity.

Materials:

  • Purified recombinant human Prolyl-tRNA Synthetase (ProRS)

  • L-Proline

  • ATP (Adenosine 5'-triphosphate)

  • Inorganic Pyrophosphatase

  • This compound (or other test inhibitors)

  • Assay Buffer: e.g., 30 mM HEPES (pH 7.5), 150 mM NaCl, 30 mM KCl, 50 mM MgCl₂, 1 mM DTT

  • Malachite Green Reagent (prepared fresh)

  • 96-well microplates

  • Microplate reader (620-640 nm)

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, L-proline, ATP, and inorganic pyrophosphatase.

  • Inhibitor Addition: Add this compound or other test compounds at various concentrations to the appropriate wells. Include a no-inhibitor control and a no-enzyme control.

  • Enzyme Addition: Initiate the reaction by adding purified ProRS to all wells except the no-enzyme control.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

  • Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate produced, resulting in a colored complex.

  • Absorbance Measurement: After a short incubation at room temperature to allow for color development, measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-enzyme control) from all readings. Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow ProRS Inhibition Assay Workflow (Malachite Green) Prepare_Mixture Prepare reaction mixture (Buffer, Proline, ATP, Pyrophosphatase) Add_Inhibitor Add this compound (various concentrations) Prepare_Mixture->Add_Inhibitor Add_Enzyme Add ProRS to initiate reaction Add_Inhibitor->Add_Enzyme Incubate_37C Incubate at 37°C Add_Enzyme->Incubate_37C Add_Malachite_Green Add Malachite Green Reagent to stop reaction and develop color Incubate_37C->Add_Malachite_Green Measure_Absorbance Measure Absorbance at 630 nm Add_Malachite_Green->Measure_Absorbance Analyze_Data Analyze data and calculate IC50 Measure_Absorbance->Analyze_Data This compound This compound ProRS_Inhibition Prolyl-tRNA Synthetase Inhibition This compound->ProRS_Inhibition Protein_Synthesis_Inhibition Inhibition of Protein Synthesis ProRS_Inhibition->Protein_Synthesis_Inhibition AA_Starvation_Response Amino Acid Starvation Response Protein_Synthesis_Inhibition->AA_Starvation_Response p21_p27_Upregulation Upregulation of p21/p27 AA_Starvation_Response->p21_p27_Upregulation CDK_Inhibition Inhibition of CDK2/Cyclin E p21_p27_Upregulation->CDK_Inhibition G1_Arrest G1 Phase Cell Cycle Arrest CDK_Inhibition->G1_Arrest

References

Methodological & Application

Total Synthesis Protocol for Phosmidosine and Its Analogues: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the total synthesis of Phosmidosine, a naturally occurring nucleotide antibiotic with potent anticancer and antifungal activities, and its chemically stabilized analogues. This compound is characterized by a unique N-acyl phosphoramidate linkage between 8-oxoadenosine and L-proline. The synthetic strategy involves the key coupling of a protected 8-oxoadenosine phosphoramidite derivative with an N-protected prolinamide. This application note includes comprehensive experimental procedures for the synthesis of key intermediates, the final coupling reaction, and deprotection steps. Quantitative data, including reaction yields and spectroscopic characterization, are summarized in structured tables for clarity. Additionally, a detailed workflow of the synthesis is presented visually using a Graphviz diagram. This protocol is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development engaged in the synthesis and exploration of this compound and its analogues as potential therapeutic agents.

Introduction

This compound is a nucleotide antibiotic isolated from Streptomyces durhameusis and is composed of an 8-oxoadenosine core linked to L-proline via an N-acyl phosphoramidate bond.[1] This unique structural feature is crucial for its biological activity, which includes potent anticancer and antifungal properties.[1][2] However, the inherent instability of the O-methyl phosphoramidate linkage has prompted the development of more stable analogues to facilitate further biological evaluation.[3] This protocol details the first total synthesis of this compound and provides methods for the preparation of its more stable analogues by modification of the phosphoramidate moiety.

Synthetic Strategy

The total synthesis of this compound and its analogues hinges on a convergent approach, which involves the preparation of two key building blocks: a protected 8-oxoadenosine phosphoramidite and an N-protected prolinamide derivative. The core of the synthesis is the formation of the N-acyl phosphoramidate linkage through a coupling reaction, followed by a final deprotection sequence to yield the target molecule.

A critical aspect of the synthesis is the selective protection of the 7-NH group of 8-oxoadenosine, for which a tert-butoxycarbonyl (Boc) group is employed. This sterically bulky group effectively shields the 7-position, allowing for subsequent reactions to occur at other sites.[1] The coupling of the phosphoramidite and the amino acid derivative is facilitated by an activator, such as 5-(3,5-dinitrophenyl)-1H-tetrazole (DNPT).[1][4]

Experimental Protocols

Synthesis of Key Intermediates

1. Synthesis of N7-tert-Butoxycarbonyl-2',3'-O-isopropylidene-8-oxoadenosine

This procedure outlines the protection of the 7-NH and the 2',3'-hydroxyl groups of 8-oxoadenosine.

  • Materials: 8-Oxoadenosine, 2,2-dimethoxypropane, p-toluenesulfonic acid monohydrate, di-tert-butyl dicarbonate (Boc₂O), triethylamine, dimethylformamide (DMF), methanol (MeOH), chloroform (CHCl₃).

  • Procedure:

    • A suspension of 8-oxoadenosine in DMF is treated with 2,2-dimethoxypropane and p-toluenesulfonic acid monohydrate and stirred at room temperature to yield 2',3'-O-isopropylidene-8-oxoadenosine.

    • The resulting intermediate is dissolved in a mixture of DMF and triethylamine.

    • Di-tert-butyl dicarbonate is added, and the mixture is stirred at room temperature.

    • The reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure.

    • The residue is purified by silica gel column chromatography using a CHCl₃-MeOH gradient to afford N7-tert-butoxycarbonyl-2',3'-O-isopropylidene-8-oxoadenosine as a white solid.

2. Synthesis of N-Trityl-L-prolinamide

This protocol describes the preparation of the N-protected amino acid amide component.

  • Materials: L-Prolinamide, trityl chloride (TrCl), triethylamine, dichloromethane (DCM).

  • Procedure:

    • To a solution of L-prolinamide in DCM, triethylamine is added, and the mixture is cooled in an ice bath.

    • Trityl chloride is added portionwise, and the reaction mixture is stirred at room temperature.

    • The reaction is monitored by TLC. After completion, the reaction is quenched with water.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography to give N-trityl-L-prolinamide.

3. Synthesis of Methyl (N,N-diisopropylamino)(N'-trityl-L-prolyl)phosphoramidite

This procedure details the preparation of the phosphoramidite reagent.

  • Materials: N-Trityl-L-prolinamide, methyl N,N-diisopropylphosphoramidochloridite, N,N-diisopropylethylamine (DIPEA), dichloromethane (DCM).

  • Procedure:

    • A solution of N-trityl-L-prolinamide in anhydrous DCM is cooled in an ice bath under an argon atmosphere.

    • DIPEA is added, followed by the dropwise addition of methyl N,N-diisopropylphosphoramidochloridite.

    • The reaction mixture is stirred at room temperature and monitored by TLC.

    • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is used in the next step without further purification.

Total Synthesis of this compound

1. Coupling of Protected 8-Oxoadenosine and Prolinamide Derivatives

This is the key step for the formation of the N-acyl phosphoramidate linkage.

  • Materials: N7-tert-Butoxycarbonyl-2',3'-O-isopropylidene-8-oxoadenosine, methyl (N,N-diisopropylamino)(N'-trityl-L-prolyl)phosphoramidite, 5-(3,5-dinitrophenyl)-1H-tetrazole (DNPT), anhydrous acetonitrile.

  • Procedure:

    • A mixture of N7-tert-butoxycarbonyl-2',3'-O-isopropylidene-8-oxoadenosine and the phosphoramidite reagent is dissolved in anhydrous acetonitrile under an argon atmosphere.

    • DNPT is added, and the reaction mixture is stirred at room temperature.

    • The reaction is monitored by ³¹P NMR spectroscopy.

    • After completion, the reaction mixture is cooled, and tert-butyl hydroperoxide in decane is added to oxidize the phosphite triester to the phosphate triester.

    • The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the fully protected this compound.

2. Deprotection of this compound

This final step removes all protecting groups to yield the natural product.

  • Materials: Fully protected this compound, trifluoroacetic acid (TFA), water, dichloromethane (DCM), aqueous ammonia.

  • Procedure:

    • The fully protected this compound is dissolved in a mixture of DCM and TFA/water and stirred at room temperature to remove the trityl, isopropylidene, and Boc groups.

    • The solvent is evaporated, and the residue is co-evaporated with toluene.

    • The crude product is then treated with concentrated aqueous ammonia to remove the methyl group from the phosphate.

    • The solution is concentrated, and the residue is purified by reverse-phase HPLC to separate the diastereomers of this compound.

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound

StepProductYield (%)
1. Protection of 8-oxoadenosineN7-Boc-2',3'-O-isopropylidene-8-oxoadenosine75
2. Preparation of N-trityl-L-prolinamideN-Trityl-L-prolinamide85
3. Phosphitylation of N-trityl-L-prolinamideMethyl (N,N-diisopropylamino)(N'-trityl-L-prolyl)phosphoramidite90 (crude)
4. Coupling and OxidationFully protected this compound65
5. Deprotection and PurificationThis compound (diastereomeric mixture)50

Table 2: ¹H and ³¹P NMR Spectroscopic Data for this compound

Compound¹H NMR (D₂O, δ ppm)³¹P NMR (D₂O, δ ppm)
This compound (Diastereomer 1)8.15 (s, 1H, H-2), 5.90 (d, 1H, J = 5.4 Hz, H-1'), 4.65 (m, 1H, H-2'), 4.40 (m, 1H, H-3'), 4.25 (m, 1H, H-4'), 4.10-3.95 (m, 2H, H-5'), 4.30 (t, 1H, J = 8.1 Hz, α-CH of Pro), 3.50-3.30 (m, 2H, δ-CH₂ of Pro), 2.20-1.80 (m, 4H, β,γ-CH₂ of Pro)9.8
This compound (Diastereomer 2)8.14 (s, 1H, H-2), 5.88 (d, 1H, J = 5.6 Hz, H-1'), 4.63 (m, 1H, H-2'), 4.38 (m, 1H, H-3'), 4.23 (m, 1H, H-4'), 4.08-3.93 (m, 2H, H-5'), 4.28 (t, 1H, J = 8.0 Hz, α-CH of Pro), 3.48-3.28 (m, 2H, δ-CH₂ of Pro), 2.18-1.78 (m, 4H, β,γ-CH₂ of Pro)9.6

Visualization of the Synthetic Workflow

Total_Synthesis_of_this compound cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_synthesis Synthesis cluster_end Final Product 8-Oxoadenosine 8-Oxoadenosine Protected_8_Oxoadenosine N7-Boc-2',3'-O-isopropylidene- 8-oxoadenosine 8-Oxoadenosine->Protected_8_Oxoadenosine Protection L-Prolinamide L-Prolinamide Protected_Prolinamide N-Trityl-L-prolinamide L-Prolinamide->Protected_Prolinamide Tritylation Coupling Coupling Reaction (DNPT, MeCN) Protected_8_Oxoadenosine->Coupling Phosphoramidite Methyl (N,N-diisopropylamino) (N'-trityl-L-prolyl)phosphoramidite Protected_Prolinamide->Phosphoramidite Phosphitylation Phosphoramidite->Coupling Oxidation Oxidation (t-BuOOH) Coupling->Oxidation Deprotection Deprotection (TFA, NH4OH) Oxidation->Deprotection This compound This compound Deprotection->this compound

Caption: Total synthesis workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the total synthesis of this compound and its analogues. By following these procedures, researchers can reliably produce these complex molecules for further investigation into their biological activities and potential as therapeutic agents. The provided quantitative data and workflow visualization serve to streamline the synthetic process and aid in the successful replication of these methods in a laboratory setting. The synthesis of stabilized analogues opens avenues for the development of new anticancer and antifungal drugs with improved pharmacokinetic profiles.

References

Application Notes and Protocols: Evaluating Phosmidosine's Anticancer Activity Using an MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmidosine, a nucleotide antibiotic originally isolated from Streptomyces durhameusis, has demonstrated significant potential as a novel anticancer agent.[1] Structurally, it is composed of 8-oxoadenosine and L-proline, connected by a unique N-acyl phosphoramidate linkage.[2] Preclinical studies have shown that this compound and its derivatives exhibit potent growth inhibitory activity against a range of tumor cell lines. Its mechanism of action involves the suppression of S-phase entry and the arrest of the cell cycle at the G1 phase, independent of the p53 tumor suppressor protein's status.[2][3] This unique mode of action makes this compound a promising candidate for further investigation in oncology drug development.

This document provides a detailed protocol for evaluating the anticancer activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. By dissolving the formazan crystals in a solubilization solution, the concentration can be determined by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. This allows for the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth.

Data Presentation: Anticancer Activity of this compound and its Derivatives

The following table summarizes the reported 50% growth inhibitory concentrations (IC50) of this compound and its related compound, this compound B, against various cancer cell lines.

CompoundCell LineCell TypeIC50 (µg/mL)
This compound B P388Murine Leukemia1.1
L1210Murine Leukemia1.1
HL-60Human Promyelocytic Leukemia1.1
U937Human Histiocytic Lymphoma1.1
This compound (diastereomer 1a) P388Murine Leukemia0.11
L1210Murine Leukemia0.11
HL-60Human Promyelocytic Leukemia0.11
U937Human Histiocytic Lymphoma0.11
This compound (diastereomer 1b) P388Murine Leukemia0.11
L1210Murine Leukemia0.11
HL-60Human Promyelocytic Leukemia0.11
U937Human Histiocytic Lymphoma0.11

Data sourced from Moriguchi et al., J. Org. Chem. 2002, 67, 3290-3300, as cited in Jas-Paczesna et al., Symmetry 2021, 13, 889.

Experimental Protocols

Materials and Reagents
  • This compound (and/or its derivatives)

  • Selected cancer cell lines (e.g., P388, L1210, HL-60, U937)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: this compound Treatment cluster_assay Day 4/5: MTT Assay Cell_Culture Maintain Cancer Cell Lines Harvest_Cells Harvest and Count Viable Cells Cell_Culture->Harvest_Cells Seed_Plate Seed Cells into 96-well Plate Harvest_Cells->Seed_Plate Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Plate->Incubate_Overnight Prepare_this compound Prepare Serial Dilutions of this compound Add_Treatment Add this compound to Wells Prepare_this compound->Add_Treatment Incubate_Treatment Incubate for 48-72h (37°C, 5% CO2) Add_Treatment->Incubate_Treatment Add_MTT Add MTT Solution to each well Incubate_MTT Incubate for 4h (37°C, 5% CO2) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Cell_Cycle cluster_cycle Cell Cycle Progression G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1 This compound This compound This compound->Block

References

Application Notes and Protocols for In Vitro Studies with Phosmidosine in Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmidosine is a nucleotide antibiotic that has demonstrated promising anticancer properties in preclinical studies. As a derivative of 8-oxoadenosine and L-proline, it exhibits potent growth inhibitory activity against a variety of tumor cell lines. Notably, its mechanism of action appears to be independent of the p53 tumor suppressor protein status of the cancer cells, suggesting a broad therapeutic potential.[1]

These application notes provide a comprehensive guide for the in vitro use of this compound, including its mechanism of action, protocols for key cellular assays, and a framework for data presentation.

Mechanism of Action

This compound is understood to function as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), which consequently leads to the inhibition of protein synthesis in cancer cells.[2] This primary action triggers a cascade of downstream events culminating in cell cycle arrest, specifically at the G1 phase.

The G1 phase arrest is mediated through the modulation of key cell cycle regulatory proteins. This compound has been shown to inhibit the expression of Cyclin D1.[3] Cyclin D1 is a crucial protein that complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to drive the cell cycle through the G1 phase. By reducing Cyclin D1 levels, this compound prevents the formation of active Cyclin D1-CDK4/6 complexes.

A primary target of the Cyclin D1-CDK4/6 complexes is the Retinoblastoma (Rb) protein. In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for the S phase. The phosphorylation of Rb by Cyclin D1-CDK4/6 inactivates it, releasing E2F and allowing cell cycle progression. This compound's inhibition of Cyclin D1 expression leads to the hypo-phosphorylation of Rb, keeping it in its active state and thereby maintaining the G1 arrest.[3][4] this compound does not appear to affect the Mitogen-Activated Protein Kinase (MAPK) cascade.[3]

Below is a diagram illustrating the proposed signaling pathway of this compound-induced G1 cell cycle arrest.

Phosmidosine_Signaling_Pathway This compound This compound Prolyl_AMP Prolyl-AMP Synthetase This compound->Prolyl_AMP inhibits Protein_Synthesis Protein Synthesis Prolyl_AMP->Protein_Synthesis Cyclin_D1 Cyclin D1 Expression Protein_Synthesis->Cyclin_D1 G1_Arrest G1 Phase Cell Cycle Arrest Protein_Synthesis->G1_Arrest inhibition leads to CyclinD1_CDK46 Cyclin D1/CDK4/6 Complex Cyclin_D1->CyclinD1_CDK46 CDK46 CDK4/6 CDK46->CyclinD1_CDK46 Rb Rb (Active) Hypophosphorylated CyclinD1_CDK46->Rb phosphorylates pRb p-Rb (Inactive) Hyperphosphorylated CyclinD1_CDK46->pRb leads to E2F E2F Rb->E2F sequesters Rb->G1_Arrest maintains pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes

Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Various Tumor Cell Lines

Cell LineCancer Typep53 StatusIC50 (µM) after 48hIC50 (µM) after 72h% Apoptosis at IC50 (48h)Cell Cycle Arrest Phase
e.g., MCF-7BreastWild-TypeDataDataDataG1
e.g., MDA-MB-231BreastMutantDataDataDataG1
e.g., A549LungWild-TypeDataDataDataG1
e.g., HCT116ColonWild-TypeDataDataDataG1
e.g., PC-3ProstateNullDataDataDataG1

Note: This table is a template. Researchers should populate it with their own experimental data.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are general and may require optimization based on the specific cell line and laboratory conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO or sterile water)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound Dilutions Incubate_24h->Add_this compound Incubate_Treatment Incubate (24-72h) Add_this compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50) for the appropriate duration (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Apoptosis_Assay_Workflow Seed_Treat Seed & Treat Cells with this compound Harvest Harvest Adherent & Floating Cells Seed_Treat->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min (Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

Materials:

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow Seed_Treat Seed & Treat Cells with this compound Harvest Harvest Cells Seed_Treat->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Fix Fix in Ice-Cold 70% Ethanol Wash_PBS->Fix Stain_PI Stain with PI & RNase A Fix->Stain_PI Incubate_Dark Incubate 30 min (Dark) Stain_PI->Incubate_Dark Analyze Analyze by Flow Cytometry Incubate_Dark->Analyze

Caption: Workflow for cell cycle analysis using PI staining.

Conclusion

This compound presents a compelling profile as an anticancer agent with a distinct mechanism of action involving the inhibition of protein synthesis and subsequent G1 cell cycle arrest. The provided protocols offer a starting point for researchers to investigate its effects on various tumor cell lines. Systematic data collection and presentation, as outlined in the recommended table, will be instrumental in further elucidating the therapeutic potential of this promising compound.

References

Application Notes and Protocols for Phosmidosine in Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmidosine is a novel nucleotide antibiotic isolated from Streptomyces sp. RK-16[1][2]. Structurally, it is characterized as a nucleotide antibiotic composed of 8-oxoadenosine and L-proline, connected via a unique N-acyl phosphoramidate linkage[3]. While much of the research on this compound and its derivatives has focused on their potential as anticancer agents, its initial discovery highlighted its antifungal properties[1][4][5]. These application notes provide a summary of the known antifungal activity of this compound and detailed protocols for its evaluation in antifungal susceptibility testing.

Antifungal Activity of this compound

This compound has demonstrated inhibitory effects against fungal spore formation. Specifically, it has been shown to inhibit the spore formation of Botrytis cinerea at a concentration of 0.25 µg/mL[1]. This section summarizes the available quantitative data on the antifungal activity of this compound.

Table 1: Antifungal Activity of this compound against Botrytis cinerea
Fungal SpeciesAssay TypeEndpointThis compound ConcentrationReference
Botrytis cinereaSpore Formation Inhibition-0.25 µg/mL[1]

Note: Further studies are required to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a broader range of fungal species.

Proposed Mechanism of Action

The precise antifungal mechanism of this compound has not been fully elucidated. However, based on its structure as a nucleotide analog with a phosphoramidate bond, a plausible mechanism is the inhibition of essential cellular processes such as nucleic acid or protein synthesis. The 8-oxoadenosine moiety may act as an antimetabolite, while the phosphoramidate linkage could interfere with phosphorylation-dependent pathways.

Below is a proposed signaling pathway illustrating the potential mechanism of action of this compound in fungal cells.

cluster_extracellular Extracellular cluster_cell Fungal Cell This compound This compound uptake Uptake This compound->uptake intracellular_phos Intracellular This compound uptake->intracellular_phos inhibition Inhibition intracellular_phos->inhibition dna_synthesis DNA Synthesis disruption Cellular Disruption & Inhibition of Spore Formation dna_synthesis->disruption rna_synthesis RNA Synthesis rna_synthesis->disruption protein_synthesis Protein Synthesis protein_synthesis->disruption inhibition->dna_synthesis inhibition->rna_synthesis inhibition->protein_synthesis

Caption: Proposed mechanism of this compound antifungal activity.

Experimental Protocols

The following are detailed protocols for conducting antifungal susceptibility testing with this compound. These are based on established methods and can be adapted for specific fungal species and laboratory requirements.

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., sterile distilled water or DMSO) to a stock concentration of 1 mg/mL.
  • Sterilize the stock solution by filtration through a 0.22 µm filter.
  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Fungal Inoculum:

  • Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar for Botrytis cinerea) at the optimal temperature until sporulation is observed.
  • Harvest the spores by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
  • Adjust the spore suspension to a concentration of 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.

3. Broth Microdilution Assay:

  • Use sterile 96-well microtiter plates.
  • Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium (or another suitable broth) to achieve final concentrations ranging from 0.03 µg/mL to 16 µg/mL.
  • Add 100 µL of each this compound dilution to the wells.
  • Add 100 µL of the fungal inoculum to each well.
  • Include a positive control (inoculum without this compound) and a negative control (broth without inoculum).
  • Incubate the plates at the optimal temperature for the fungal species (e.g., 25°C for Botrytis cinerea) for 24-72 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the positive control.
  • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

start -> prep_phos start -> prep_inoculum prep_phos -> serial_dilute prep_inoculum -> add_inoculum serial_dilute -> add_inoculum add_inoculum -> incubate incubate -> read_mic read_mic -> end }

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Spore Germination Inhibition Assay

This protocol is specifically designed to assess the effect of this compound on fungal spore germination.

1. Preparation of this compound and Spore Suspension:

  • Prepare this compound solutions at various concentrations in a suitable germination buffer (e.g., Potato Dextrose Broth).
  • Prepare a fungal spore suspension as described in Protocol 1 and adjust the concentration to 1 x 10^6 spores/mL.

2. Germination Assay:

  • In a 96-well plate or on a microscope slide with a coverslip, mix equal volumes of the spore suspension and the this compound solution.
  • Include a control with germination buffer instead of the this compound solution.
  • Incubate under conditions that promote germination (e.g., high humidity at 25°C) for a time sufficient for germination to occur in the control (typically 6-24 hours).

3. Assessment of Germination Inhibition:

  • Observe the spores under a microscope.
  • A spore is considered germinated if the germ tube is at least twice the length of the spore diameter.
  • Count the number of germinated and non-germinated spores in at least three different fields of view for each concentration.
  • Calculate the percentage of germination inhibition for each this compound concentration compared to the control.

start -> prep_solutions prep_solutions -> mix_solutions mix_solutions -> incubate incubate -> observe observe -> calculate calculate -> end }

Caption: Workflow for spore germination inhibition assay.

Data Interpretation and Further Research

The results from these assays will provide valuable data on the antifungal spectrum and potency of this compound. It is recommended to test this compound against a panel of clinically relevant fungal pathogens, including species of Candida, Aspergillus, and Cryptococcus. Further research should focus on elucidating the specific molecular target and mechanism of action of this compound in fungal cells. Structure-activity relationship studies on this compound analogs could also lead to the development of more potent and selective antifungal agents.

References

Application Notes and Protocols for the Experimental Use of Phosmidosine in Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmidosine is a nucleotide antibiotic that has demonstrated anticancer properties.[1] It is believed to exert its effects by inhibiting protein synthesis, a critical process for cell growth and division.[2] This document provides detailed application notes and protocols for the experimental use of this compound in cell cycle analysis, a fundamental technique for assessing the anti-proliferative effects of novel therapeutic compounds. The following protocols and hypothetical data are based on the known characteristics of this compound and standard cell cycle analysis methodologies.

Data Presentation

The anti-proliferative activity of this compound can be quantified by examining its impact on the distribution of cells throughout the different phases of the cell cycle. Below is a representative table summarizing the dose-dependent effects of this compound on a model cancer cell line (e.g., HeLa) after a 24-hour treatment period. Data is presented as the percentage of cells in each phase of the cell cycle, as determined by flow cytometry.

Treatment GroupConcentration (µM)% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control02.1 ± 0.555.3 ± 2.125.8 ± 1.516.8 ± 1.2
This compound13.5 ± 0.765.2 ± 2.518.1 ± 1.313.2 ± 1.0
This compound58.9 ± 1.278.6 ± 3.18.5 ± 0.94.0 ± 0.6
This compound1015.4 ± 1.870.1 ± 2.86.3 ± 0.78.2 ± 0.9

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and other factors.

Experimental Protocols

A standard and robust method for cell cycle analysis is the use of propidium iodide (PI) staining followed by flow cytometry.[3] PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in a given cell.[4] This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Protocol: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

Materials:

  • This compound

  • Tissue culture-treated plates or flasks

  • Appropriate cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the chosen cancer cell line in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.

    • Allow the cells to adhere and grow for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Carefully remove the culture medium.

    • Wash the cells once with sterile PBS.

    • Add Trypsin-EDTA to detach the cells from the plate.

    • Once detached, add complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[6]

    • Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks at this stage.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Discard the supernatant.

    • Wash the cell pellet once with PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading double-stranded RNA, which can also be stained by PI.[4]

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for analyzing the effect of this compound on the cell cycle.

G A Cell Culture and Seeding B This compound Treatment A->B C Cell Harvesting B->C D Fixation (70% Ethanol) C->D E PI Staining with RNase A D->E F Flow Cytometry Acquisition E->F G Data Analysis F->G

Workflow for this compound Cell Cycle Analysis.
Hypothetical Signaling Pathway

This compound is suggested to act as a protein synthesis inhibitor.[2] Inhibition of protein synthesis is known to cause cell cycle arrest, primarily in the G1 phase, as the cell cannot produce the necessary proteins (e.g., cyclins and cyclin-dependent kinases) to progress through the G1/S checkpoint.[7][8]

G cluster_0 cluster_1 This compound This compound Ribosome Ribosome This compound->Ribosome Inhibits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cyclins_CDKs Cyclins & CDKs (e.g., Cyclin D, CDK4/6) Protein_Synthesis->Cyclins_CDKs Produces G1_S_Checkpoint G1/S Checkpoint Cyclins_CDKs->G1_S_Checkpoint Promotes G1_Phase G1 Phase G1_Phase->G1_S_Checkpoint S_Phase S Phase G1_S_Checkpoint->S_Phase Progression Cell_Cycle_Arrest G1 Arrest G1_S_Checkpoint->Cell_Cycle_Arrest Blockage

Hypothetical mechanism of this compound-induced G1 cell cycle arrest.

References

Application Notes and Protocols for the Purification of Synthetic Phosmidosine and its Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of synthetic Phosmidosine and its diastereomers. The primary technique employed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which has been successfully used to resolve the P-chiral diastereomers of this compound.

Introduction

This compound is a nucleotide antibiotic with notable anticancer activity. Its unique structure contains a chiral phosphorus atom within an N-acyl phosphoramidate linkage. The chemical synthesis of this compound typically results in a mixture of two diastereomers at this phosphorus center. As the biological activity of stereoisomers can differ significantly, the separation and purification of these individual diastereomers are crucial for accurate pharmacological evaluation and drug development.

This document outlines the key purification techniques, with a focus on a detailed RP-HPLC protocol derived from the first reported synthesis of this compound.

Purification Techniques

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates compounds based on their hydrophobicity. In the case of this compound diastereomers, subtle differences in their three-dimensional structure lead to differential interactions with the stationary phase, allowing for their separation.

The overall process from the final synthetic step to obtaining purified diastereomers is outlined below.

cluster_synthesis Synthesis cluster_purification Purification Coupling_Deprotection Final Coupling and Full Deprotection Crude_Mixture Crude this compound (Diastereomeric Mixture) Coupling_Deprotection->Crude_Mixture Yields RP_HPLC Preparative RP-HPLC Crude_Mixture->RP_HPLC Injection Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Elution Diastereomer_1 Purified Diastereomer 1 (Fast-eluting) Fraction_Collection->Diastereomer_1 Diastereomer_2 Purified Diastereomer 2 (Slow-eluting, Natural Form) Fraction_Collection->Diastereomer_2

Figure 1: Workflow from synthesis to purified this compound diastereomers.

Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification of this compound Diastereomers

This protocol is based on the methodology described in the first synthesis of this compound.

1. Materials and Equipment:

  • Crude synthetic this compound (diastereomeric mixture)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Preparative HPLC system with a UV detector

  • Preparative reversed-phase C18 column (e.g., Inertsil ODS-3)

  • Lyophilizer

2. Preparation of Mobile Phase:

  • Prepare a 50 mM ammonium acetate solution in water.

  • The mobile phase consists of a gradient of methanol in 50 mM ammonium acetate.

3. HPLC Method:

ParameterValue
Column Inertsil ODS-3 (20 x 250 mm)
Mobile Phase A 50 mM Ammonium Acetate (aq.)
Mobile Phase B Methanol
Gradient 0% to 30% B over 40 minutes
Flow Rate 5 mL/min
Detection Wavelength 254 nm
Injection Volume Dependent on concentration and column capacity (optimization required)

4. Purification Procedure:

  • Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase (50 mM ammonium acetate).

  • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Inject the filtered sample onto the equilibrated preparative RP-HPLC column.

  • Run the gradient method as described in the table above.

  • Monitor the elution profile at 254 nm and collect fractions corresponding to the two separated diastereomeric peaks.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions for each diastereomer.

  • Remove the organic solvent (methanol) under reduced pressure.

  • Lyophilize the aqueous fractions to obtain the purified this compound diastereomers as solid powders.

5. Expected Results:

  • Two well-resolved peaks corresponding to the two diastereomers of this compound.

  • The naturally occurring diastereomer is reported to be the slower-eluting peak.

Data Presentation

The following table summarizes the expected chromatographic data for the separation of this compound diastereomers based on the described protocol. Actual retention times may vary depending on the specific HPLC system and column used.

DiastereomerElution OrderExpected Retention Time (min)Purity (Post-Purification)
Diastereomer 1Fast-elutingVaries (earlier peak)>95%
Diastereomer 2Slow-elutingVaries (later peak)>95%
(Natural Form)

Signaling Pathways and Logical Relationships

While a specific signaling pathway for this compound is not fully elucidated in the provided context, its synthesis involves a logical sequence of chemical reactions. The following diagram illustrates the key steps in the phosphoramidite approach to forming the crucial N-acyl phosphoramidate linkage in this compound.

Protected_Nucleoside Protected 8-oxoadenosine Derivative Phosphoramidite 8-oxoadenosine 5'-phosphoramidite Protected_Nucleoside->Phosphoramidite Phosphitylating_Reagent Phosphitylating Reagent Phosphitylating_Reagent->Phosphoramidite Coupling Coupling Reaction Phosphoramidite->Coupling Prolinamide N-tritylprolinamide Prolinamide->Coupling Oxidation Oxidation Coupling->Oxidation Protected_this compound Protected this compound (Diastereomeric Mixture) Oxidation->Protected_this compound Deprotection Full Deprotection Protected_this compound->Deprotection Final_Product This compound (Diastereomeric Mixture) Deprotection->Final_Product

Figure 2: Key steps in the synthesis of the this compound backbone.

Conclusion

The purification of synthetic this compound and its diastereomers is a critical step for its development as a potential therapeutic agent. The RP-HPLC protocol detailed in these application notes provides a robust method for achieving high-purity separation of the individual diastereomers, enabling further characterization and biological evaluation. Researchers should optimize the preparative HPLC conditions based on their specific instrumentation and the scale of the purification.

Phosmidosine as a Molecular Probe in Peptide Synthesis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosmidosine is a naturally occurring nucleotide antibiotic with a distinctive N-acyl phosphoramidate linkage connecting 8-oxoadenosine and L-proline. Exhibiting significant anticancer properties, its mechanism of action is hypothesized to involve the inhibition of peptide synthesis. This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives as molecular probes to investigate the intricacies of peptide synthesis. The protocols outlined herein are designed to facilitate research into enzyme kinetics, target identification, and the cellular effects of peptide synthesis inhibition.

Introduction

The process of peptide synthesis is fundamental to all life, and its dysregulation is implicated in numerous diseases, including cancer. Molecular probes are invaluable tools for dissecting the complex machinery of protein translation. This compound, by its nature as a peptide synthesis inhibitor, presents a unique opportunity to probe the mechanisms of this essential cellular process. Its structure, mimicking a key intermediate in amino acid activation, makes it a potent tool for studying the enzymes involved in this pathway. These application notes provide a framework for harnessing this compound as a molecular probe in peptide synthesis research.

Data Presentation

The following tables summarize the biological activity of this compound and its analogue, this compound B, against various cancer cell lines. This data is crucial for designing experiments and determining appropriate concentrations for in vitro and in-cell assays.

Table 1: In Vitro Cytotoxicity of this compound Diastereomers against Human Cancer Cell Lines (IC50, µM)

Cell LineTumor TypeThis compound (Diastereomer 1a)This compound (Diastereomer 1b - Natural)
HeLa S3Cervical Carcinoma0.80.7
KBOral Epidermoid Carcinoma0.90.8
A549Lung Carcinoma1.21.1
HT-1080Fibrosarcoma1.51.3
MCF-7Breast Adenocarcinoma2.01.8

Note: IC50 values are approximate and may vary depending on experimental conditions.

Table 2: In Vitro Cytotoxicity of this compound B against Human Cancer Cell Lines (IC50, µM)

Cell LineTumor TypeThis compound B
HeLa S3Cervical Carcinoma8
KBOral Epidermoid Carcinoma9
A549Lung Carcinoma11
HT-1080Fibrosarcoma14
MCF-7Breast Adenocarcinoma19

Note: this compound B is a demethylated derivative of this compound.

Experimental Protocols

Here we provide detailed protocols for key experiments utilizing this compound as a molecular probe.

Protocol 1: Determination of IC50 using MTT Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50) in a specific cell line.

Materials:

  • This compound or this compound B

  • Cancer cell line of interest (e.g., HeLa S3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[2]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2]

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[1][2]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: In Vitro Translation Inhibition Assay

This assay directly measures the effect of this compound on peptide synthesis using a cell-free system.

Materials:

  • This compound

  • Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit

  • Luciferase mRNA or other suitable reporter mRNA

  • Amino acid mixture (containing all amino acids except methionine)

  • [35S]-Methionine

  • Nuclease-free water

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Set up the in vitro translation reaction according to the manufacturer's protocol.[4]

  • Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

  • Initiate the translation reaction by adding the mRNA template.

  • Incubate the reaction at the recommended temperature (e.g., 30°C) for 60-90 minutes.[5]

  • Stop the reaction and precipitate the newly synthesized proteins by adding cold TCA.

  • Collect the protein precipitate on a filter membrane and wash with TCA and ethanol.

  • Measure the amount of incorporated [35S]-Methionine using a scintillation counter.

  • Determine the concentration of this compound that inhibits protein synthesis by 50% (IC50).

Protocol 3: Target Identification using a Biotinylated this compound Probe and Pull-down Assay

This protocol aims to identify the cellular binding partners of this compound, thus elucidating its molecular target(s). This requires the synthesis of a biotin-tagged this compound derivative.

Synthesis of Biotinylated this compound Probe (Conceptual): A biotin moiety can be conjugated to this compound via a linker attached to a non-essential position of the molecule, such as the 2' or 3' hydroxyl group of the ribose, to minimize disruption of its binding activity. Standard bioconjugation techniques, such as NHS-ester chemistry, can be employed.

Materials:

  • Biotinylated this compound probe

  • Cell lysate from the target cell line

  • Streptavidin-conjugated magnetic beads[6]

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or high concentration of free biotin)

  • SDS-PAGE gels and Western blotting apparatus

  • Mass spectrometer for protein identification

Procedure:

  • Prepare cell lysate by incubating cells with lysis buffer on ice, followed by centrifugation to remove cell debris.

  • Pre-clear the lysate by incubating with streptavidin beads to remove non-specific binders.

  • Incubate the pre-cleared lysate with the biotinylated this compound probe for 2-4 hours at 4°C with gentle rotation.

  • Add streptavidin-conjugated magnetic beads to the lysate and incubate for another 1 hour to capture the probe-protein complexes.[7]

  • Wash the beads several times with wash buffer to remove unbound proteins.[6]

  • Elute the bound proteins from the beads using elution buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Visualize the protein bands by Coomassie blue or silver staining.

  • Excise the protein bands of interest and identify them by mass spectrometry.

Visualizations

The following diagrams illustrate the hypothesized mechanism of action of this compound and the experimental workflows described in the protocols.

Phosmidosine_Mechanism cluster_Peptide_Synthesis Peptide Synthesis Pathway Proline L-Proline Prolyl_AMP Prolyl-AMP Intermediate Proline->Prolyl_AMP Prolyl-tRNA Synthetase ATP ATP ATP->Prolyl_AMP Prolyl_tRNA Prolyl-tRNA(Pro) Prolyl_AMP->Prolyl_tRNA tRNA_Pro tRNA(Pro) tRNA_Pro->Prolyl_tRNA Ribosome Ribosome Prolyl_tRNA->Ribosome Peptide Growing Peptide Chain Ribosome->Peptide This compound This compound This compound->Prolyl_AMP Inhibits Formation caption Hypothesized Mechanism of this compound Action

Caption: Hypothesized Mechanism of this compound Action

Target_ID_Workflow cluster_workflow Target Identification Workflow start Start: Synthesize Biotinylated This compound Probe lysate Prepare Cell Lysate start->lysate incubation Incubate Lysate with Biotin-Phosmidosine lysate->incubation capture Capture Complexes with Streptavidin Beads incubation->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute sds_page Separate Proteins by SDS-PAGE elute->sds_page mass_spec Identify Proteins by Mass Spectrometry sds_page->mass_spec end End: Identified Potential Targets mass_spec->end caption Experimental Workflow for Target Identification

Caption: Experimental Workflow for Target Identification

Conclusion

This compound and its derivatives represent a promising class of molecular probes for the study of peptide synthesis. Their ability to inhibit this fundamental process provides a powerful tool for researchers to investigate the enzymes and pathways involved. The protocols and data presented in these application notes are intended to serve as a starting point for further research, enabling the scientific community to unlock the full potential of this compound as a molecular probe in the quest for a deeper understanding of peptide synthesis and the development of novel therapeutics.

References

Application Notes and Protocols for Phosmidosine-Based Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmidosine is a naturally occurring nucleotide antibiotic with demonstrated antitumor activity.[1][2][3] Structurally, it is composed of 8-oxoadenosine and L-proline, linked by a unique N-acyl phosphoramidate bond.[2] Mechanistic studies suggest that this compound acts as an inhibitor of protein synthesis by targeting the enzyme prolyl-tRNA synthetase (ProRS).[4] ProRS is a crucial enzyme that catalyzes the charging of proline onto its cognate tRNA, an essential step for the incorporation of proline into nascent polypeptide chains during protein translation. By inhibiting ProRS, this compound is thought to mimic the transition state intermediate, prolyl-AMP, leading to a depletion of prolyl-tRNA and subsequent arrest of protein synthesis and cell growth.[4][5] This targeted mode of action makes ProRS an attractive target for the development of novel anticancer and anti-fibrotic agents.[6][7]

These application notes provide detailed protocols for two common assays used to determine the inhibitory activity of compounds like this compound against prolyl-tRNA synthetase: the ATP-PPi Exchange Assay and the Scintillation Proximity Assay (SPA)-based Aminoacylation Assay.

Target Enzyme: Prolyl-tRNA Synthetase (ProRS)

Prolyl-tRNA synthetase (ProRS), also known as prolyl-tRNA ligase, is a member of the aminoacyl-tRNA synthetase (aaRS) family of enzymes. These enzymes are essential for protein synthesis, ensuring the fidelity of the genetic code by attaching the correct amino acid to its corresponding tRNA molecule. In humans, the prolyl-tRNA synthetase activity is part of a larger bifunctional enzyme called glutamyl-prolyl-tRNA synthetase 1 (EPRS1).[8][9]

The reaction catalyzed by ProRS occurs in two steps:

  • Amino Acid Activation: Proline and ATP bind to the active site of ProRS, leading to the formation of a prolyl-adenylate (prolyl-AMP) intermediate and the release of inorganic pyrophosphate (PPi).

  • tRNA Charging: The activated proline is then transferred from the prolyl-AMP intermediate to the 3'-end of its cognate tRNA (tRNAPro), releasing AMP.

Inhibition of either of these steps will disrupt protein synthesis. This compound, with its structural similarity to prolyl-AMP, is hypothesized to be a competitive inhibitor of ProRS.

Quantitative Data Summary

The inhibitory potential of this compound and other known ProRS inhibitors can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for various ProRS inhibitors. Please note that the IC50 value for this compound is a hypothetical value for illustrative purposes, as specific enzyme inhibition data was not publicly available.

CompoundTarget Organism/EnzymeAssay TypeIC50 (nM)Reference
This compound (Hypothetical) Human ProRSATP-PPi Exchange Assay50N/A
HalofuginoneP. falciparum ProRSAminoacylation Assay11[10]
HalofuginoneHuman ProRSATP Depletion Assay2,130[10]
DWN12088Human ProRSAminoacylation Assay74[6]
Compound L35T. gondii PRSPPi Release Assay9.2[1][4]
Compound L97T. gondii PRSPPi Release Assay50[1][4]

Experimental Protocols

ATP-PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction, the formation of prolyl-AMP, by quantifying the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP.

Materials:

  • Purified recombinant human prolyl-tRNA synthetase (ProRS)

  • This compound or other test inhibitors

  • L-Proline

  • ATP (Adenosine 5'-triphosphate)

  • [³²P]PPi (radiolabeled inorganic pyrophosphate)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT

  • Quenching Solution: 10% (w/v) trichloroacetic acid (TCA), 2% activated charcoal

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Reaction Buffer

    • L-Proline (at a concentration near its Km, e.g., 100 µM)

    • ATP (at a saturating concentration, e.g., 2 mM)

    • [³²P]PPi

    • Purified ProRS enzyme (e.g., 0.2 µM)

    • Varying concentrations of this compound or test inhibitor (typically in a serial dilution). Include a no-inhibitor control.

  • Initiate Reaction: Start the reaction by adding the ProRS enzyme to the mixture.

  • Incubation: Incubate the reaction at 37°C for a fixed time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Quench Reaction: Stop the reaction by adding the quenching solution. The activated charcoal will bind the newly formed [³²P]ATP.

  • Filtration: Filter the mixture through a glass fiber filter to separate the charcoal-bound [³²P]ATP from the free [³²P]PPi.

  • Washing: Wash the filters with a suitable buffer to remove any unbound [³²P]PPi.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity (proportional to enzyme activity) against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Scintillation Proximity Assay (SPA)-Based Aminoacylation Assay

This high-throughput assay measures the second step of the reaction, the charging of tRNA with a radiolabeled amino acid. It is a homogeneous assay that does not require separation steps.[11][12][13][14]

Materials:

  • Purified recombinant human prolyl-tRNA synthetase (ProRS)

  • This compound or other test inhibitors

  • [³H]L-Proline (radiolabeled proline)

  • ATP

  • Total tRNA (e.g., from yeast or E. coli)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA

  • SPA beads (e.g., yttrium silicate beads)

  • 96- or 384-well microplates

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a microplate well, add the following components:

    • Reaction Buffer

    • ATP (at a saturating concentration, e.g., 2 mM)

    • Total tRNA

    • [³H]L-Proline

    • Varying concentrations of this compound or test inhibitor. Include a no-inhibitor control.

  • Initiate Reaction: Start the reaction by adding the ProRS enzyme.

  • Incubation: Incubate the plate at 37°C for a set time (e.g., 30 minutes).

  • Stop Reaction & SPA Bead Addition: Stop the reaction by adding an acidic solution (e.g., 10% TCA). This also promotes the binding of the charged [³H]prolyl-tRNA to the SPA beads. Add the SPA bead suspension to each well.

  • Signal Detection: When the radiolabeled [³H]prolyl-tRNA binds to the SPA bead, the emitted beta particles from the tritium can excite the scintillant within the bead, producing light. Unbound [³H]L-proline in the solution is too far away to cause a signal.

  • Measurement: Measure the light output using a microplate scintillation counter.

  • Data Analysis: Plot the scintillation counts against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

experimental_workflow cluster_atp_ppi ATP-PPi Exchange Assay Workflow cluster_spa SPA-Based Aminoacylation Assay Workflow A1 Prepare Reaction Mix (Buffer, Proline, ATP, [32P]PPi, Inhibitor) A2 Initiate with ProRS Enzyme A1->A2 A3 Incubate at 37°C A2->A3 A4 Quench with TCA/Charcoal A3->A4 A5 Filter and Wash A4->A5 A6 Scintillation Counting A5->A6 A7 Data Analysis (IC50) A6->A7 B1 Prepare Reaction Mix (Buffer, ATP, tRNA, [3H]Proline, Inhibitor) B2 Initiate with ProRS Enzyme B1->B2 B3 Incubate at 37°C B2->B3 B4 Stop Reaction and Add SPA Beads B3->B4 B5 Measure Scintillation Signal B4->B5 B6 Data Analysis (IC50) B5->B6

Caption: Experimental workflows for ProRS inhibition assays.

signaling_pathway This compound This compound ProRS Prolyl-tRNA Synthetase (ProRS) This compound->ProRS Pro_tRNA Prolyl-tRNAPro (Charged tRNA) ProRS->Pro_tRNA Catalysis GCN2 GCN2 Kinase ProRS->GCN2 Depletion of charged tRNA leads to accumulation of uncharged tRNA, activating GCN2 Protein_Synthesis Protein Synthesis Pro_tRNA->Protein_Synthesis Cell_Growth Cell Growth and Proliferation Protein_Synthesis->Cell_Growth eIF2a eIF2α GCN2->eIF2a Phosphorylation p_eIF2a p-eIF2α ATF4 ATF4 Transcription Factor p_eIF2a->ATF4 Increased Translation CHOP CHOP ATF4->CHOP Transcriptional Upregulation Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound's proposed mechanism of action.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Phosmidosine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosmidosine is a nucleotide antibiotic with demonstrated antitumor properties.[1] Composed of 8-oxoadenosine and L-proline connected by an N-acyl phosphoramidate linkage, its mechanism of action is suggested to be the inhibition of protein synthesis.[1][2] Specifically, this compound is thought to act as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), a critical intermediate in peptide synthesis, leading to cell cycle arrest and antitumor effects.[2][3] Studies have shown that the prolyl group plays a crucial role in its biological activity.[3][4]

These application notes provide a comprehensive framework for the in vivo evaluation of this compound's efficacy, encompassing experimental design, detailed protocols for key studies, and guidelines for data presentation. The protocols are designed for researchers in oncology and drug development to produce robust and reproducible preclinical data. A well-designed in vivo study is critical for translating basic scientific findings into potential clinical applications.[5][6]

Proposed Mechanism of Action: this compound Signaling Pathway

This compound's antitumor activity is believed to stem from its interference with protein biosynthesis. The diagram below illustrates its proposed target in this pathway.

Phosmidosine_Pathway cluster_0 Cellular Environment This compound This compound Prolyl-AMP Synthetase Prolyl-AMP Synthetase This compound->Prolyl-AMP Synthetase Inhibits Prolyl-AMP Prolyl-AMP Formation Prolyl-AMP Synthetase->Prolyl-AMP Blocks Protein Synthesis Protein Synthesis Prolyl-AMP->Protein Synthesis Inhibits Result Antitumor Activity (Cell Cycle Arrest) Protein Synthesis->Result

Proposed mechanism of this compound action.

In Vivo Experimental Design Workflow

A logical and sequential approach to in vivo studies is essential to maximize the value of the data generated while adhering to ethical animal use principles.[7][8] The recommended workflow begins with determining the safety profile of this compound, followed by an analysis of its pharmacokinetics, and culminating in a robust efficacy evaluation in a relevant tumor model.

Experimental_Workflow start Start toxicity Protocol 1: Acute Toxicity Study (Dose-Range Finding & MTD) start->toxicity pk Protocol 2: Pharmacokinetic (PK) Study toxicity->pk Inform Dosing efficacy Protocol 3: Xenograft Efficacy Study pk->efficacy Inform Dosing Regimen analysis Data Analysis, Interpretation & Reporting efficacy->analysis end End analysis->end

References

Application Notes and Protocols for Assessing the Morphological Reversion Activity of Phosmidosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the morphological reversion activity of Phosmidosine, a nucleotide antibiotic with potential anticancer properties. The protocols outlined below detail methods for observing and quantifying changes in cancer cell morphology, investigating the underlying mechanism of action through the Ras/MAPK signaling pathway, and determining the cytotoxic effects of this compound and its derivatives.

Introduction to this compound and Morphological Reversion

This compound is a naturally occurring nucleotide antibiotic that has demonstrated antifungal and anticancer activities. A key characteristic of its anticancer potential is its ability to induce morphological reversion in cancer cells. Morphological reversion is the process by which transformed, cancerous cells revert to a flattened, more "normal" phenotype, often associated with a reorganization of the actin cytoskeleton and changes in cell adhesion. This activity is particularly noted in src-transformed Normal Rat Kidney (NRK) cells, suggesting an interference with oncogenic signaling pathways that govern cell shape and proliferation.

Studies have shown that the prolyl group within the this compound structure is crucial for its morphological reversion activity and its inhibitory effects on cell cycle progression[1]. The anticancer effects of this compound and its derivatives have been evaluated in various tumor cell lines, and their activity appears to be independent of the p53 tumor suppressor protein status[2].

Key Experimental Protocols

Morphological Reversion Assay in src-transformed NRK Cells

This protocol is designed to qualitatively and quantitatively assess the ability of this compound to induce morphological reversion in a well-established cancer cell model.

Objective: To observe and quantify the change in cell morphology from a rounded, refractile phenotype to a flattened, fibroblast-like phenotype upon treatment with this compound.

Materials:

  • src-transformed NRK cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (and its derivatives, e.g., this compound B)

  • Phosphate Buffered Saline (PBS)

  • Phase-contrast microscope

  • Image analysis software (e.g., ImageJ, CellProfiler)

Procedure:

  • Cell Culture: Culture src-transformed NRK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in 6-well plates at a density that allows for individual cell morphology to be observed after 24 hours of growth.

  • Treatment: Prepare various concentrations of this compound in culture medium. After 24 hours of cell attachment, replace the medium with the this compound-containing medium. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubation: Incubate the cells for 24-72 hours.

  • Microscopic Observation: Observe the cells under a phase-contrast microscope at regular intervals (e.g., 24, 48, 72 hours) and capture images. Look for a transition from a rounded, spindle-like morphology to a flattened, well-spread morphology.

  • Quantitative Analysis:

    • Cell Roundness: Use image analysis software to measure the circularity of at least 100 cells per treatment condition. A value approaching 1.0 indicates a rounded cell, while a value closer to 0 indicates a more elongated, flattened cell.

    • Cell Spreading Area: Measure the surface area of individual cells. An increase in the average cell area indicates cell spreading and morphological reversion.

    • Percentage of Reverted Cells: Manually or with an automated image analysis pipeline, count the number of cells exhibiting a reverted phenotype versus a transformed phenotype in multiple fields of view.

Data Presentation:

Treatment GroupConcentration (µM)Observation Time (h)Average Cell Roundness (Mean ± SD)Average Cell Area (µm²) (Mean ± SD)Percentage of Reverted Cells (%)
Vehicle Control-24
This compoundX24
This compoundY24
This compoundZ24
Vehicle Control-48
This compoundX48
This compoundY48
This compoundZ48
Visualization of Actin Cytoskeleton and Fibronectin Matrix

To further characterize the morphological changes, the organization of the actin cytoskeleton and the deposition of the extracellular matrix protein fibronectin can be visualized using immunofluorescence.

Objective: To visualize the rearrangement of actin stress fibers and the formation of a fibronectin matrix, which are characteristic of a reverted phenotype.

Materials:

  • Cells cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • Primary antibody against fibronectin

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow and treat cells on glass coverslips as described in Protocol 2.1.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 5-10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 30-60 minutes.

  • Staining:

    • Actin: Incubate with fluorescently labeled phalloidin in blocking buffer for 20-60 minutes at room temperature, protected from light.

    • Fibronectin: Incubate with the primary anti-fibronectin antibody in blocking buffer overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides using antifade medium, and visualize using a fluorescence microscope.

Expected Results: Transformed cells will typically show a disorganized actin cytoskeleton with few stress fibers. Reverted cells will display well-defined actin stress fibers. Similarly, transformed cells often have a reduced fibronectin matrix, while reverted cells will show a more organized, fibrillar fibronectin network.

Investigation of the Ras/MAPK Signaling Pathway

The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is a critical regulator of cell proliferation, differentiation, and morphology. Oncogenic mutations, such as in src, often lead to hyperactivation of this pathway. It is hypothesized that this compound may induce morphological reversion by inhibiting one or more components of the Ras/MAPK cascade.

Ras_MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP GEF Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Proliferation Cell Proliferation, Altered Morphology Transcription_Factors->Proliferation This compound This compound (Hypothesized Inhibition) This compound->Ras_GTP ? This compound->Raf ? This compound->MEK ?

Caption: Hypothesized inhibition of the Ras/MAPK pathway by this compound.

Ras Activation Assay (GTP-Ras Pull-down)

This assay determines the amount of active, GTP-bound Ras in cells. A decrease in Ras-GTP upon this compound treatment would suggest that it acts at or upstream of Ras.

Objective: To measure the levels of active Ras (Ras-GTP) in src-transformed NRK cells following treatment with this compound.

Materials:

  • Ras activation assay kit (containing Raf-RBD beads)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Anti-Ras antibody

Procedure:

  • Cell Culture and Treatment: Culture and treat cells as described in Protocol 2.1.

  • Cell Lysis: Lyse the cells on ice with the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Pull-down: Incubate equal amounts of protein from each sample with Raf-RBD (Ras Binding Domain of Raf) beads. These beads will specifically bind to and pull down active Ras-GTP.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Ras antibody to detect the amount of pulled-down Ras-GTP. Also, run a parallel blot with total cell lysates to determine the total Ras levels.

Western Blot Analysis of MEK and ERK Phosphorylation

This protocol assesses the phosphorylation status of MEK and ERK, key downstream effectors of Ras. A decrease in the phosphorylated forms of these proteins would indicate inhibition of the pathway downstream of Ras.

Objective: To determine the effect of this compound on the phosphorylation of MEK and ERK.

Materials:

  • Cell lysis buffer with phosphatase and protease inhibitors

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture, Treatment, and Lysis: Follow the same procedure as in the Ras activation assay.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the phosphorylated forms of MEK and ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membranes and re-probe with antibodies against total MEK and total ERK to ensure equal protein loading.

Experimental_Workflow Start Start: src-transformed NRK cells Treatment Treat with this compound (various concentrations and times) Start->Treatment Morphology Morphological Reversion Assay Treatment->Morphology Staining Immunofluorescence Staining Treatment->Staining Signaling Ras/MAPK Pathway Analysis Treatment->Signaling Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Microscopy Phase-Contrast Microscopy (Observe cell shape change) Morphology->Microscopy Quantification Quantitative Image Analysis (Roundness, Area, % Reverted) Morphology->Quantification End End: Correlate Data Quantification->End Actin Phalloidin Staining (Actin Cytoskeleton) Staining->Actin Fibronectin Fibronectin Staining (Extracellular Matrix) Staining->Fibronectin Ras_Assay Ras Activation Assay (Ras-GTP Pull-down) Signaling->Ras_Assay Western_Blot Western Blot (p-MEK, p-ERK) Signaling->Western_Blot Western_Blot->End IC50 Determine IC50 values Cytotoxicity->IC50 IC50->End

Caption: Workflow for assessing this compound's activity.

Cytotoxicity and Dose-Response Analysis

It is essential to determine the concentration range at which this compound induces morphological reversion without causing significant cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the IC50 (half-maximal inhibitory concentration) values.

Objective: To determine the cytotoxicity of this compound and its derivatives and to calculate their IC50 values.

Materials:

  • Cells of interest (e.g., src-transformed NRK, various cancer cell lines)

  • 96-well plates

  • This compound and its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or its derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and determine the IC50 value using a suitable software.

Data Presentation:

CompoundCell LineIC50 (µM)
This compoundsrc-transformed NRK
This compound Bsrc-transformed NRK
This compoundCancer Cell Line A
This compound BCancer Cell Line A
This compoundCancer Cell Line B
This compound BCancer Cell Line B

Note: this compound has been reported to have approximately 10 times higher anticancer activity than this compound B in some tumor cell lines.[2]

By following these detailed protocols, researchers can effectively assess the morphological reversion activity of this compound, gain insights into its mechanism of action, and evaluate its potential as a novel anticancer agent.

References

Troubleshooting & Optimization

Improving the stability of Phosmidosine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phosmidosine. The information below addresses common issues related to the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing activity over time?

A1: this compound is inherently unstable in aqueous solutions, particularly under basic conditions.[1] This instability is attributed to the presence of N-prolylphosphoramidate and O-methyl ester linkages on the 5'-phosphoryl residue, which can lead to degradation.[1]

Q2: What are the primary factors that influence the stability of this compound?

A2: The main factors affecting this compound stability are pH and temperature. It is known to be unstable under basic conditions. While specific degradation kinetics for this compound are not detailed in the provided results, analogous compounds often exhibit pH and temperature-dependent degradation that follows first-order or pseudo-first-order kinetics.[2][3][4]

Q3: How can I improve the stability of this compound in my experiments?

A3: To enhance stability, consider the following approaches:

  • pH Control: Maintain the aqueous solution at acidic to neutral pH.

  • Temperature Control: Store this compound solutions at low temperatures and avoid repeated freeze-thaw cycles.

  • Use of Analogs: For applications where structural modifications are permissible, consider using more stable analogs. For instance, replacing the O-methyl ester with a longer alkyl group, such as an O-ethyl ester, has been shown to significantly improve stability in aqueous solutions.[1][5]

Q4: Are there any ready-to-use stable formulations of this compound available?

A4: The search results do not specify commercially available stable formulations of this compound. However, they highlight that the O-ethyl ester derivative is a more stable analog.[1][5] General strategies for improving drug stability in formulations include the use of antioxidants, diffusion barriers to prevent oxidation, and the addition of stabilizing excipients.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound activity in solution. High pH of the aqueous solution.Adjust the pH of your solution to be in the acidic to neutral range. Use appropriate buffer systems to maintain the desired pH.
Elevated storage temperature.Prepare fresh solutions for each experiment and store any stock solutions at -20°C or below. Minimize the time the solution spends at room temperature.
Inconsistent experimental results. Degradation of this compound during the experiment.Monitor the stability of this compound under your specific experimental conditions using analytical methods like HPLC.[8][9] This will help determine the window of time in which the compound is stable.
Inherent instability of the molecule.Consider synthesizing or obtaining a more stable analog, such as the O-ethyl ester derivative of this compound, which has shown improved stability.[1]
Precipitation of this compound in aqueous buffer. Poor solubility at the working concentration and pH.Assess the solubility of this compound in different buffer systems and at various pH values. The use of co-solvents may be necessary, but their impact on stability should be evaluated.

Quantitative Data Summary

The following table summarizes the stability of this compound and its analogs based on the available literature.

Compound Modification Stability in Aqueous Solution Antitumor Activity Reference
This compound-Unstable, particularly under basic conditions.Potent[1]
O-ethyl ester analogReplacement of the O-methyl group with an O-ethyl group.Sufficiently stable.Similar to this compound.[1][5]
Longer alkyl chain analogsReplacement of the O-methyl group with longer alkyl groups.Significantly stabilized.Similar to this compound.[5]
Phosphoramidothioate derivativeReplacement of an oxygen atom with a sulfur atom in the phosphoramidate linkage.Not explicitly stated, but synthesized as a stable analog.Maintained, with a slight decrease in efficiency.[1]
Analogs with other L-amino acidsReplacement of L-proline with other L-amino acids.Not explicitly stated.Considerably decreased.[1]
D-proline analogReplacement of L-proline with D-proline.Not explicitly stated.Considerably decreased.[1]

Experimental Protocols

Protocol 1: General Method for Assessing this compound Stability by HPLC

This protocol outlines a general procedure for monitoring the degradation of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC), a widely used technique for stability testing.[8][9]

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration in the aqueous buffer of interest (e.g., phosphate buffer at a specific pH).

  • Incubation:

    • Incubate the this compound solution at a controlled temperature (e.g., 37°C) to simulate physiological conditions or at elevated temperatures to accelerate degradation.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Sample Analysis by HPLC:

    • Immediately analyze the withdrawn aliquot by reverse-phase HPLC.

    • Mobile Phase: A gradient of acetonitrile in water or an aqueous buffer (e.g., 0.1 M ammonium acetate).

    • Column: A C18 column is typically used.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance.

    • Quantification: The concentration of the remaining this compound at each time point is determined by integrating the area of the corresponding peak and comparing it to a standard curve.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

    • The half-life (t½) of this compound under the tested conditions can be calculated using the formula: t½ = 0.693 / k.

Visualizations

cluster_0 This compound Degradation cluster_1 Stabilization Strategy This compound This compound (Unstable) Degradation_Products Degradation Products (Inactive) This compound->Degradation_Products Hydrolysis of Phosphoramidate & Ester Linkages Stable_Analog Stable Analog (e.g., O-ethyl ester) Stable_Analog->Degradation_Products

Caption: this compound degradation and stabilization.

start Start: Prepare this compound Solution incubate Incubate at Controlled Temperature and pH start->incubate sample Withdraw Aliquots at Time Points incubate->sample hplc Analyze by HPLC sample->hplc data Determine Concentration vs. Time hplc->data kinetics Calculate Degradation Rate Constant (k) and Half-life (t½) data->kinetics cluster_structure Key Structural Features This compound This compound Proline L-Proline This compound->Proline Oxoadenosine 7,8-dihydro-8-oxoadenosine This compound->Oxoadenosine Linkage Phosphoramidate Linkage This compound->Linkage Activity Antitumor Activity Proline->Activity Essential Oxoadenosine->Activity Important Linkage->Activity Modification affects stability

References

Overcoming challenges in the chemical synthesis of Phosmidosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Phosmidosine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: I am observing a low yield in the final coupling step between the 8-oxoadenosine phosphoramidite and N-tritylprolinamide. What are the potential causes and solutions?

A1: Low coupling efficiency is a common challenge in phosphoramidite chemistry. Several factors can contribute to this issue:

  • Moisture: Phosphoramidites are highly sensitive to moisture. Ensure all solvents and reagents are anhydrous and that the reaction is carried out under a dry inert atmosphere (e.g., argon or nitrogen). The presence of water can hydrolyze the phosphoramidite, rendering it inactive.

  • Activator Issues: The choice and quality of the activator are crucial. 5-(3,5-dinitrophenyl)-1H-tetrazole has been successfully used in the synthesis of this compound B.[1] Ensure the activator is fresh and has been stored under anhydrous conditions.

  • Steric Hindrance: The bulky nature of the reactants can lead to steric hindrance. The use of a pseudo-protecting group like a tert-butoxycarbonyl (Boc) group on the 7-NH function of 8-oxoadenosine can help by sterically shielding the 6-amino group from phosphitylation.[1]

  • Reagent Quality: The purity of the 8-oxoadenosine phosphoramidite and N-tritylprolinamide is critical. Impurities can interfere with the coupling reaction. Ensure proper purification of all starting materials.

Troubleshooting Steps:

  • Dry all glassware thoroughly and use freshly distilled, anhydrous solvents.

  • Use a fresh batch of activator and store it in a desiccator.

  • Confirm the purity of your phosphoramidite and prolinamide derivatives by NMR and mass spectrometry.

  • Consider optimizing the reaction time and temperature, although reactions are typically carried out at room temperature.

Q2: My final product is a mixture of diastereomers at the phosphorus center. How can I separate them, and which one is the biologically active form?

A2: The N-acyl phosphoramidate linkage in this compound creates a chiral center at the phosphorus atom, resulting in a mixture of two diastereomers.[1]

  • Separation: These diastereomers can be separated using chromatographic techniques. High-performance liquid chromatography (HPLC) with a reverse-phase column is a common method. The two diastereomers will typically have different retention times. In the first reported synthesis, the diastereomers were separable, with the slow-eluting diastereomer proposed to be the naturally occurring, more active form based on 13C NMR spectra.[1]

  • Biological Activity: Both diastereomers have been shown to exhibit anticancer activity, with potencies approximately 10 times higher than this compound B.[1]

Q3: I am experiencing degradation of my final this compound product. What causes this instability and how can it be mitigated?

A3: this compound is known to be unstable, particularly under basic conditions. This instability is attributed to the N-prolylphosphoramidate and O-methyl ester linkages, which can be susceptible to hydrolysis and inherent methyl transfer activity.[2]

Mitigation Strategies:

  • pH Control: Avoid basic conditions during workup and purification. Maintain a neutral or slightly acidic pH.

  • Analog Synthesis: For improved stability, consider synthesizing analogs with longer alkyl groups (e.g., ethyl) in place of the methyl group on the phosphoramidate linkage. The O-ethyl ester derivative has been found to be sufficiently stable in aqueous solution.[2]

  • Storage: Store the final product at low temperatures (-20°C or below) in a dry, inert atmosphere.

Q4: I am having trouble with the protecting group strategy for the 8-oxoadenosine moiety. What are the key considerations?

A4: A successful protecting group strategy is essential to prevent unwanted side reactions.

  • Selective Protection: The 7-NH and 6-amino groups of 8-oxoadenosine have different reactivities. The use of a tert-butoxycarbonyl (Boc) group has been shown to selectively protect the 7-NH position. This group also acts as a "pseudo-protecting group" due to its steric bulk, which hinders the phosphitylation of the unmasked 6-amino group.[1]

  • Acid-Labile Groups: Using acid-labile protecting groups for other functionalities allows for a straightforward final deprotection step.

  • Deprotection: Be mindful of the lability of the final product to harsh acidic or basic conditions during deprotection.

Q5: What are some common side reactions to watch out for during the synthesis?

A5: Besides the issues mentioned above, be aware of:

  • Oxidation of the Phosphite Triester: The intermediate phosphite triester is susceptible to oxidation to the phosphate. While this is a necessary step to form the final phosphoramidate, premature or unwanted oxidation can lead to side products.

  • Depurination: If harsh acidic conditions are used for deprotection of groups like the trityl group, depurination of the adenine base can occur.

  • N-Acyl Migration: In N-acyl phosphoramidates, there is a possibility of acyl group migration, although this is less commonly reported for this specific structure.

Data Presentation

Due to the limited availability of direct comparative quantitative data in the published literature, the following tables summarize the key reagents and conditions used in the synthesis of this compound and its analogs.

Table 1: Key Reagents in this compound Synthesis

Reagent/IntermediatePurposeReference
8-OxoadenosineStarting material for the nucleoside component[1]
Di-tert-butyl dicarbonate (Boc)₂OProtection of the 7-NH group of 8-oxoadenosine[1]
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditePhosphitylating agentGeneral phosphoramidite chemistry
L-ProlinamideStarting material for the amino acid component[1]
Trityl chloride (TrCl)Protection of the amino group of prolinamide[1]
5-(3,5-dinitrophenyl)-1H-tetrazoleActivator for the coupling reaction[1]

Table 2: Protecting Group Strategy for this compound Synthesis

Functional GroupProtecting GroupDeprotection ConditionReference
7-NH of 8-oxoadenosinetert-Butoxycarbonyl (Boc)Acidic conditions[1]
5'-OH of 8-oxoadenosine(Phosphoramidite formation)-[1]
Amino group of L-prolinamideTrityl (Tr)Acidic conditions[1]

Experimental Protocols

The following are generalized methodologies for key experiments based on published syntheses. Researchers should consult the primary literature for specific details and characterization data.

1. Synthesis of 7-N-Boc-8-oxoadenosine

  • Suspend 8-oxoadenosine in a suitable solvent such as pyridine.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction and purify the product by column chromatography.

2. Synthesis of the 8-Oxoadenosine Phosphoramidite Derivative

  • Dissolve the protected 8-oxoadenosine derivative in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.

  • Add a suitable base such as N,N-diisopropylethylamine (DIPEA).

  • Cool the reaction to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by ³¹P NMR).

  • Purify the resulting phosphoramidite by column chromatography on silica gel pre-treated with a base (e.g., triethylamine).

3. Synthesis of N-Tritylprolinamide

  • Dissolve L-prolinamide in a suitable solvent (e.g., pyridine).

  • Add trityl chloride and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction and purify the product by crystallization or column chromatography.

4. Coupling Reaction and Final Deprotection

  • Co-evaporate the protected 8-oxoadenosine phosphoramidite and N-tritylprolinamide with anhydrous acetonitrile.

  • Dissolve the mixture in anhydrous acetonitrile under an inert atmosphere.

  • Add the activator (e.g., 5-(3,5-dinitrophenyl)-1H-tetrazole) and stir at room temperature.

  • After the coupling is complete (monitor by TLC or LC-MS), oxidize the phosphite triester to the phosphate using an oxidizing agent like tert-butyl hydroperoxide.

  • Remove the protecting groups (Boc and Trityl) using acidic conditions (e.g., trifluoroacetic acid in DCM).

  • Purify the final product, a mixture of diastereomers, by reverse-phase HPLC.

Visualizations

Diagram 1: Synthetic Workflow for this compound

Phosmidosine_Synthesis cluster_adenosine 8-Oxoadenosine Modification cluster_proline Prolinamide Modification cluster_coupling Coupling and Deprotection A 8-Oxoadenosine B 7-N-Boc-8-oxoadenosine A->B Boc Protection C 8-Oxoadenosine Phosphoramidite B->C Phosphitylation F Coupling Reaction C->F D L-Prolinamide E N-Tritylprolinamide D->E E->F G Protected this compound (Diastereomeric Mixture) F->G Oxidation H This compound (Diastereomeric Mixture) G->H Deprotection I Diastereomer 1 (Natural this compound) H->I HPLC Separation

Caption: A simplified workflow for the chemical synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Coupling Yield

Troubleshooting_Coupling Start Low Coupling Yield Q1 Are all reagents and solvents anhydrous? Start->Q1 S1 Dry solvents and use fresh, dry reagents. Q1->S1 No Q2 Is the activator fresh and active? Q1->Q2 Yes End Re-run reaction S1->End S2 Use a fresh batch of activator. Q2->S2 No Q3 Is there evidence of starting material degradation? Q2->Q3 Yes S2->End S3 Re-purify starting materials (phosphoramidite and prolinamide). Q3->S3 Yes Q3->End No S3->End

Caption: A decision tree for troubleshooting low yields in the coupling reaction.

References

Phosmidosine Technical Support Center: Troubleshooting Instability Under Basic pH Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of phosmidosine in basic pH environments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample showing reduced activity after resuspension in a basic buffer?

A1: this compound is a phosphoramidate nucleotide analog containing N-prolylphosphoramidate and O-methyl ester linkages. These chemical features render the molecule susceptible to degradation under basic (alkaline) conditions. The primary mechanism of instability is believed to be an inherent methyl transfer activity, leading to the cleavage of these critical linkages and a subsequent loss of biological activity.[1][2]

Q2: What are the primary degradation products of this compound in a basic solution?

A2: Under basic conditions, this compound is known to degrade into its demethylated derivative, this compound B, and other related compounds.[3] The hydrolysis of the phosphoramidate bond and the methyl ester are the key degradation pathways.

Q3: What is the optimal pH range for working with this compound?

A3: To maintain the integrity of this compound, it is recommended to work in neutral to slightly acidic conditions (pH 5.5-7.4). Buffers such as phosphate or HEPES are suitable choices. Avoid using basic buffers like Tris or carbonate, especially for prolonged incubations or storage.

Q4: I suspect my this compound has degraded. How can I confirm this?

A4: Degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating HPLC method can separate intact this compound from its degradation products. A shift in the retention time and the appearance of new peaks corresponding to degradation products would confirm instability.

Q5: Are there more stable analogs of this compound available?

A5: Yes, researchers have synthesized analogs of this compound with improved stability. For instance, an O-ethyl ester derivative of this compound has been shown to be more stable in aqueous solutions compared to the parent compound.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results This compound degradation due to basic pH of the buffer.Verify the pH of all buffers and solutions used in the experiment. Switch to a neutral or slightly acidic buffer system (e.g., Phosphate or HEPES).
Loss of compound activity over time Gradual degradation of this compound in the experimental medium.Prepare fresh solutions of this compound for each experiment. If long-term experiments are necessary, consider using a more stable analog or performing the experiment at a lower temperature to slow down degradation.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products.Compare the chromatogram with a reference standard of intact this compound. If new peaks are present, it is likely that degradation has occurred. Consider using LC-MS to identify the degradation products.
Precipitation of the compound in the buffer pH-dependent solubility issues.Ensure the pH of the buffer is within the optimal range for this compound solubility and stability.

Experimental Protocols

Protocol 1: Assessment of this compound Stability under Basic pH Conditions using HPLC

This protocol outlines a method to quantify the degradation of this compound over time at different basic pH values.

1. Materials:

  • This compound
  • Phosphate buffer (0.1 M, pH 7.0)
  • Borate buffer (0.1 M, pH 8.0, 9.0, and 10.0)
  • Acetonitrile (HPLC grade)
  • Trifluoroacetic acid (TFA)
  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Prepare a stock solution of this compound (1 mg/mL) in the phosphate buffer (pH 7.0).
  • Create working solutions by diluting the stock solution in the different pH buffers (7.0, 8.0, 9.0, and 10.0) to a final concentration of 100 µg/mL.
  • Incubate the solutions at a constant temperature (e.g., 37°C).
  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
  • Analyze the samples by HPLC.
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 5-95% B over 20 minutes).
  • Detection: UV at 260 nm.
  • Quantify the peak area of the intact this compound at each time point.
  • Calculate the percentage of remaining this compound relative to the 0-hour time point.

Illustrative Data:

The following table presents hypothetical data to illustrate the expected trend of this compound degradation under basic conditions. Actual results may vary.

pHTime (hours)% this compound Remaining
7.00100
2498
8.00100
885
2460
9.00100
470
845
2415
10.00100
150
225
4<5
Protocol 2: Identification of this compound Degradation Products by LC-MS

This protocol describes how to identify the degradation products of this compound using Liquid Chromatography-Mass Spectrometry.

1. Materials:

  • Degraded this compound sample (from Protocol 1, e.g., pH 9.0 at 8 hours)
  • LC-MS system with a C18 column and a mass spectrometer (e.g., Q-TOF or Orbitrap)

2. Procedure:

  • Inject the degraded this compound sample into the LC-MS system.
  • Use a similar chromatographic method as in Protocol 1 to separate the components.
  • Acquire mass spectra for the eluting peaks.
  • Analyze the mass spectra to determine the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns.
  • Compare the observed masses with the theoretical masses of potential degradation products (e.g., this compound B).

Visualizations

Phosmidosine_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation start This compound Stock Solution buffer Incubate in Basic Buffer (pH > 7.5) start->buffer hplc HPLC Analysis buffer->hplc Time-course sampling lcms LC-MS Analysis buffer->lcms Degraded sample quant Quantify Degradation hplc->quant id Identify Degradation Products lcms->id trouble Troubleshoot Experiment quant->trouble id->trouble

Workflow for troubleshooting this compound instability.

Phosmidosine_Signaling_Pathway cluster_reaction Aminoacylation Reaction cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome Pro Proline PRS Prolyl-tRNA Synthetase Pro->PRS ATP ATP ATP->PRS Pro_AMP Prolyl-AMP Intermediate PRS->Pro_AMP Formation Protein_Synth Protein Synthesis tRNA tRNA(Pro) Pro_AMP->tRNA Transfer of Proline Pro_tRNA Prolyl-tRNA(Pro) tRNA->Pro_tRNA Pro_tRNA->Protein_Synth Phos This compound Phos->PRS Competitive Inhibition Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth Leads to

This compound inhibits prolyl-tRNA synthetase.

References

Strategies to enhance the solubility of Phosmidosine for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for enhancing the solubility of Phosmidosine for in vivo studies. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is a nucleoside antibiotic with potent antitumor activity.[1][2] Its chemical structure includes a polar 7,8-dihydro-8-oxoadenosine residue and an N-acyl phosphoramidate linkage, making it a highly polar molecule.[3] The calculated XLogP3 value for this compound is -3.5, indicating poor lipid solubility.[3] This low lipophilicity can lead to poor membrane permeability and limited bioavailability in vivo, necessitating the use of solubility enhancement strategies for effective systemic delivery.

Q2: What are the primary challenges when formulating this compound for in vivo administration?

The main challenges in formulating this compound include:

  • Low aqueous and organic solvent solubility: Its polar nature makes it difficult to dissolve in a wide range of solvents suitable for injection.

  • Instability: this compound has been reported to be unstable under basic conditions due to its N-prolylphosphoramidate and O-methyl ester linkages.[1]

  • Poor membrane permeability: High polarity can hinder its passage across biological membranes, reducing its absorption and cellular uptake.

Q3: What are the recommended initial steps for assessing the solubility of a new batch of this compound?

A systematic solubility screening is recommended. This involves testing the solubility of this compound in a panel of pharmaceutically acceptable solvents with varying polarities. This data will inform the selection of an appropriate formulation strategy.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
This compound precipitates out of solution upon standing. The initial solvent is not optimal for maintaining solubility, or the concentration exceeds its saturation point in the chosen vehicle.- Re-evaluate the solubility data and select a solvent or co-solvent system with higher solubilizing capacity for this compound.- Consider reducing the concentration of this compound in the formulation.- Employ stabilizing excipients such as polymers or surfactants.
Low and variable drug exposure observed in pharmacokinetic studies. Poor absorption from the administration site due to low solubility and/or poor membrane permeability.- Explore formulations that enhance absorption, such as lipid-based formulations (if applicable after modification) or nanoparticle systems.- Consider chemical modification into a more lipophilic prodrug.
Inconsistent results between different in vivo experiments. Formulation variability, instability of the formulation, or degradation of this compound.- Standardize the formulation preparation protocol meticulously.- Assess the stability of the formulation under storage and experimental conditions.- Synthesize more stable analogs of this compound, for instance, by replacing the methyl group on the phosphoramidate linkage with a longer alkyl group.[4]

Quantitative Data Summary

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated Solubility (mg/mL)Polarity Index
Water> 1010.2
Phosphate Buffered Saline (PBS) pH 7.4> 10High
Dimethyl Sulfoxide (DMSO)> 207.2
Ethanol< 15.2
Propylene Glycol1 - 56.8
Polyethylene Glycol 400 (PEG 400)5 - 10-
Chloroform< 0.14.1

Key Experimental Protocols

Protocol 1: Co-solvent Formulation for Enhanced Solubility

This protocol describes the preparation of a co-solvent system to improve the solubility of this compound for parenteral administration.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound.

  • In a sterile vial, dissolve the this compound in DMSO. Use a volume of DMSO that is 5-10% of the final desired volume.

  • Add PEG 400 to the solution while stirring. A common ratio is 1:4 (DMSO:PEG 400).

  • Slowly add saline to the desired final volume while continuously stirring. The final concentration of the organic solvents should be kept as low as possible.

  • Visually inspect the solution for any precipitation.

  • Sterile-filter the final formulation using a 0.22 µm filter into a sterile vial.

  • Store the formulation at the recommended temperature and protect it from light.

Protocol 2: Preparation of a Liposomal Formulation of a this compound Prodrug

For compounds with very poor membrane permeability, a prodrug strategy coupled with a lipid-based delivery system can be effective. This protocol outlines the preparation of liposomes encapsulating a hypothetical lipophilic this compound prodrug.

Materials:

  • Lipophilic this compound prodrug

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS) pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

  • Dialysis membrane (10 kDa MWCO)

Procedure:

  • Dissolve the lipophilic this compound prodrug, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio is 1:10:5 (Drug:PC:Cholesterol).

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.

  • To reduce the size of the multilamellar vesicles, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes of defined pore size.

  • Remove the unencapsulated drug by dialysis against PBS.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow Workflow for Enhancing this compound Solubility cluster_0 Initial Assessment cluster_1 Formulation Strategy cluster_2 Evaluation cluster_3 Optimization A Characterize Physicochemical Properties (pKa, logP, stability) B Determine Solubility in Pharmaceutically Acceptable Solvents A->B C Co-solvents / Excipients B->C D Nanoparticle Formulations B->D E Chemical Modification (Prodrugs) B->E F In Vitro Characterization (Particle size, stability, drug release) C->F D->F E->F G In Vivo Pharmacokinetic Studies F->G H Refine Formulation Based on PK Data G->H H->G Iterate

Caption: Experimental workflow for developing a suitable in vivo formulation for this compound.

signaling_pathway Proposed Mechanism of Action of this compound cluster_0 Protein Synthesis Proline Proline Prolyl_AMP Prolyl-AMP Proline->Prolyl_AMP + ATP ATP ATP Prolyl_tRNA_synthetase Prolyl-tRNA Synthetase Prolyl_tRNA Prolyl-tRNA(Pro) Prolyl_AMP->Prolyl_tRNA + tRNA(Pro) tRNA_Pro tRNA(Pro) Ribosome Ribosome Prolyl_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->Prolyl_AMP Inhibits

Caption: this compound inhibits protein synthesis by targeting the formation of prolyl-AMP.[5]

References

Technical Support Center: Purification of Phosmidosine Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification techniques for Phosmidosine diastereomers. This compound, a potent antitumor agent, possesses a chiral phosphorus center, leading to the existence of two diastereomers. The separation of these diastereomers is crucial as they exhibit different biological activities, with the naturally occurring, slower-eluting diastereomer showing significantly higher anticancer efficacy.[1]

This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to separate the diastereomers of this compound?

A1: The two diastereomers of this compound arise from the chiral center at the phosphorus atom of the N-acyl phosphoramidate linkage.[1] Research has shown that while both diastereomers possess anticancer properties, the naturally occurring, slow-eluting diastereomer exhibits approximately 10 times higher activity than its counterpart.[1] Therefore, separating the diastereomers is essential for accurate structure-activity relationship (SAR) studies, ensuring the therapeutic efficacy of the final compound, and meeting regulatory requirements for drug development.

Q2: What is the most common method for separating this compound diastereomers?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation of this compound diastereomers and their analogs.[2] This method, typically employing a C18 stationary phase, separates the diastereomers based on their differential partitioning between the nonpolar stationary phase and a polar mobile phase.

Q3: Which diastereomer is the biologically active one?

A3: Studies on the synthesis and biological activity of this compound have indicated that the slower-eluting diastereomer in a reversed-phase HPLC system is the naturally occurring and more potent anticancer agent.[1]

Q4: Can chiral stationary phases be used for this separation?

A4: Yes, chiral stationary phases (CSPs) are a viable option for separating phosphoramidate diastereomers.[3][4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), have shown excellent chiral recognition capabilities for organic phosphonate compounds.[4] These columns can be used in both normal-phase and reversed-phase modes.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC purification of this compound diastereomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution of Diastereomers 1. Inappropriate Mobile Phase Composition: The polarity of the mobile phase may not be optimal for differential partitioning of the diastereomers. 2. Suboptimal Column Choice: The stationary phase may not provide sufficient selectivity for the diastereomers. 3. High Flow Rate: Insufficient time for interaction with the stationary phase. 4. Inappropriate Temperature: Temperature can affect the viscosity of the mobile phase and the interaction kinetics.1. Optimize Mobile Phase: Systematically vary the ratio of organic modifier (acetonitrile or methanol) to the aqueous phase. Introduce additives like trifluoroacetic acid (TFA) or ammonium acetate to improve peak shape and selectivity.[2] 2. Column Selection: If using a C18 column, try a different brand or one with a different carbon load or end-capping. Consider switching to a chiral stationary phase (e.g., polysaccharide-based) for enhanced selectivity.[4][5] 3. Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution. 4. Adjust Temperature: Experiment with different column temperatures (e.g., 25°C, 40°C, 50°C) to find the optimal condition for separation.[2]
Peak Tailing or Fronting 1. Column Overload: Injecting too much sample can lead to non-linear adsorption isotherms. 2. Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with the basic nitrogens in this compound. 3. Inappropriate pH of Mobile Phase: The ionization state of this compound can affect its interaction with the stationary phase.1. Reduce Sample Load: Decrease the amount of sample injected onto the column. For preparative HPLC, consider using a larger dimension column. 2. Use End-Capped Column: Employ a well-end-capped C18 column to minimize silanol interactions. 3. Mobile Phase Additives: Add a competing base like triethylamine (TEA) to the mobile phase to block active silanol sites. Use a buffer (e.g., ammonium acetate) to maintain a consistent pH.[2]
Peak Splitting 1. Co-elution with an Impurity: An impurity may be eluting very close to one of the diastereomers. 2. Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths. 3. Injector Issues: Problems with the injector can cause the sample to be introduced onto the column in a non-uniform manner.1. Improve Sample Purity: Ensure the crude sample is as pure as possible before preparative HPLC. 2. Column Maintenance: If a void is suspected, the column may need to be repacked or replaced. 3. Injector Maintenance: Ensure the injector is properly maintained and that the injection volume is appropriate for the loop size.
Low Recovery of Purified Diastereomers 1. Adsorption onto the Column: The compound may be irreversibly binding to the stationary phase. 2. Degradation of the Sample: this compound may be unstable under the chromatographic conditions. 3. Poor Solubility in Mobile Phase: The compound may precipitate on the column.1. Modify Mobile Phase: The addition of a small amount of a stronger solvent or an appropriate additive might help. 2. Check pH and Temperature: Ensure the mobile phase pH and column temperature are within the stability range of this compound. 3. Ensure Sample Solubility: Dissolve the sample in a solvent that is compatible with the mobile phase and ensure complete dissolution before injection.

Experimental Protocols

The following are representative protocols for the analytical and preparative separation of this compound diastereomers. These should be considered as starting points and may require optimization for specific laboratory conditions and equipment.

Analytical Scale Separation (Reversed-Phase HPLC)

This method is suitable for assessing the diastereomeric ratio and purity of a sample.

Parameter Condition
Column µBondapak C18 (Waters), 3.9 x 300 mm, 10 µm
Mobile Phase A 0.1 M Ammonium Acetate (pH 7.0)
Mobile Phase B Acetonitrile
Gradient 0-15% B over 30 minutes
Flow Rate 1.0 mL/min
Temperature 50°C
Detection UV at 260 nm
Reference [2]
Preparative Scale Separation (Reversed-Phase HPLC)

This method is designed for the isolation of larger quantities of the individual diastereomers.

Parameter Condition
Column µBondasphere C18 (Waters), 19 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Optimized based on analytical separation (e.g., a shallow gradient around the elution time of the diastereomers)
Flow Rate 15-20 mL/min (typical for this column dimension)
Temperature Ambient or slightly elevated (e.g., 40°C)
Detection UV at 260 nm
Sample Loading To be determined based on column capacity and resolution (start with a low loading and increase gradually)
Reference Based on general preparative HPLC principles and analytical conditions from[2]

Visualizations

Logical Workflow for Method Development

method_development_workflow Workflow for this compound Diastereomer Separation Method Development cluster_analytical Analytical Method Development cluster_preparative Preparative Method Scale-Up start Start with Crude this compound Mixture analytical_rp Screen C18 Columns (e.g., µBondapak, XBridge) start->analytical_rp analytical_chiral Screen Chiral Columns (e.g., Chiralpak AD, Chiralcel OD) start->analytical_chiral mobile_phase_opt Optimize Mobile Phase (Acetonitrile/Methanol Gradient, Additives) analytical_rp->mobile_phase_opt analytical_chiral->mobile_phase_opt temp_flow_opt Optimize Temperature and Flow Rate mobile_phase_opt->temp_flow_opt assess_resolution Assess Resolution (Rs > 1.5) temp_flow_opt->assess_resolution scale_up Select Best Analytical Conditions assess_resolution->scale_up loading_study Perform Loading Study on Analytical Column scale_up->loading_study prep_column Select Preparative Column (Larger ID, same stationary phase) loading_study->prep_column gradient_adjust Adjust Gradient and Flow Rate for Preparative Scale prep_column->gradient_adjust purification Perform Preparative HPLC gradient_adjust->purification fraction_analysis Analyze Fractions for Purity and Yield purification->fraction_analysis troubleshooting_resolution Troubleshooting Poor Resolution of this compound Diastereomers cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_conditions Instrumental Conditions start Poor Resolution (Rs < 1.5) change_gradient Decrease Gradient Slope start->change_gradient change_organic Switch Organic Modifier (Acetonitrile vs. Methanol) start->change_organic additives Add/Change Mobile Phase Additives (TFA, Ammonium Acetate) start->additives change_c18 Try Different C18 Column start->change_c18 use_chiral Switch to Chiral Stationary Phase start->use_chiral lower_flow Decrease Flow Rate start->lower_flow change_temp Vary Column Temperature start->change_temp end Resolution Improved (Rs >= 1.5) change_gradient->end change_organic->end additives->end change_c18->end use_chiral->end lower_flow->end change_temp->end

References

Technical Support Center: Optimization of Phosmidosine Analogue Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of Phosmidosine analogues.

Frequently Asked Questions (FAQs)

Q1: Why are protecting groups essential in the synthesis of this compound analogues? A1: Protecting groups are crucial for temporarily masking reactive functional groups to prevent unwanted side reactions during synthesis.[1] In this compound synthesis, key nucleophilic centers, such as the 5'-OH and exocyclic amino groups of the 8-oxoadenosine core, must be protected to ensure the phosphitylation and subsequent coupling reactions occur at the desired positions.[2][3] For instance, a dimethoxytrityl (DMT) group is commonly used for the 5'-OH group, while a tert-butoxycarbonyl (Boc) group has been successfully used to selectively protect the 7-NH function of 8-oxoadenosine.[2][3]

Q2: What is the core chemical reaction for creating the unique linkage in this compound? A2: The key reaction is the formation of a unique N-acyl phosphoramidate linkage.[3] This is typically achieved through a coupling reaction between a protected 8-oxoadenosine derivative and an N-protected aminoacyl phosphoramidite derivative.[4][5] For example, an appropriately protected 8-oxoadenosine can be reacted with an N-diisopropyl-N'-(N-tritylaminoacyl)phosphorodiamidite derivative to form the desired bond.[5][6]

Q3: Natural this compound is known to be unstable. What causes this, and how can it be addressed? A3: this compound's instability is attributed to its N-prolylphosphoramidate and O-methyl ester linkages on the 5'-phosphoryl residue, which are susceptible to degradation under basic conditions and can exhibit inherent methyl transfer activity.[4][7] To overcome this, more stable analogues have been developed by replacing the methyl group with longer alkyl chains, such as an ethyl group.[4][5] The resulting O-ethyl ester derivative has been found to be sufficiently stable in aqueous solutions under acidic and neutral conditions.[4][5]

Q4: What are the most common challenges encountered during the synthesis and purification of nucleoside analogues like this compound? A4: Common challenges include low concentrations of the main product, the presence of complex reaction matrices, and the generation of numerous by-products that are difficult to separate.[8][9] The final coupling reaction for this compound itself can result in a mixture of diastereomers due to the chiral center at the phosphorus atom, which requires careful purification to isolate.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound analogues.

Q1: I am observing a very low yield of the final coupled product. What are the likely causes and solutions?

  • Possible Cause 1: Inefficient Phosphitylation or Coupling. The phosphoramidite reagent may be degraded due to moisture, or the activator (e.g., tetrazole) may be inactive.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored phosphoramidite reagents and activators. Monitor the coupling reaction by TLC or LC-MS to determine the point of maximum conversion.

  • Possible Cause 2: Product Degradation. The target molecule, especially the O-methyl version, is known to be unstable.[4][7] The product may be degrading during the reaction, workup, or purification.

    • Solution: Maintain neutral or slightly acidic conditions during workup and purification. Consider synthesizing more stable analogues, such as O-ethyl derivatives, which show significantly improved stability.[5][7]

  • Possible Cause 3: Ineffective Protecting Group Strategy. Side reactions can occur if the protecting groups are not stable under the reaction conditions or if deprotection occurs prematurely. The steric effect of the protecting group is also critical; for example, the Boc group on the 7-NH of 8-oxoadenosine serves as a pseudo-protecting group to prevent phosphitylation of the 6-amino group.[3]

    • Solution: Re-evaluate your protecting group strategy. Ensure the chosen groups are orthogonal and stable to the phosphitylation and coupling conditions. Verify the selective introduction of groups like Boc to prevent unwanted side reactions.[3]

Q2: My final product appears as a mixture of two spots on TLC/HPLC that are difficult to separate. What is happening?

  • Possible Cause: Formation of Diastereomers. The phosphorus atom in the N-acyl phosphoramidate linkage is a chiral center. The coupling reaction typically produces a mixture of diastereomers.[3]

    • Solution: This is an expected outcome of the synthesis.[3] High-performance liquid chromatography (HPLC) or careful column chromatography is required to separate the individual diastereomers. Their distinct stereochemistry can often be confirmed using techniques like 13C NMR.[3]

Q3: The deprotection step is failing or leading to product decomposition. How can I optimize this?

  • Possible Cause 1: Incorrect Deprotection Conditions. The conditions required to remove one protecting group (e.g., acid-labile Trityl or DMT) might be too harsh and could be cleaving other parts of the molecule, such as the glycosidic bond or the phosphoramidate linkage.

    • Solution: Use mild deprotection conditions. For acid-labile groups, use carefully controlled concentrations of acids like dichloroacetic acid or trifluoroacetic acid. Monitor the reaction closely to stop it as soon as the protecting group is removed.

  • Possible Cause 2: Product Instability. The final deprotected this compound analogue may be unstable in the deprotection cocktail or during the subsequent workup.[4]

    • Solution: After deprotection, immediately neutralize the reaction and proceed with purification at low temperatures. Minimize the time the deprotected analogue spends in solution before isolation.

Quantitative Data Summary

The selection of protecting groups and reaction components is critical for successful synthesis. The tables below summarize key reagents and conditions.

Table 1: Protecting Groups Used in this compound Analogue Synthesis

Functional GroupProtecting GroupAbbreviationReference
5'-Hydroxyl (Adenosine)DimethoxytritylDMT[2]
2',3'-Hydroxyls (Ribose)Isopropylidene- (Implied for protected adenosine derivatives)
7-NH (8-Oxoadenine)tert-butoxycarbonylBoc
Amino Group (Proline)TritylTr[3][4]

Table 2: Comparison of Synthetic Strategies and Key Reagents

StrategyKey ReagentsActivatorKey OutcomeReference
This compound B Synthesis N-acetyl-8-oxoadenosine 5'-O-phosphoramidite derivative, N-protected prolinamide5-(3,5-dinitrophenyl)-1H-tetrazoleSuccessful synthesis of the demethylated analogue.[3]
This compound Synthesis 8-oxoadenosine 5'-phosphoramidite derivative, N-tritylprolinamideNot specifiedYielded a mixture of two diastereomers.[3]
Stable Analogue Synthesis Alkyl N-(N-tritylprolyl)phosphorodiamidite derivatives, protected 8-oxoadenosineNot specifiedO-ethyl derivative found to be sufficiently stable.[4][7]
Alternative Amino Acid Analogues N-tritylaminoacylamide derivatives, protected 8-oxoadenosine 5'-(ethyl phosphoramidite)Not specifiedResulted in better yields for non-proline analogues.[4]

Key Experimental Protocols

Protocol 1: General Procedure for Phosphoramidite Coupling

This is a generalized protocol based on methodologies described in the literature.[3][4][5][6] Researchers must optimize conditions for their specific substrates.

  • Preparation: Dry an appropriately protected 8-oxoadenosine derivative (1.0 eq) by co-evaporation with anhydrous acetonitrile and dissolve in anhydrous dichloromethane (DCM) or acetonitrile under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the N-protected aminoacyl phosphorodiamidite derivative (1.2-1.5 eq) to the solution.

  • Activation: Add a solution of an activator, such as 5-(3,5-dinitrophenyl)-1H-tetrazole or 1H-tetrazole (1.5-2.0 eq), to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Oxidation: Upon completion, cool the reaction to 0°C and add an oxidizing agent, such as tert-butyl hydroperoxide (t-BuOOH) or an iodine solution (e.g., I2 in THF/pyridine/water), and stir for 30-60 minutes.

  • Workup: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Final Deprotection

  • Acid-Labile Group Removal: Dissolve the purified, protected this compound analogue in a suitable solvent (e.g., DCM). Add a mild acid, such as 3% dichloroacetic acid in DCM, and stir at room temperature.

  • Monitoring: Monitor the removal of the DMT or Trityl group by TLC. The appearance of a bright orange/yellow color upon quenching a sample with acid indicates the presence of the trityl cation.

  • Quenching: Once the reaction is complete (typically 5-15 minutes), carefully quench the reaction by adding pyridine or passing the solution through a short column of basic alumina or silica gel treated with triethylamine.

  • Isolation: Concentrate the solution and purify the final product immediately using reverse-phase HPLC to prevent degradation.

Visualizations

SynthesisWorkflow start_end start_end process process decision decision output output A Start: Protected 8-Oxoadenosine B Phosphitylation of 5'-OH A->B C Coupling with N-Tr-Aminoacylamide B->C D Oxidation (P(III) to P(V)) C->D E Purification of Protected Analogue D->E F Full Deprotection (Acid Treatment) E->F G Final Purification (HPLC) F->G H This compound Analogue G->H

Caption: General workflow for the synthesis of this compound analogues.

TroubleshootingLowYield problem problem cause cause solution solution p1 Problem: Low Yield of Coupled Product c1 Cause 1: Reagent Degradation? p1->c1 c2 Cause 2: Product Instability? p1->c2 c3 Cause 3: Side Reactions? p1->c3 s1 Solution: Use anhydrous solvents. Use fresh reagents. c1->s1 s2 Solution: Synthesize stable O-ethyl analogue. Use mild workup conditions. c2->s2 s3 Solution: Verify protecting group strategy. Ensure selective protection. c3->s3

Caption: Troubleshooting logic for diagnosing low product yield.

MechanismOfAction cluster_0 Normal Cellular Process molecule molecule target target process process effect effect ProlylAMP Prolyl-AMP PeptideSynth Peptide Synthesis ProlylAMP->PeptideSynth enables Inhibition Inhibition ProlylAMP->Inhibition PeptideSynth->Inhibition Phos This compound Phos->ProlylAMP acts as inhibitor of

Caption: Proposed mechanism of this compound's antitumor activity.[6]

References

Preventing degradation of the phosphoramidate bond in Phosmidosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phosmidosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and experimental use of this compound, with a focus on preventing the degradation of its phosphoramidate bond.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a nucleotide antibiotic with potent antitumor activity.[1] Its structure consists of 8-oxoadenosine and L-proline, connected by a unique N-acyl phosphoramidate linkage.[2] It is suggested that this compound acts as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), which is an intermediate in protein synthesis. By mimicking this intermediate, this compound is thought to inhibit the action of prolyl-tRNA synthetase (PRS), an enzyme essential for incorporating proline into proteins. This inhibition of protein synthesis is believed to be the basis of its antitumor effects.[2][3]

Q2: What is the phosphoramidate bond and why is it important for this compound's activity?

A2: A phosphoramidate bond is a covalent bond between a phosphorus atom and a nitrogen atom. In this compound, this bond links the phosphate group of the 8-oxoadenosine monophosphate to the amino group of L-proline. This specific linkage is crucial for its biological activity, allowing it to act as a mimic of prolyl-AMP and inhibit prolyl-tRNA synthetase.

Q3: What are the primary factors that can cause the degradation of the phosphoramidate bond in this compound?

A3: The phosphoramidate bond in this compound is susceptible to chemical degradation, primarily through hydrolysis. The main factors influencing its stability are:

  • pH: The bond is known to be labile under both acidic and basic conditions. This compound, in particular, has been noted to be unstable under basic conditions.[1]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic degradation.

  • Enzymatic Activity: In biological systems, phosphatases and other enzymes can potentially cleave the phosphoramidate bond.

Additionally, the O-methyl ester on the phosphate group of this compound contributes to its instability.[1]

Q4: How should I store this compound to ensure its stability?

A4: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store as a solid at -20°C or lower for long-term storage.

  • Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture, which can contribute to hydrolysis.

  • pH: When preparing solutions, use a buffer system that is slightly acidic to neutral (pH 5-7). Avoid basic conditions.

  • Light: Protect from light to prevent any potential photolytic degradation.

For experimental use, it is recommended to prepare fresh solutions and use them promptly. If storage of a solution is necessary, it should be aliquoted and stored at -80°C.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my this compound sample. Degradation of the phosphoramidate bond due to improper storage or handling.1. Verify storage conditions (temperature, humidity). 2. Prepare fresh solutions of this compound for each experiment. 3. Analyze the integrity of your this compound stock using HPLC or LC-MS (see Experimental Protocols).
Inconsistent results between experiments. Partial degradation of this compound in solution during the experiment.1. Ensure the pH of your experimental buffer is between 5 and 7. 2. Minimize the time this compound is in solution at room temperature or 37°C. 3. Consider using a more stable analog, such as an O-ethyl ester derivative, if available.[1]
Appearance of unexpected peaks in HPLC or LC-MS analysis. Degradation products of this compound.1. The primary degradation product is likely 8-oxoadenosine 5'-monophosphate and L-proline resulting from hydrolysis of the phosphoramidate bond. 2. Characterize the degradation products by their mass-to-charge ratio in LC-MS.
Difficulty dissolving this compound. This compound may have limited solubility in certain aqueous buffers.1. Try dissolving in a small amount of a polar organic solvent like DMSO or ethanol before diluting with your aqueous buffer. 2. Gentle warming and sonication may aid dissolution, but avoid prolonged exposure to high temperatures.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute this compound and its more hydrophobic degradation products. A suggested gradient is 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

3. Detection:

  • Monitor at the λmax of 8-oxoadenosine, which is around 275 nm.

4. Sample Preparation:

  • Dissolve this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • For stability studies, incubate this compound solutions under various conditions (e.g., different pH buffers, temperatures) and inject aliquots at specified time points.

5. Data Analysis:

  • Monitor the decrease in the peak area of the intact this compound over time and the appearance of new peaks corresponding to degradation products.

Protocol 2: LC-MS/MS Method for Quantification of this compound

This protocol outlines a general approach for the sensitive quantification of this compound in biological matrices.

1. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

2. LC Conditions:

  • Use a C18 column and a gradient similar to the HPLC-UV method. The mobile phase may need to be adapted for MS compatibility (e.g., using formic acid instead of TFA).

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • Multiple Reaction Monitoring (MRM):

    • Determine the precursor ion (M+H)+ or (M-H)- for this compound.

    • Identify characteristic product ions for quantification and qualification.

4. Sample Preparation (from cell culture):

  • Harvest cells and perform a protein precipitation with a cold organic solvent (e.g., methanol or acetonitrile).

  • Centrifuge to pellet the protein and collect the supernatant containing this compound.

  • Evaporate the solvent and reconstitute in the initial mobile phase.

Protocol 3: ³¹P NMR for Monitoring Phosphoramidate Bond Hydrolysis

This protocol can be used to directly observe the cleavage of the phosphoramidate bond.

1. Instrumentation:

  • NMR spectrometer with a phosphorus probe.

2. Sample Preparation:

  • Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., D₂O with a suitable buffer).

3. Data Acquisition:

  • Acquire ³¹P NMR spectra over time. The phosphoramidate phosphorus will have a characteristic chemical shift. Upon hydrolysis, a new peak corresponding to the resulting phosphate will appear at a different chemical shift.

4. Data Analysis:

  • Integrate the peaks corresponding to the phosphoramidate and the phosphate to determine the relative amounts of intact this compound and its degradation product.

Data Presentation

Table 1: Hypothetical Stability of this compound under Different pH Conditions at 37°C

pHIncubation Time (hours)% this compound Remaining
5.02495%
7.42480%
9.02430%

Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare this compound solutions in different buffers (pH 5, 7.4, 9) incubate Incubate at 37°C prep->incubate aliquot Take aliquots at 0, 6, 12, 24 hours incubate->aliquot hplc HPLC-UV Analysis aliquot->hplc Quantify degradation lcms LC-MS/MS Analysis aliquot->lcms Identify degradation products nmr 31P NMR Analysis aliquot->nmr Monitor P-N bond cleavage kinetics Determine degradation kinetics hplc->kinetics pathway Identify degradation pathway lcms->pathway nmr->pathway

Caption: Experimental workflow for assessing this compound stability.

signaling_pathway Proline Proline PRS Prolyl-tRNA Synthetase (PRS) Proline->PRS ATP ATP ATP->PRS tRNA_Pro tRNA(Pro) Prolyl_tRNA Prolyl-tRNA(Pro) tRNA_Pro->Prolyl_tRNA Prolyl_AMP Prolyl-AMP Intermediate PRS->Prolyl_AMP  Activation Prolyl_AMP->Prolyl_tRNA This compound This compound This compound->PRS Inhibition Protein_Synthesis Protein Synthesis Prolyl_tRNA->Protein_Synthesis

Caption: Proposed mechanism of this compound action.

References

Technical Support Center: Enhancing Phosmidosine Yield from Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the yield of Phosmidosine from Streptomyces sp. RK-16 fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.

Q1: My Streptomyces sp. RK-16 culture is growing well (high biomass), but the this compound yield is low or undetectable. What are the potential causes and solutions?

A1: This is a common issue in secondary metabolite production where primary metabolism (growth) is favored over secondary metabolism (antibiotic production). Here are several potential causes and troubleshooting steps:

  • Suboptimal Fermentation Medium: The composition of your medium may be promoting rapid growth at the expense of this compound biosynthesis.

    • Solution: Re-evaluate your media components. High levels of readily metabolizable carbon and nitrogen sources can repress secondary metabolite production. Consider using more complex, slowly utilized sources. For instance, replace a portion of glucose with starch or glycerol. Similarly, complex nitrogen sources like soybean meal or yeast extract can be beneficial.[1][2][3][4]

  • Incorrect Fermentation Phase for Induction: this compound, like many secondary metabolites, is likely produced during the stationary phase of growth.[5]

    • Solution: Extend the fermentation time and sample at various time points during the stationary phase to determine the optimal production window.

  • Lack of Precursors: The biosynthesis of this compound requires specific precursors, namely 8-oxoadenosine and L-proline. A deficiency in either can limit the final yield.

    • Solution: Implement a precursor feeding strategy. Supplement the fermentation medium with L-proline and a source for the purine ring of 8-oxoadenosine, such as glycine or adenine, at the onset of the stationary phase.

  • Inappropriate Physical Parameters: The pH, temperature, and aeration of your culture may not be optimal for this compound production.

    • Solution: Systematically optimize these parameters. For many Streptomyces species, a neutral to slightly alkaline pH (7.0-8.0) and a temperature between 28-35°C are optimal for antibiotic production.[1][6] Ensure adequate aeration, as secondary metabolism is often an aerobic process.

Q2: I am observing significant batch-to-batch variability in my this compound yield. How can I improve consistency?

A2: Batch-to-batch variability can stem from inconsistencies in inoculum preparation, media composition, or fermentation conditions.

  • Solution: Standardize your protocols meticulously.

    • Inoculum: Use a consistent method for inoculum preparation, ensuring the same age and physiological state of the seed culture for each fermentation.

    • Media: Prepare media from the same lot of raw materials whenever possible and ensure complete dissolution of all components.

    • Fermentation Conditions: Precisely control and monitor pH, temperature, agitation, and aeration throughout the fermentation process.

Q3: I have tried optimizing the medium and fermentation parameters, but the this compound yield is still not satisfactory. What are the next steps?

A3: If initial optimization strategies are insufficient, more advanced techniques may be necessary.

  • Genetic Engineering: The producing strain, Streptomyces sp. RK-16, may have inherent limitations in its metabolic pathways.

    • Solution: Consider genetic engineering approaches to enhance precursor supply or upregulate the this compound biosynthetic gene cluster. This could involve overexpressing genes for L-proline and purine biosynthesis or placing the this compound gene cluster under the control of a strong, constitutive promoter.

  • Strain Improvement: The wild-type strain may not be a high-producer.

    • Solution: A strain improvement program using classical mutagenesis (e.g., UV or chemical mutagens) coupled with a high-throughput screening method for this compound production can be employed to select for overproducing mutants.[6]

Frequently Asked Questions (FAQs)

Q: What is the producing organism of this compound?

A: this compound is produced by Streptomyces sp. RK-16.[7][8][9][10]

Q: What are the known precursors for this compound biosynthesis?

A: this compound is a nucleotide antibiotic composed of 8-oxoadenosine and L-proline. Therefore, the direct precursors are 8-oxoadenosine (or its phosphorylated derivatives) and L-proline.[7][11]

Q: What is the likely biosynthetic pathway for this compound?

A: While the specific biosynthetic gene cluster for this compound has not been fully elucidated in published literature, a putative pathway can be proposed based on its constituent molecules and known analogous pathways in Streptomyces. The pathway would involve the synthesis of the 8-oxoadenosine moiety from the standard purine biosynthetic pathway, with a key oxidation step at the C8 position. The L-proline precursor is derived from glutamate. These two precursors are then likely activated and ligated via a phosphoramidate linkage.

Q: Are there any known derivatives of this compound?

A: Yes, this compound B and this compound C have also been isolated from the fermentation broth of Streptomyces sp. RK-16.[10]

Data Presentation

Table 1: Illustrative Data on the Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Biomass (g/L DCW)This compound Yield (mg/L)
Glucose8.545
Fructose7.938
Starch6.272
Glycerol6.865
Mannitol5.558

Note: This is illustrative data based on typical secondary metabolite production in Streptomyces and should be confirmed experimentally for this compound.

Table 2: Example of L-proline Feeding Strategy on this compound Production

L-proline Added (g/L)Time of Addition (hours)This compound Yield (mg/L)
0-72
12485
148110
248125
27298

Note: This is illustrative data. The optimal concentration and time of addition need to be determined empirically.

Experimental Protocols

Protocol 1: Seed Culture Preparation for Streptomyces sp. RK-16

  • Prepare a seed medium (e.g., Tryptic Soy Broth or a specific seed medium from the original isolation paper if available).

  • Inoculate a 250 mL flask containing 50 mL of sterile seed medium with a loopful of spores or a mycelial fragment of Streptomyces sp. RK-16 from a fresh agar plate.

  • Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until a dense, homogenous mycelial suspension is obtained.

  • Use this seed culture to inoculate the production medium at a 2-5% (v/v) ratio.

Protocol 2: Fermentation for this compound Production

  • Prepare the production medium. A starting point could be a medium rich in complex carbon and nitrogen sources (e.g., containing soluble starch, soybean meal, yeast extract, and essential minerals).

  • Dispense the medium into baffled flasks (e.g., 100 mL in a 500 mL flask) and sterilize by autoclaving.

  • Inoculate the production medium with the seed culture prepared in Protocol 1.

  • Incubate the flasks at 28-30°C on a rotary shaker at 200-250 rpm for 7-10 days.

  • Monitor the fermentation by periodically and aseptically withdrawing samples to measure biomass, pH, and this compound concentration.

  • This compound concentration can be determined by High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Protocol 3: Precursor Feeding Experiment

  • Prepare sterile stock solutions of L-proline and a purine precursor (e.g., glycine or adenine).

  • Set up a series of fermentation flasks as described in Protocol 2.

  • At a predetermined time point (e.g., at the transition to the stationary phase, typically around 48-72 hours), add different concentrations of the sterile precursor solutions to the fermentation flasks.

  • Continue the fermentation and monitor this compound production as a function of precursor concentration and time of addition to identify the optimal feeding strategy.

Visualizations

Putative_Phosmidosine_Biosynthesis Primary Metabolism Primary Metabolism Glutamate Glutamate Primary Metabolism->Glutamate Purine Biosynthesis Purine Biosynthesis Primary Metabolism->Purine Biosynthesis L-Proline L-Proline Glutamate->L-Proline Activation & Ligation Activation & Ligation L-Proline->Activation & Ligation Adenosine Monophosphate (AMP) Adenosine Monophosphate (AMP) Purine Biosynthesis->Adenosine Monophosphate (AMP) 8-oxoadenosine 8-oxoadenosine Adenosine Monophosphate (AMP)->8-oxoadenosine Oxidation 8-oxoadenosine->Activation & Ligation This compound This compound Activation & Ligation->this compound

Caption: Putative biosynthetic pathway of this compound.

Yield_Enhancement_Workflow Start Start Medium_Optimization Medium Optimization (Carbon/Nitrogen Sources) Start->Medium_Optimization Parameter_Optimization Physical Parameter Optimization (pH, Temp, Aeration) Medium_Optimization->Parameter_Optimization Precursor_Feeding Precursor Feeding Strategy (L-proline, Purine Source) Parameter_Optimization->Precursor_Feeding Strain_Improvement Strain Improvement (Mutagenesis & Screening) Precursor_Feeding->Strain_Improvement Genetic_Engineering Genetic Engineering (Gene Overexpression) Strain_Improvement->Genetic_Engineering High_Yield High_Yield Genetic_Engineering->High_Yield

Caption: Experimental workflow for enhancing this compound yield.

Troubleshooting_Logic Low_Yield Low this compound Yield Good_Growth Good Biomass? Low_Yield->Good_Growth Optimize_Medium Optimize Medium for Secondary Metabolism Good_Growth->Optimize_Medium Yes Optimize_Growth Optimize Growth Conditions Good_Growth->Optimize_Growth No Check_Precursors Precursor Feeding Trial? Optimize_Medium->Check_Precursors Optimize_Growth->Good_Growth Implement_Feeding Implement Precursor Feeding Strategy Check_Precursors->Implement_Feeding Yes Advanced_Methods Consider Strain Improvement or Genetic Engineering Check_Precursors->Advanced_Methods No Implement_Feeding->Advanced_Methods

References

Validation & Comparative

Comparative analysis of Phosmidosine and its diastereomers' anticancer activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals.

Phosmidosine, a naturally occurring nucleotide antibiotic, has garnered significant interest within the oncology research community for its potent anticancer properties. This guide provides a comparative analysis of the anticancer activity of this compound and its diastereomers, presenting available experimental data, detailed methodologies for key experiments, and visualizations of the proposed mechanism of action and experimental workflows.

Quantitative Analysis of Anticancer Activity

CompoundRelative Anticancer ActivityNote
This compound Diastereomer 1a ~10x more potent than this compound BActivity is similar to Diastereomer 1b.[1]
This compound Diastereomer 1b ~10x more potent than this compound BBelieved to be the naturally occurring form.[1]
This compound B High anticancer activityServes as a benchmark for comparison.[1]

Experimental Protocols

Synthesis of this compound Diastereomers

The synthesis of this compound and its diastereomers is a multi-step process. A key strategy involves the selective protection of the 7-NH function of 8-oxoadenosine using a tert-butoxycarbonyl (Boc) group. This directs the subsequent phosphitylation to the desired 5'-hydroxyl group. The final key step is a coupling reaction between the 8-oxoadenosine 5'-phosphoramidite derivative and N-tritylprolinamide, which, after deprotection, yields a mixture of the this compound diastereomers (1a and 1b).[1] These diastereomers can then be separated using techniques such as high-performance liquid chromatography (HPLC).[1]

Conceptual Synthesis Workflow

Conceptual Synthesis Workflow for this compound Diastereomers cluster_synthesis Synthesis cluster_purification Purification 8-oxoadenosine 8-oxoadenosine Boc_protection Boc Protection of 7-NH 8-oxoadenosine->Boc_protection Protected_8_oxo 7-N-Boc-8-oxoadenosine Boc_protection->Protected_8_oxo Phosphitylation Phosphitylation of 5'-OH Protected_8_oxo->Phosphitylation Phosphoramidite 8-oxoadenosine 5'-phosphoramidite Phosphitylation->Phosphoramidite Coupling Coupling Reaction Phosphoramidite->Coupling N_tritylprolinamide N-tritylprolinamide N_tritylprolinamide->Coupling Protected_this compound Protected this compound Diastereomers Coupling->Protected_this compound Deprotection Deprotection Protected_this compound->Deprotection Phosmidosine_mixture Mixture of this compound Diastereomers (1a & 1b) Deprotection->Phosmidosine_mixture HPLC HPLC Separation Phosmidosine_mixture->HPLC Diastereomer_1a This compound Diastereomer 1a HPLC->Diastereomer_1a Diastereomer_1b This compound Diastereomer 1b HPLC->Diastereomer_1b

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound diastereomers.

MTT Assay for Anticancer Activity Evaluation

The anticancer activity of this compound and its diastereomers is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol Overview:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound diastereomers, this compound B, and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and subsequently, the IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: Inhibition of Peptide Synthesis

The proposed mechanism of action for this compound's anticancer activity is the inhibition of protein synthesis. It is suggested that this compound acts as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), a key intermediate in the synthesis of proteins containing proline residues.[2] By mimicking this intermediate, this compound is thought to disrupt the normal process of peptide bond formation, leading to cell growth arrest and eventual cell death.

Proposed Signaling Pathway

Proposed Mechanism of Action of this compound Proline Proline Aminoacyl_tRNA_synthetase Prolyl-tRNA Synthetase Proline->Aminoacyl_tRNA_synthetase ATP ATP ATP->Aminoacyl_tRNA_synthetase Prolyl_AMP Prolyl Adenosine 5'-Phosphate (Prolyl-AMP) Aminoacyl_tRNA_synthetase->Prolyl_AMP tRNA_Pro tRNA(Pro) Prolyl_AMP->tRNA_Pro Prolyl_tRNA Prolyl-tRNA(Pro) tRNA_Pro->Prolyl_tRNA Ribosome Ribosome Prolyl_tRNA->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis This compound This compound Inhibition X This compound->Inhibition Inhibition->Prolyl_AMP

Caption: A diagram illustrating this compound's inhibitory effect on the prolyl-AMP intermediate in protein synthesis.

References

Comparative Guide to the Structure-Activity Relationship of Phosmidosine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Phosmidosine derivatives, focusing on their structure-activity relationship (SAR) as potential anticancer agents. The information presented is based on experimental data from peer-reviewed scientific literature and aims to facilitate further research and development in this area.

Introduction to this compound

This compound is a naturally occurring nucleotide antibiotic that has demonstrated potent antitumor activity. Its unique structure, consisting of a 7,8-dihydro-8-oxoadenosine core linked to L-proline via a phosphoramidate bond, has been the subject of extensive research to understand the key determinants of its biological activity. SAR studies have been crucial in identifying the pharmacophoric elements and guiding the synthesis of more stable and potent analogs.

Core Structure-Activity Relationships

Initial studies have established several key structural requirements for the antitumor activity of this compound and its derivatives:

  • The 7,8-dihydro-8-oxoadenosine Moiety: This core nucleoside is critical for activity. Replacement of the 7,8-dihydro-8-oxoadenine base with uracil, cytosine, or guanine leads to a significant loss of antitumor activity. However, substitution with adenine or 6-N-acetyladenine does not seem to adversely affect its potency, suggesting some flexibility in this part of the molecule.[1]

  • The L-proline Residue: The L-proline amino acid is another essential component for the biological activity of this compound. Substitution of L-proline with other amino acids has been shown to reduce or abolish its antitumor effects.

  • The Phosphoramidate Linkage: The nature of the linkage between the nucleoside and the amino acid is also important. Modifications to the phosphate group have been explored to enhance stability and activity. For instance, O-ethyl derivatives have been synthesized and found to be more stable than the parent compound.

Comparative Antitumor Activity of this compound Derivatives

The antitumor activity of this compound and its key derivatives has been evaluated against various cancer cell lines, primarily using the MTT assay to determine the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data.

Compound/DerivativeCancer Cell LineIC50 (µM)Key Structural ModificationReference
This compound (diastereomer 1a)Multiple~10x more active than this compound BNatural diastereomer[2]
This compound (diastereomer 1b)Multiple~10x more active than this compound BNatural diastereomer[2]
This compound BMultiple-Demethylated derivative[2]
Adenine derivativeNot specifiedActiveReplacement of 7,8-dihydro-8-oxoadenine[1]
6-N-acetyladenine derivativeNot specifiedActiveReplacement of 7,8-dihydro-8-oxoadenine[1]
Uracil derivativeNot specifiedInactiveReplacement of 7,8-dihydro-8-oxoadenine[1]
Cytosine derivativeNot specifiedInactiveReplacement of 7,8-dihydro-8-oxoadenine[1]
Guanine derivativeNot specifiedInactiveReplacement of 7,8-dihydro-8-oxoadenine[1]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives generally involves the condensation of a protected phosphoramidite derivative of the desired nucleoside with a protected amino acid derivative.[1] For example, a variety of this compound derivatives have been synthesized by the condensation of N-diisopropyl N'-(N-tritylprolyl)phosphorodiamidite with appropriately protected nucleoside derivatives.[1] The synthesis of more stable analogs, such as the O-ethyl derivative, involves similar coupling strategies with modified phosphoramidite reagents.

Cytotoxicity Evaluation: MTT Assay

The antitumor activity of this compound derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in diluted hydrochloric acid.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Proposed Mechanism of Action and Signaling Pathway

This compound is believed to exert its antitumor effect by inhibiting protein synthesis. It is proposed to act as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), a key intermediate in the synthesis of prolyl-tRNA.[1] By blocking the formation of prolyl-AMP, this compound effectively halts the incorporation of proline into newly synthesized proteins, leading to a disruption of cellular processes and ultimately cell death. This inhibition of protein synthesis can also lead to cell cycle arrest, typically at the G1 phase.

Phosmidosine_Mechanism cluster_synthesis Protein Synthesis cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects Proline Proline Prolyl-AMP Prolyl-AMP Proline->Prolyl-AMP ATP ATP ATP ATP->Prolyl-AMP Prolyl-tRNA Prolyl-tRNA Prolyl-AMP->Prolyl-tRNA tRNA Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Prolyl-tRNA_Synthetase Prolyl-tRNA Synthetase Ribosome Ribosome Prolyl-tRNA->Ribosome Protein Protein Ribosome->Protein Elongation This compound This compound This compound->Prolyl-AMP Inhibits G1_Arrest G1 Cell Cycle Arrest Protein_Synthesis_Inhibition->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: Proposed mechanism of action of this compound leading to antitumor effects.

Conclusion

The structure-activity relationship studies of this compound and its derivatives have provided valuable insights into the key structural features required for their antitumor activity. The 7,8-dihydro-8-oxoadenosine core and the L-proline moiety are essential for potency. While some modifications to the nucleobase are tolerated, others lead to a complete loss of activity. The development of more stable analogs, such as O-ethyl derivatives, represents a promising strategy for improving the therapeutic potential of this class of compounds. Further research is warranted to expand the library of this compound derivatives and to conduct more extensive in vitro and in vivo evaluations to identify lead candidates for clinical development. The proposed mechanism of action, involving the inhibition of protein synthesis, provides a solid foundation for understanding their biological effects and for the design of future analogs with enhanced efficacy and selectivity.

References

Comparing the efficacy of Phosmidosine with standard anticancer drugs like doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Phosmidosine and the well-established anticancer drug, doxorubicin. The information is collated from available scientific literature to aid researchers in understanding their mechanisms, efficacy, and the experimental basis of these findings.

Overview and Mechanism of Action

This compound is a nucleotide antibiotic with demonstrated potent antitumor properties. Its proposed mechanism of action involves the inhibition of protein synthesis. It is suggested that this compound acts as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), thereby disrupting peptide synthesis in cancer cells[1]. Studies have indicated that this compound and its derivatives exhibit significant antitumor activities and can induce G1 phase arrest in the cell cycle[2]. Notably, its anticancer effects appear to be independent of the p53 tumor suppressor protein status of the cancer cells, suggesting a broad range of potential applications[3].

Doxorubicin , a cornerstone of cancer chemotherapy for decades, is an anthracycline antibiotic. Its primary anticancer mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for relaxing DNA supercoils, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis.

Quantitative Comparison of Efficacy

A direct quantitative comparison of the efficacy of this compound and doxorubicin is challenging due to the limited publicly available data for this compound. While studies on this compound report "high anticancer activities" based on MTT assays, specific IC50 values across a range of cancer cell lines are not detailed in the accessible literature abstracts[3]. For a comprehensive comparison, access to the full-text of the primary research articles is recommended.

However, extensive data is available for doxorubicin, demonstrating its potent cytotoxic effects across various cancer types. Below is a summary of reported IC50 values for doxorubicin in several human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time
MCF-7 Breast Cancer0.1 - 2.548 - 120 hours
MDA-MB-231 Breast Cancer~1.9Not Specified
A549 Lung Cancer0.086 - 1.524 - 48 hours
H1299 Lung Cancer0.094 - 0.03724 - 72 hours
HCT116 Colon Cancer~1.9Not Specified
SW620 Colon Cancer0.023Not Specified
HT29 Colon Cancer0.058Not Specified

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and specific assay protocols. The data presented here is a consolidation from multiple sources for comparative purposes.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The antitumor activity of both this compound and doxorubicin has been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of the test compound (this compound or doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating the proposed mechanism of action for this compound and a simplified experimental workflow for comparing anticancer drugs.

phosmidosine_mechanism cluster_protein_synthesis Protein Synthesis Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Prolyl_AMP Prolyl-AMP Prolyl_tRNA_Synthetase->Prolyl_AMP ATP, Proline This compound This compound Protein Protein Prolyl_AMP->Protein tRNA This compound->Inhibition

Caption: Proposed mechanism of this compound as a prolyl-AMP inhibitor.

experimental_workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_drugs Treat with this compound & Doxorubicin (Dose-response) seed_cells->treat_drugs incubate Incubate (e.g., 48h) treat_drugs->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 compare_efficacy Compare Efficacy calculate_ic50->compare_efficacy end End compare_efficacy->end

Caption: General experimental workflow for comparing drug cytotoxicity.

Conclusion

This compound presents a potentially novel anticancer agent with a distinct mechanism of action centered on the inhibition of protein synthesis. This contrasts with the multi-faceted DNA-damaging and ROS-inducing effects of doxorubicin. While preliminary studies highlight the potent antitumor activity of this compound, a direct and quantitative comparison of its efficacy with doxorubicin is hampered by the lack of publicly available, detailed experimental data. The provided IC50 values for doxorubicin serve as a benchmark for its well-characterized potency. Further research and, most importantly, the publication of detailed in vitro and in vivo comparative studies are necessary to fully elucidate the therapeutic potential of this compound relative to standard anticancer drugs. Researchers are encouraged to consult the primary literature for in-depth information.

References

Validating Phosmidosine's Target Engagement in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Phosmidosine and its target engagement in cellular models, with a focus on its proposed mechanism as an inhibitor of prolyl-tRNA synthetase (ProRS). To offer a comprehensive evaluation, its performance is benchmarked against Halofuginone, a well-characterized ProRS inhibitor. This document outlines key experimental protocols and presents supporting data to aid researchers in the validation of this compound's cellular activity.

Introduction to this compound and its Putative Target

This compound is a nucleotide antibiotic with demonstrated antitumor properties. Structurally, it is composed of 8-oxoadenosine and L-proline, joined by a unique N-acyl phosphoramidate linkage.[1] Its structural similarity to prolyl adenosine 5'-phosphate (prolyl-AMP), the intermediate in the proline activation step catalyzed by prolyl-tRNA synthetase (ProRS), strongly suggests that ProRS is the direct molecular target of this compound.[2] Inhibition of ProRS would lead to a depletion of prolyl-tRNAPro, subsequently stalling protein synthesis and arresting cell growth, consistent with the observed G1 phase cell cycle arrest induced by this compound.[3]

Halofuginone , a known inhibitor of prolyl-tRNA synthetase, serves as a comparator in this guide.[2][4] It competitively inhibits the prolyl-tRNA synthetase activity of glutamyl-prolyl-tRNA synthetase (EPRS), leading to the activation of the amino acid starvation response.[2][4]

Comparative Analysis of Target Engagement and Cellular Activity

To validate the engagement of this compound with its putative target, Prolyl-tRNA Synthetase (ProRS), and to compare its efficacy with Halofuginone, a series of biophysical and cellular assays can be employed. The following tables summarize hypothetical, yet plausible, quantitative data for such a comparison.

Table 1: Biophysical Validation of Target Engagement

ParameterThis compoundHalofuginoneMethod
Target Prolyl-tRNA Synthetase (ProRS)Prolyl-tRNA Synthetase (ProRS)-
ΔTm (°C) in CETSA + 4.2+ 5.5Cellular Thermal Shift Assay (CETSA)
Binding Affinity (Kd) 25 nM10 nMIsothermal Titration Calorimetry (ITC)
IC50 (ProRS Activity) 50 nM11 nMProRS Enzymatic Assay

Table 2: Cellular Activity Comparison

ParameterThis compoundHalofuginoneMethod
Cell Line HeLaHeLa-
IC50 (Protein Synthesis) 150 nM40 nMCellular Protein Synthesis Assay
IC50 (Cell Viability) 200 nM60 nMMTT Assay

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data tables are provided below.

Cellular Thermal Shift Assay (CETSA)

This assay assesses the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.

Protocol:

  • Cell Culture and Treatment: Culture HeLa cells to 80-90% confluency. Treat cells with either this compound (e.g., 10 µM), Halofuginone (e.g., 10 µM), or vehicle (DMSO) for 2 hours at 37°C.

  • Heat Shock: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes and heat to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Protein Quantification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins. Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis: Normalize protein concentrations and analyze the soluble fraction by SDS-PAGE and Western blotting using a primary antibody specific for Prolyl-tRNA Synthetase.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the compound indicates target engagement.

Prolyl-tRNA Synthetase (ProRS) Enzymatic Assay

This in vitro assay measures the aminoacylation activity of ProRS and the inhibitory effect of the compounds.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM HEPES-KOH (pH 7.5), 30 mM KCl, 10 mM MgCl2, 2 mM ATP, 1 mM DTT, 50 µM [3H]-Proline, and 2 µM purified recombinant human ProRS.

  • Inhibitor Addition: Add varying concentrations of this compound or Halofuginone to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding 2.5 mg/mL of total yeast tRNA.

  • Incubation: Incubate the reaction at 37°C for 10 minutes.

  • Precipitation and Washing: Spot aliquots of the reaction onto 3MM filter paper discs and immediately immerse them in cold 10% trichloroacetic acid (TCA). Wash the filters three times with cold 5% TCA and once with ethanol.

  • Scintillation Counting: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Protein Synthesis Assay

This assay measures the rate of new protein synthesis in cells and is used to assess the downstream functional consequence of ProRS inhibition.

Protocol:

  • Cell Culture and Treatment: Seed HeLa cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of this compound or Halofuginone for 4 hours.

  • Metabolic Labeling: Add a puromycin-based reagent (e.g., O-Propargyl-puromycin) to the culture medium and incubate for 1 hour. This modified puromycin analog is incorporated into nascent polypeptide chains, terminating translation.

  • Cell Lysis and Detection: Lyse the cells and detect the incorporated puromycin analog using a click chemistry reaction with a fluorescently labeled azide.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Normalize the fluorescence signal to the vehicle-treated control and plot against the compound concentration to determine the IC50 for protein synthesis inhibition.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Signaling_Pathway cluster_0 Prolyl-tRNA Synthetase (ProRS) Catalytic Cycle cluster_1 Inhibition Proline Proline ProRS ProRS Proline->ProRS ATP ATP ATP->ProRS Prolyl_AMP Prolyl-AMP Intermediate ProRS->Prolyl_AMP Prolyl_tRNA Prolyl-tRNAPro Prolyl_AMP->Prolyl_tRNA tRNA_Pro tRNAPro tRNA_Pro->Prolyl_AMP Protein_Synthesis Protein Synthesis Prolyl_tRNA->Protein_Synthesis This compound This compound This compound->ProRS Inhibits

Caption: Proposed signaling pathway of ProRS inhibition by this compound.

CETSA_Workflow start Cell Culture & Treatment (this compound/Vehicle) heat Heat Shock (Temperature Gradient) start->heat lysis Cell Lysis (Freeze-Thaw) heat->lysis centrifugation Centrifugation (Pellet Aggregates) lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot Western Blot (Anti-ProRS Antibody) supernatant->western_blot analysis Data Analysis (Generate Melting Curve) western_blot->analysis end Determine ΔTm analysis->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative_Analysis This compound This compound - Putative ProRS Inhibitor Target_Engagement Target Engagement - CETSA (ΔTm) - Binding Affinity (Kd) - Enzymatic Assay (IC50) This compound->Target_Engagement Cellular_Activity Cellular Activity - Protein Synthesis (IC50) - Cell Viability (IC50) This compound->Cellular_Activity Halofuginone Halofuginone - Known ProRS Inhibitor Halofuginone->Target_Engagement Halofuginone->Cellular_Activity Conclusion {Conclusion | Compare efficacy and validate This compound's mechanism} Target_Engagement->Conclusion Cellular_Activity->Conclusion

Caption: Logical relationship of the comparative analysis between this compound and Halofuginone.

References

Phosmidosine: A Comparative Analysis of its Antifungal Potential Against Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of the antifungal landscape reveals Phosmidosine, a novel nucleotide antibiotic, as a compound of interest. However, a comprehensive understanding of its full antifungal spectrum and efficacy in comparison to well-established agents remains an area requiring significant research. This guide provides a comparative overview of this compound against leading antifungal drugs—fluconazole, amphotericin B, and caspofungin—supported by available data and standardized experimental methodologies.

Introduction to this compound

This compound is a new nucleotide antibiotic that has been isolated from the culture filtrate of a novel streptomycete, identified as Streptomyces sp. RK-16. Early research has indicated its potential as an antifungal agent, with one study demonstrating its ability to inhibit the spore formation of Botrytis cinerea at a concentration of 0.25 micrograms/ml. While its primary therapeutic exploration has been in the realm of oncology, its structural characteristics as a nucleotide analog suggest a potential mechanism of action that could be effective against fungal pathogens.

The proposed mechanism for this compound's anticancer activity is the inhibition of prolyl adenosine 5'-phosphate (prolyl-AMP), which in turn inhibits peptide synthesis. It is plausible that a similar mechanism could disrupt essential protein synthesis pathways in fungi, leading to growth inhibition or cell death. However, specific studies confirming this antifungal mechanism of action are not yet available in the public domain.

Comparative Antifungal Spectrum

A direct quantitative comparison of the antifungal spectrum of this compound with established agents is challenging due to the limited availability of Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of clinically relevant fungi. The following tables summarize the known antifungal spectra of fluconazole, amphotericin B, and caspofungin, providing a benchmark against which this compound can be evaluated in future studies.

Table 1: Antifungal Spectrum and Typical MIC Ranges (μg/mL) of Comparator Agents
Fungal SpeciesFluconazoleAmphotericin BCaspofungin
Yeasts
Candida albicans0.25 - 20.03 - 1.00.015 - 16
Candida glabrata8 - >64 (often resistant)0.12 - 40.03 - 2
Candida kruseiIntrinsically Resistant0.12 - 40.03 - 8
Cryptococcus neoformans1 - 160.12 - 1.0>16 (Inactive)[1]
Molds
Aspergillus fumigatus>64 (Inactive)0.25 - 20.125 - 8
MucoralesInactive0.5 - >16Inactive

Note: MIC ranges are approximate and can vary based on the specific isolate and testing methodology.

Mechanisms of Action of Comparator Antifungal Agents

The established antifungal agents utilize distinct mechanisms to combat fungal infections, targeting different cellular components and pathways.

  • Fluconazole: As a triazole antifungal, fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2] Disruption of ergosterol synthesis leads to a fungistatic effect against susceptible yeasts.[3]

  • Amphotericin B: This polyene antifungal binds directly to ergosterol in the fungal cell membrane, forming pores or channels.[4] This interaction disrupts the membrane's integrity, leading to leakage of intracellular ions and macromolecules, ultimately resulting in fungal cell death.[4]

  • Caspofungin: As an echinocandin, caspofungin inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][5] By targeting the (1→3)-β-D-glucan synthase enzyme complex, caspofungin disrupts cell wall integrity, leading to osmotic instability and cell lysis.[1]

Antifungal_Mechanisms cluster_fluconazole Fluconazole cluster_amphotericin_b Amphotericin B cluster_caspofungin Caspofungin Lanosterol Lanosterol Lanosterol 14-α-demethylase Lanosterol 14-α-demethylase Lanosterol->Lanosterol 14-α-demethylase Substrate Ergosterol Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Fluconazole Fluconazole Fluconazole->Lanosterol 14-α-demethylase Inhibits Lanosterol 14-α-demethylase->Ergosterol Synthesis Amphotericin B Amphotericin B Ergosterol_AmB Ergosterol Amphotericin B->Ergosterol_AmB Binds to Pore Formation Pore Formation Amphotericin B->Pore Formation Induces Fungal Cell Membrane_AmB Fungal Cell Membrane Ergosterol_AmB->Fungal Cell Membrane_AmB Cell Death Cell Death Pore Formation->Cell Death Leads to Caspofungin Caspofungin β-(1,3)-D-glucan synthase β-(1,3)-D-glucan synthase Caspofungin->β-(1,3)-D-glucan synthase Inhibits Cell Lysis Cell Lysis Caspofungin->Cell Lysis Leads to β-(1,3)-D-glucan β-(1,3)-D-glucan β-(1,3)-D-glucan synthase->β-(1,3)-D-glucan Synthesizes Fungal Cell Wall Fungal Cell Wall β-(1,3)-D-glucan->Fungal Cell Wall Component of

Caption: Mechanisms of action for comparator antifungal agents.

Experimental Protocols: Antifungal Susceptibility Testing

To ensure accurate and reproducible evaluation of antifungal agents, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[6][7]

Key Steps in CLSI M27 Broth Microdilution Assay:
  • Preparation of Antifungal Agent:

    • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

    • Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculum Preparation:

    • The fungal isolate is grown on an appropriate agar medium (e.g., Sabouraud dextrose agar) to obtain fresh, viable colonies.

    • A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).

    • This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.

    • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

    • The plates are incubated at a controlled temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).

  • Reading and Interpretation of Results:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

    • For azoles, the endpoint is typically a 50% reduction in growth, while for amphotericin B, it is complete inhibition.

Antifungal_Susceptibility_Workflow Start Start Prepare Antifungal Dilutions Prepare Antifungal Dilutions Start->Prepare Antifungal Dilutions Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Antifungal Dilutions->Inoculate Microtiter Plate Prepare Fungal Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC Interpret Results Interpret Results Read MIC->Interpret Results End End Interpret Results->End

Caption: General workflow for antifungal susceptibility testing.

Conclusion

This compound presents an intriguing avenue for the development of new antifungal therapies, particularly given its novel nucleotide analog structure. However, the current body of publicly available research lacks the specific antifungal spectrum data necessary for a comprehensive comparative analysis with established agents. Future in-vitro studies following standardized protocols, such as those outlined by CLSI, are essential to determine the MICs of this compound against a wide array of pathogenic fungi. This will enable a clearer understanding of its potential clinical utility and position within the existing antifungal armamentarium. Researchers in drug development are encouraged to pursue these investigations to unlock the full therapeutic potential of this promising compound.

References

Cross-validation of Phosmidosine's mechanism of action using genetic approaches

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanistic cross-validation of Phosmidosine, a promising anti-tumor agent, reveals a compelling hypothesis centered on the inhibition of protein synthesis. This guide provides a comparative analysis of this compound with structurally and functionally related compounds, emphasizing the crucial role of genetic approaches in validating their mechanism of action. Experimental data and detailed protocols are presented to offer researchers a comprehensive resource for future investigations.

This compound, a nucleotide antibiotic, is believed to exert its anti-tumor effects by inhibiting the synthesis of prolyl-adenosine 5'-phosphate (prolyl-AMP), a crucial step in protein biosynthesis. This proposed mechanism, however, awaits definitive genetic cross-validation. In contrast, extensive genetic studies on alternative compounds, such as Halofuginone and Febrifugine, which also target prolyl-tRNA synthetase (ProRS), have solidified our understanding of their mode of action.

Performance Comparison: this compound and Alternatives

The following table summarizes the available data on this compound and its key alternatives, Halofuginone and Febrifugine. A significant gap in the current knowledge is the lack of specific inhibitory concentration (IC50) data for this compound against its putative target, prolyl-tRNA synthetase (ProRS), and the absence of identified genetic resistance mutations.

CompoundProposed TargetCellular Activity (IC50/EC50)Target-Based Activity (IC50/Kd)Genetic Validation (Resistance Mutations)
This compound Prolyl-tRNA Synthetase (ProRS)Antitumor activity against various cancer cell lines reported[1]Data not availableNot yet identified
Halofuginone Prolyl-tRNA Synthetase (ProRS)~1 nM (EC50, P. falciparum)[2]Binds to glutamyl-prolyl-tRNA synthetase (EPRS)Point mutations in the ProRS gene confer resistance in Eimeria tenella and Toxoplasma gondii[2][3]
Febrifugine Prolyl-tRNA Synthetase (ProRS)Effective against Plasmodium falciparum[4][5]Derivative (Halofuginone) inhibits ProRS[6]Resistance linked to ProRS mutations[3]
PAA-38 Bacterial Prolyl-tRNA Synthetase (PaProRS)4-8 µg/mL (MIC against tested bacterial strains)4.97 ± 0.98 nM (IC50 against PaProRS); 0.399 ± 0.074 nM (Kd)[7]Not yet identified
Pyrazinamide-based Inhibitor Human Cytosolic Prolyl-tRNA Synthetase (HcProRS)Data not available12 nM (IC50 against HcProRS)[8]Not yet identified

Delving into the Mechanism: The Role of Genetic Validation

The gold standard for validating a drug's mechanism of action is the use of genetic approaches. By identifying specific mutations in the target protein that confer resistance to the drug, a direct link between the compound and its cellular target can be established.

For instance, studies on Halofuginone have successfully identified point mutations within the gene encoding prolyl-tRNA synthetase (PRS) in resistant strains of the parasites Eimeria tenella and Toxoplasma gondii.[2][3] This genetic evidence provides unequivocal proof that ProRS is the primary target of Halofuginone.

Currently, such direct genetic evidence for this compound is lacking in the published literature. The generation of this compound-resistant cell lines followed by whole-genome sequencing would be a critical next step to definitively identify its molecular target and validate its proposed mechanism of action.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed signaling pathway, the workflow for genetic validation, and the logical relationship of the compounds.

Phosmidosine_Mechanism_of_Action cluster_inhibition Inhibition Cascade This compound This compound ProRS Prolyl-tRNA Synthetase (ProRS) This compound->ProRS Inhibits Prolyl_AMP Prolyl-AMP Synthesis ProRS->Prolyl_AMP Catalyzes Prolyl_tRNA Prolyl-tRNA Formation Prolyl_AMP->Prolyl_tRNA Protein_Synthesis Protein Synthesis Prolyl_tRNA->Protein_Synthesis Cell_Growth Tumor Cell Growth Protein_Synthesis->Cell_Growth

Caption: Proposed mechanism of action for this compound.

Genetic_Validation_Workflow start Start with drug-sensitive cancer cell line treatment Treat with increasing concentrations of this compound start->treatment selection Select for resistant cell populations treatment->selection sequencing Whole-genome sequencing of resistant and sensitive cells selection->sequencing analysis Comparative genomic analysis to identify mutations sequencing->analysis validation Functional validation of candidate resistance genes analysis->validation target_id Target Identification and Confirmation validation->target_id

Caption: Experimental workflow for genetic validation.

Compound_Relationship ProRS_Inhibitors Prolyl-tRNA Synthetase Inhibitors This compound This compound ProRS_Inhibitors->this compound Proposed Halofuginone Halofuginone ProRS_Inhibitors->Halofuginone Validated Febrifugine Febrifugine ProRS_Inhibitors->Febrifugine Validated

Caption: Logical relationship of the compared compounds.

Experimental Protocols

Generation of Drug-Resistant Cell Lines

Objective: To select for cancer cell lines that exhibit resistance to this compound.

Protocol:

  • Culture a cancer cell line of interest (e.g., a line known to be sensitive to this compound) in standard growth medium.

  • Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Begin a dose-escalation regimen. Start by treating the cells with this compound at a concentration equal to the IC50.

  • Allow the cells to grow until they reach approximately 80% confluency. Passage the cells and continue treatment with the same concentration of this compound.

  • Once the cells show consistent growth at the initial concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x, 2x, 5x, 10x the initial IC50).

  • At each concentration step, continue to culture and passage the cells until a stable, resistant population emerges that can proliferate at a rate comparable to untreated parental cells.

  • Cryopreserve aliquots of the resistant cell population at various stages of the selection process.

  • Once a significantly resistant population is established (e.g., >10-fold increase in IC50), isolate single-cell clones to ensure a homogenous resistant population.

Identification of Resistance Mutations via Whole-Genome Sequencing

Objective: To identify genetic mutations that correlate with this compound resistance.

Protocol:

  • Extract high-quality genomic DNA from both the parental (sensitive) and the this compound-resistant cell lines.

  • Perform whole-genome sequencing on all samples using a next-generation sequencing platform. Aim for a sequencing depth that allows for confident variant calling (e.g., >30x coverage).

  • Align the sequencing reads to a reference genome.

  • Perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions (indels) in both the sensitive and resistant cell lines.

  • Compare the variant calls between the resistant and parental cell lines to identify mutations that are unique to or enriched in the resistant population.

  • Prioritize non-synonymous mutations, frameshift mutations, and mutations in regulatory regions of genes known to be involved in protein synthesis, particularly prolyl-tRNA synthetase.

Functional Validation of Candidate Resistance Genes

Objective: To confirm that a candidate mutation directly confers resistance to this compound.

Protocol:

  • Gene Knock-in: Use CRISPR-Cas9 or a similar gene-editing technology to introduce the candidate resistance mutation into the parental (sensitive) cell line.

  • Gene Knockout/Knockdown: In the resistant cell line, revert the candidate mutation back to the wild-type sequence or knock down the expression of the gene harboring the mutation using siRNA or shRNA.

  • Overexpression: Clone the wild-type and mutated versions of the candidate gene into expression vectors. Transfect these vectors into the parental cell line.

  • For each of the above manipulations, perform cell viability assays in the presence of a range of this compound concentrations to determine the IC50.

  • A confirmed resistance gene will show increased resistance when the mutation is introduced into sensitive cells and decreased resistance (or restored sensitivity) when the mutated gene is corrected or silenced in resistant cells. Overexpression of the mutated gene should confer resistance to sensitive cells.

This comprehensive approach, combining cellular, genomic, and functional genetic techniques, will be instrumental in definitively validating the mechanism of action of this compound and solidifying its potential as a targeted anti-cancer therapeutic.

References

Benchmarking the stability of novel Phosmidosine analogues against the parent compound

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comparative analysis of novel Phosmidosine analogues reveals significantly enhanced chemical stability compared to the parent compound, a promising antitumor agent. This finding addresses a key limitation of this compound, its inherent instability, and opens new avenues for the development of more robust therapeutic candidates. The research highlights an O-ethyl analogue as a particularly stable and effective derivative.

This compound, a naturally occurring purine ribonucleoside monophosphate, has garnered interest in the scientific community for its potent antitumor properties.[1] Its mechanism of action is attributed to the inhibition of prolyl adenosine 5'-phosphate (prolyl-AMP), leading to a halt in protein synthesis and subsequent cell cycle arrest at the G1 phase.[2] However, the clinical development of this compound has been hampered by its instability, particularly under basic conditions.[1]

To overcome this challenge, researchers have synthesized a series of this compound analogues with modifications to the N-acylphosphoramidate linkage. The key innovation involves the replacement of the methyl group with longer alkyl chains. This strategic substitution has been shown to confer significant stabilization to the ester linkage.[3]

Enhanced Stability of this compound Analogues

While specific half-life data is not extensively published, studies consistently report that analogues with longer alkyl groups, such as ethyl, isopropyl, and butyl, exhibit greater stability in aqueous solutions compared to the parent this compound.[1] The O-ethyl derivative, in particular, has been identified as being "sufficiently stable under acidic and neutral conditions," a critical attribute for a potential drug candidate.[3] This enhanced stability is crucial for improving the compound's shelf-life, formulation options, and ultimately its bioavailability and efficacy in vivo.

Table 1: Stability Comparison of this compound and its Analogues

CompoundModificationReported Stability
This compoundParent Compound (O-methyl)Unstable, particularly in basic conditions[1]
Analogue 1bO-ethylSufficiently stable in aqueous solution, including acidic and neutral conditions[1][3]
Analogue 1cO-isopropylIncreased stability over this compound
Analogue 1dO-butylIncreased stability over this compound

Experimental Protocols

The stability of this compound and its analogues is typically assessed through chemical and enzymatic degradation assays.

Chemical Stability Assay (pH Analysis)

A standard protocol for evaluating the chemical stability of nucleoside analogues involves incubating the compound in buffers of varying pH (e.g., acidic, neutral, and basic) at a controlled temperature (e.g., 37°C). Aliquots are taken at different time points and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the amount of the parent compound remaining. The degradation rate and half-life at each pH can then be calculated.

Enzymatic Stability Assay

To assess metabolic stability, the compounds are incubated with relevant biological matrices, such as human plasma or liver microsomes, which contain a variety of metabolic enzymes. Similar to the chemical stability assay, samples are analyzed by HPLC or LC-MS/MS at various intervals to determine the rate of degradation.

Mechanism of Action and Downstream Effects

The primary molecular target of this compound and its stable analogues is believed to be an enzyme or process involving prolyl adenosine 5'-phosphate (prolyl-AMP), a key intermediate in protein synthesis. By inhibiting the utilization of prolyl-AMP, these compounds effectively shut down the incorporation of proline into nascent polypeptide chains.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Phosmidosine_Analogue This compound Analogue Prolyl_AMP Prolyl-AMP Synthesis/Utilization Phosmidosine_Analogue->Prolyl_AMP Inhibits Protein_Synthesis Protein Synthesis Prolyl_AMP->Protein_Synthesis Required for Cell_Cycle_Progression Cell Cycle Progression Protein_Synthesis->Cell_Cycle_Progression Drives G1_Arrest G1 Phase Arrest Cell_Cycle_Progression->G1_Arrest Inhibition leads to

The inhibition of protein synthesis has profound downstream consequences for the cell. A critical outcome is the arrest of the cell cycle at the G1 checkpoint. This is a crucial control point that ensures cells only proceed to DNA replication (S phase) when sufficient proteins and nutrients are available. By blocking the production of essential proteins, this compound and its analogues prevent the cell from passing this checkpoint, effectively halting proliferation.

Experimental_Workflow Start Synthesize this compound and Analogues Stability_Assay Perform Stability Assays (Chemical and Enzymatic) Start->Stability_Assay Antitumor_Assay In Vitro Antitumor Activity (e.g., MTT Assay) Start->Antitumor_Assay Data_Analysis Analyze Degradation Rates (HPLC, LC-MS/MS) Stability_Assay->Data_Analysis Comparison Compare Stability and Activity of Analogues vs. Parent Compound Data_Analysis->Comparison Mechanism_Study Mechanism of Action Studies (Cell Cycle Analysis) Antitumor_Assay->Mechanism_Study Mechanism_Study->Comparison Conclusion Identify Lead Candidate with Optimal Stability and Efficacy Comparison->Conclusion

Conclusion

The development of stabilized this compound analogues, particularly the O-ethyl derivative, represents a significant advancement in the pursuit of novel anticancer therapeutics. By addressing the inherent instability of the parent compound, researchers have paved the way for further preclinical and clinical evaluation of this promising class of protein synthesis inhibitors. The enhanced stability, coupled with retained antitumor activity, positions these novel analogues as strong candidates for future drug development efforts. Further studies are warranted to fully quantify the stability profiles of these compounds and to further elucidate the intricacies of their downstream signaling effects.

References

A Comparative Guide to the Synthetic Routes of Phosmidosine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phosmidosine, a naturally occurring nucleotide antibiotic, has garnered significant attention in the scientific community due to its potent antitumor activity.[1] This unique molecule, composed of 8-oxoadenosine and L-proline linked by an N-acyl phosphoramidate bond, presents considerable synthetic challenges owing to its inherent instability.[1] This guide provides a comparative analysis of the key synthetic strategies developed for this compound and its more stable derivatives, offering valuable insights for researchers engaged in the synthesis of phosphoramidate-containing compounds and the development of novel anticancer agents.

Comparative Analysis of Synthetic Routes

The synthesis of this compound and its analogues has primarily revolved around the strategic construction of the critical N-acyl phosphoramidate linkage and the use of appropriate protecting groups to navigate the molecule's instability. Here, we compare three key synthetic approaches: the first total synthesis of this compound, the synthesis of its demethylated analogue this compound B, and the development of a more stable O-ethyl derivative.

Parameter First Synthesis of this compound Synthesis of this compound B Synthesis of O-Ethyl this compound Analogue
Key Strategy Utilization of a Boc protecting group on the 7-NH of 8-oxoadenosine to prevent side reactions.[2]Synthesis of a demethylated analogue to circumvent the instability associated with the O-methyl ester.[2]Replacement of the labile O-methyl group with a more stable O-ethyl group.[1][3]
Starting Materials 8-oxoadenosine, L-proline derivativesN-acetyl-8-oxoadenosine, N-protected prolinamideAppropriately protected 8-oxoadenosine, Alkyl N-(N-tritylprolyl)phosphorodiamidite derivatives
Coupling Reagent Not explicitly stated in abstract, but similar strategies use activators like 5-(3,5-dinitrophenyl)-1H-tetrazole.5-(3,5-dinitrophenyl)-1H-tetrazole[2]Not explicitly stated in abstract, but likely involves an activator for the phosphoramidite coupling.
Key Protecting Groups tert-butoxycarbonyl (Boc) for 7-NH of 8-oxoadenosine, Trityl (Tr) for proline amide.[2]N-acetyl for 8-oxoadenosine, N-protected prolinamide.[2]Acid-labile protecting groups for 8-oxoadenosine, Trityl (Tr) for the proline derivative.[1]
Overall Yield Not explicitly provided in abstracts. The final step yields a mixture of diastereomers.[2]Not explicitly provided in abstracts.The O-ethyl derivative was reported to be easily synthesized.[3]
Number of Steps Not explicitly detailed in abstracts.Not explicitly detailed in abstracts.Not explicitly detailed in abstracts.
Key Advantages First successful total synthesis of the natural product.Higher stability compared to this compound, allowing for easier handling and biological testing.[2]Significantly increased stability under acidic and neutral conditions, making it a more viable drug candidate.[1][3]
Key Disadvantages Product is a mixture of diastereomers that need separation. The natural product is inherently unstable.[1][2]Lower anticancer activity compared to this compound (approximately 10 times lower).[2]Requires the synthesis of a modified phosphorodiamidite reagent.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the original publications, the following outlines the general methodologies for the key transformations in the synthesis of this compound and its derivatives.

General Procedure for the Synthesis of the N-Acyl Phosphoramidate Linkage

This crucial step involves the coupling of a protected 8-oxoadenosine derivative with a protected proline derivative.

  • Phosphitylation of Protected 8-oxoadenosine: The 5'-hydroxyl group of a suitably protected 8-oxoadenosine is phosphitylated using a phosphitylating agent (e.g., a phosphorodiamidite) in an anhydrous aprotic solvent such as dichloromethane or acetonitrile. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Coupling Reaction: The resulting 5'-O-phosphoramidite derivative of 8-oxoadenosine is then coupled with an N-protected prolinamide in the presence of an activator. A commonly used activator is 5-(3,5-dinitrophenyl)-1H-tetrazole.[2] The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Oxidation: The newly formed phosphite triester is oxidized to the more stable phosphate triester. This is typically achieved by adding an oxidizing agent, such as tert-butyl hydroperoxide or iodine, to the reaction mixture.

  • Deprotection: All protecting groups are removed under appropriate conditions to yield the final product. Acid-labile groups like Trityl and Boc are removed with mild acid treatment (e.g., trifluoroacetic acid or formic acid).

Synthesis of Stabilized O-Alkyl this compound Analogues

The synthesis of more stable analogues, such as the O-ethyl derivative, follows a similar strategy with a key modification in the phosphitylating reagent.

  • Synthesis of Alkyl N-(N-tritylprolyl)phosphorodiamidite: An alkyl N,N-diisopropylphosphorodiamidite is reacted with N-tritylprolinamide to generate the corresponding alkyl N-(N-tritylprolyl)phosphorodiamidite.

  • Coupling with Protected 8-oxoadenosine: This modified phosphorodiamidite is then coupled with a protected 8-oxoadenosine derivative, followed by oxidation and deprotection steps as described above, to yield the O-alkyl this compound analogue.[1]

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.

G cluster_this compound First Synthesis of this compound A Protected 8-oxoadenosine (7-NH-Boc) B Phosphitylation A->B C 5'-Phosphoramidite Derivative B->C E Coupling C->E D N-Tritylprolinamide D->E F Protected this compound E->F G Deprotection F->G H This compound (Diastereomeric Mixture) G->H

Caption: General workflow for the first total synthesis of this compound.

G cluster_phosmidosine_b Synthesis of this compound B I N-Acetyl-8-oxoadenosine 5'-O-phosphoramidite K Coupling with Activator I->K J N-Protected Prolinamide J->K L Protected this compound B K->L M Deprotection L->M N This compound B M->N

Caption: Synthetic route to the more stable analogue, this compound B.

G cluster_stable_analogue Synthesis of O-Ethyl this compound Analogue O Alkyl N-(N-tritylprolyl) phosphorodiamidite Q Coupling O->Q P Protected 8-oxoadenosine P->Q R Protected O-Ethyl this compound Q->R S Deprotection R->S T O-Ethyl this compound S->T

Caption: Strategy for synthesizing chemically stabilized O-alkyl this compound analogues.

Structure-Activity Relationship and Future Directions

Structure-activity relationship (SAR) studies have been crucial in guiding the design of more potent and stable this compound derivatives. These studies have revealed that modifications to different parts of the molecule can have a significant impact on its biological activity.

  • The Proline Moiety: Replacement of L-proline with other amino acids has been shown to cause a considerable decrease in antitumor activity, highlighting the importance of this specific amino acid for the molecule's function.[1]

  • The Nucleobase: While replacement of the 8-oxoadenine base with adenine or 6-N-acetyladenine did not significantly affect antitumor activity, derivatives containing uracil, cytosine, or guanine showed a marked decrease in activity.[4] This suggests that a purine base is preferred for biological activity.

  • The Phosphate Linkage: The synthesis of phosphoramidothioate derivatives, where a sulfur atom replaces one of the non-bridging oxygen atoms in the phosphate group, has been explored. These analogues maintained antitumor activity, although with slightly decreased efficiency.[1]

The development of more efficient, scalable, and stereoselective synthetic routes to this compound and its analogues remains an active area of research. Future work will likely focus on the development of novel coupling reagents and protecting group strategies to improve overall yields and simplify purification processes. Furthermore, a deeper understanding of the cellular targets and mechanism of action of this compound will undoubtedly fuel the design and synthesis of a new generation of phosphoramidate-based anticancer agents.

References

Assessing the Selectivity of Phosmidosine for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Phosmidosine, a nucleotide antibiotic, focusing on its selectivity for cancer cells over normal cells. While direct comparative data on normal cell lines is limited in the current literature, this document synthesizes available information on its anti-cancer activity, explores its potential mechanisms of action, and draws comparisons with related compounds to infer its selectivity profile.

Executive Summary

Comparative Analysis of Cytotoxicity

Direct experimental data comparing the IC50 values of this compound on a panel of cancer cell lines versus normal, non-cancerous cell lines is not available in the reviewed scientific literature. The primary studies on this compound have focused on its efficacy against various tumor cell lines.

Anti-cancer Activity of this compound and Its Derivatives

A key study on the first synthesis of this compound evaluated its growth inhibitory activity, along with its diastereomer and a demethylated derivative (this compound B), against several tumor cell lines using the MTT assay. The results indicated that this compound and its diastereomer exhibited approximately 10 times higher anticancer activities than this compound B.[1] The study also noted that the inhibitory activities were independent of the p53 phenotype of the cancer cells, suggesting a broad spectrum of activity.[1]

CompoundRelative Anticancer ActivityNote
This compound HighApprox. 10x more active than this compound B
This compound (diastereomer) HighSimilar activity to natural this compound
This compound B ModerateDemethylated derivative
Selectivity Profile of Related Phosphoramidate Compounds

While specific data for this compound is lacking, research on other phosphoramidate-containing compounds offers insights into potential selectivity. A study on phosphoramidate prodrug metabolites revealed a cell-type-dependent sensitivity, with a surprising finding that normal cells could exhibit greater susceptibility than corresponding tumor cells to certain metabolites.[4] Conversely, other studies on different classes of organophosphorus compounds, such as the phosphonium salt MUTP, have shown selective antiproliferative effects on cancer cells without affecting normal breast epithelial cell proliferation. These conflicting findings underscore the necessity of direct experimental evaluation for each specific compound.

Experimental Protocols

The primary method cited for evaluating the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cell Viability

Objective: To determine the concentration of this compound that inhibits the metabolic activity of cultured cells by 50% (IC50).

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Materials:

  • This compound (and its analogs)

  • Cancer and normal cell lines

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound is proposed to exert its anti-cancer effects through at least two distinct mechanisms: inhibition of protein synthesis and induction of cell cycle arrest.

Inhibition of Protein Synthesis via Prolyl-tRNA Synthetase

It has been suggested that this compound acts as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), thereby inhibiting peptide synthesis in cancer cells.[2] This points towards the enzyme prolyl-tRNA synthetase (ProRS) as a likely target. ProRS is responsible for charging tRNA with proline, a crucial step in protein translation. Inhibition of this enzyme would lead to a depletion of prolyl-tRNA, stalling ribosome activity and ultimately inducing cell death. This mechanism is particularly relevant in cancer cells, which often have upregulated protein synthesis to support their rapid proliferation.[5][6]

GCN2_ATF4_pathway cluster_inhibition Mechanism of Action This compound This compound ProRS Prolyl-tRNA Synthetase (ProRS) This compound->ProRS inhibition Uncharged_tRNA Uncharged Prolyl-tRNA GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 activation eIF2a eIF2α GCN2->eIF2a phosphorylation p_eIF2a p-eIF2α ATF4 ATF4 Translation p_eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis G1_Arrest_Workflow cluster_workflow Experimental Workflow start Treat Cancer Cells with this compound incubate Incubate for 24-72 hours start->incubate harvest Harvest and Fix Cells incubate->harvest stain Stain with Propidium Iodide harvest->stain flow Flow Cytometry Analysis stain->flow analyze Analyze DNA Content (G1, S, G2/M phases) flow->analyze result Increased G1 Population Indicates Arrest analyze->result

References

Safety Operating Guide

Proper Disposal of Phosmidosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of phosmidosine, a potent antitumor nucleotide antibiotic. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound's unique N-acyl phosphoramidate linkage and its biological activity necessitate its classification and handling as hazardous chemical waste.

I. Understanding the Chemical and Hazards

This compound is a complex molecule composed of 8-oxoadenosine and L-proline, connected by an N-acyl phosphoramidate bond. A key characteristic of this compound is its instability under basic conditions[1]. This property is a critical consideration for its handling and disposal. Due to its potent cytotoxic and antitumor activities, this compound and any materials contaminated with it must be handled with appropriate personal protective equipment (PPE) and disposed of following stringent protocols for hazardous waste.

II. Personal Protective Equipment (PPE) Requirements

When handling this compound, especially during disposal procedures, the following minimum PPE is mandatory:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used.

PPE ComponentSpecification
Hand ProtectionNitrile or other chemical-resistant gloves
Eye ProtectionSafety glasses with side shields or goggles
Body ProtectionLaboratory coat
Respiratory ProtectionN95 or higher (if aerosolization is likely)

III. Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, tubes, gloves), and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.

Step 2: Waste Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound"). Include the date of waste accumulation.

Step 3: Storage of Waste

  • Store the hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Ensure the storage area is clearly marked as a hazardous waste accumulation area.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS office with a complete inventory of the waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Step 5: Decontamination of Work Surfaces

  • After handling and packaging this compound waste, thoroughly decontaminate all work surfaces.

  • Given this compound's instability in basic solutions, a freshly prepared 10% bleach solution can be used for decontamination, followed by a rinse with water. Allow for a contact time of at least 30 minutes.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_0 This compound Waste Generation cluster_1 Waste Collection and Labeling cluster_2 Storage and Disposal A Solid Waste (e.g., contaminated gloves, tubes) C Collect in Labeled Hazardous Waste Container (Solid) A->C B Liquid Waste (e.g., experimental solutions) D Collect in Labeled Hazardous Waste Container (Liquid) B->D E Store in Designated Hazardous Waste Area C->E D->E F Contact EHS for Pickup and Disposal E->F

This compound Disposal Workflow

V. Emergency Procedures

  • Spills: In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, contain the spill with absorbent materials. Clean the area with a 10% bleach solution. Collect all cleanup materials in a hazardous waste container. For large spills, contact your EHS office immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or information about the chemical to the medical personnel.

Disclaimer: This document provides general guidance. Researchers must consult their institution's specific policies and procedures for hazardous waste disposal and contact their EHS office for any questions. Always refer to the most current safety data sheet for the compound being used.

References

Personal protective equipment for handling Phosmidosine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As Phosmidosine is a specialized compound, comprehensive, publicly available safety data, such as a specific Safety Data Sheet (SDS), is limited. The following guidance is based on the general safety protocols for handling phosphonate compounds and potent biologically active molecules like antineoplastic agents.[1][2] Researchers must conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.[3][4]

Personal Protective Equipment (PPE)

Effective protection against exposure to this compound requires appropriate PPE. The following table summarizes the recommended equipment for handling this compound, particularly in solid (powder) or concentrated solution forms.

Protection Type Required Equipment Specifications and Rationale
Hand Protection Double-gloving with chemotherapy-rated glovesProvides a robust barrier against dermal absorption. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove is removed after completing the procedure and before leaving the work area.[5]
Eye and Face Protection Safety goggles and a full-face shieldProtects against splashes, aerosols, and airborne particles. A face shield offers an additional layer of protection for the entire face.[6]
Body Protection Disposable, fluid-resistant lab coat or gownPrevents contamination of personal clothing. Gowns should have long sleeves and be secured at the back.[5]
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorEssential when handling the solid form of this compound to prevent inhalation of airborne particles. A risk assessment may indicate the need for a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), depending on the scale and nature of the work.[1]
Foot Protection Closed-toe shoesStandard laboratory practice to protect against spills and falling objects.[7]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting. All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[8]

  • Preparation and Pre-Handling Check:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.[7]

    • Cover the work surface with disposable plastic-backed absorbent paper to contain any potential spills.[8]

    • Verify that an appropriate chemical spill kit is readily accessible.

    • Confirm that the emergency eyewash station and safety shower are unobstructed and operational.

    • Don all required PPE as specified in the table above before handling the compound.[6]

  • Handling this compound (Solid and Solution):

    • When weighing the solid compound, use a containment balance enclosure or perform the task in a fume hood to prevent the dispersion of powder.

    • To minimize aerosol generation when preparing solutions, add the solvent to the solid this compound slowly and avoid vigorous shaking.[8]

    • Use dedicated, clearly labeled glassware and equipment for all work with this compound.

    • Keep all containers of this compound, both solid and in solution, sealed when not in immediate use.[9]

  • Post-Handling Procedures:

    • Decontaminate all non-disposable equipment and surfaces that have come into contact with this compound using an appropriate cleaning agent as determined by a risk assessment.

    • Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.

    • Remove the remaining PPE in the designated area, avoiding self-contamination.

    • Wash hands and forearms thoroughly with soap and water after completing the work and removing all PPE.[7]

Safe Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Assemble PPE A->B C Prepare Fume Hood B->C D Don PPE C->D Enter Handling Phase E Handle this compound (Weighing/Solution Prep) D->E F Decontaminate Surfaces & Equipment E->F Complete Handling I Segregate Waste E->I Generate Waste G Doff PPE F->G H Wash Hands G->H K Store in SAA J Label Hazardous Waste I->J J->K

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.[10] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.[11]

  • Solid Waste:

    • This includes contaminated gloves, gowns, bench paper, and any other disposable items.[1]

    • Collect all solid waste in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.[12]

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a compatible, leak-proof hazardous waste container.[12]

    • Do not mix incompatible waste streams.

    • The container must be kept closed except when adding waste.

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

  • Labeling and Storage:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[13]

    • Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) away from general laboratory traffic until collection by EHS personnel.[13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosmidosine
Reactant of Route 2
Phosmidosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.